Emitefur
描述
Structure
3D Structure
属性
IUPAC Name |
(6-benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxopyrimidine-1-carbonyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19FN4O8/c1-2-39-16-32-15-21(29)25(35)33(28(32)38)24(34)18-9-6-10-19(13-18)27(37)41-23-20(14-30)11-12-22(31-23)40-26(36)17-7-4-3-5-8-17/h3-13,15H,2,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSKMKRYHATLLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C=C(C(=O)N(C1=O)C(=O)C2=CC(=CC=C2)C(=O)OC3=C(C=CC(=N3)OC(=O)C4=CC=CC=C4)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19FN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149360 | |
| Record name | Emitefur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110690-43-2 | |
| Record name | Emitefur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110690-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emitefur [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110690432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emitefur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMITEFUR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I50NF4AQ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Emitefur's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emitefur (also known as BOF-A2) is a novel oral fluoropyrimidine anti-cancer agent designed for enhanced efficacy and improved therapeutic index compared to traditional 5-fluorouracil (5-FU) therapy. This technical guide delineates the core mechanism of action of this compound in cancer cells, focusing on its unique dual-component system that leads to sustained anti-tumor activity. This document provides a comprehensive overview of the molecular pathways affected by this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the key signaling cascades and experimental workflows.
Introduction: The Rationale for this compound
5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for various solid tumors for decades. However, its efficacy is often limited by rapid catabolism and the development of resistance. This compound was developed to overcome these limitations. It is a combination drug comprised of two key components:
-
1-ethoxymethyl-5-fluorouracil (EM-FU): A lipophilic prodrug of 5-FU, designed for improved oral absorption and conversion to the active 5-FU within the body.
-
3-cyano-2,6-dihydroxypyridine (CNDP): A potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU.
The co-administration of these two components results in sustained high concentrations of 5-FU in both plasma and tumor tissue, thereby enhancing its anti-neoplastic effects.[1][2]
Core Mechanism of Action: A Two-Pronged Attack
The anti-cancer activity of this compound is a direct consequence of the sustained exposure of tumor cells to 5-FU. This is achieved through a coordinated mechanism involving DPD inhibition by CNDP and the subsequent metabolic activation of 5-FU.
Dihydropyrimidine Dehydrogenase (DPD) Inhibition by CNDP
CNDP is a highly potent and specific inhibitor of DPD, the rate-limiting enzyme in the catabolism of 5-FU. By inhibiting DPD, CNDP prevents the rapid breakdown of 5-FU into its inactive metabolite, dihydrofluorouracil (DHFU).[3] This leads to a significant increase in the bioavailability and half-life of 5-FU, allowing for more of the active drug to reach the tumor cells.[1]
Quantitative Data on CNDP Inhibition of DPD:
| Parameter | Value | Species | Reference |
| IC50 | 4.4 nM | Rat Liver | [3] |
| Ki | 1.51 nM | Rat Liver | [3] |
Metabolic Activation of 5-FU and its Cytotoxic Effects
Once inside the cell, 5-FU is converted into three active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): This metabolite is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA. The inhibition of TS leads to a depletion of thymidine triphosphate (dTTP), which in turn disrupts DNA replication and repair, ultimately leading to cell death.
-
Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, leading to alterations in RNA processing and function, which can trigger apoptosis.
-
Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, causing DNA damage and instability.
The sustained high levels of 5-FU achieved with this compound treatment lead to a more profound and prolonged inhibition of TS and increased incorporation into RNA and DNA, resulting in enhanced cytotoxicity compared to conventional 5-FU administration.
Signaling Pathways Modulated by this compound
The cytotoxic effects of this compound are mediated through the modulation of key signaling pathways that control cell cycle progression and apoptosis.
Induction of Cell Cycle Arrest
By disrupting DNA synthesis, this compound triggers cell cycle checkpoints, leading to an accumulation of cells in the S-phase.[3] This S-phase arrest prevents cells with damaged DNA from progressing through the cell cycle and dividing.
Quantitative Data on Cell Cycle Arrest:
| Treatment | Cell Cycle Phase | Percentage of Cells | Cell Line | Reference |
| BOF-A2 (15 mg/kg per day) | S-phase | 63 ± 6% | Human Squamous Cell Carcinoma | [3] |
| 5-FU (3.5 mg/kg per day) | S-phase | 43 ± 18% | Human Squamous Cell Carcinoma | [3] |
Activation of Apoptotic Pathways
The cellular stress induced by DNA damage and impaired RNA function following this compound treatment activates intrinsic apoptotic pathways. This leads to the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, programmed cell death.
Quantitative Data on Apoptosis Induction:
| Treatment | Apoptotic Cells | Cell Line | Reference |
| BOF-A2 (15 mg/kg per day) | Nearly 50% | Human Squamous Cell Carcinoma | [3] |
| 5-FU (3.5 mg/kg per day) | About 20% | Human Squamous Cell Carcinoma | [3] |
Experimental Protocols
Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay
Objective: To determine the inhibitory effect of CNDP on DPD activity.
Methodology:
-
Prepare a partially purified DPD enzyme from rat liver homogenate.
-
Incubate the enzyme with varying concentrations of CNDP.
-
Initiate the enzymatic reaction by adding 5-FU and NADPH.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the IC50 value, the concentration of CNDP that inhibits 50% of DPD activity.
-
Perform kinetic analysis using Lineweaver-Burk plots to determine the inhibition constant (Ki) and the type of inhibition.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on cell cycle distribution.
Methodology:
-
Culture cancer cells in the presence of this compound or a vehicle control for a specified period.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Analyze the DNA content of individual cells using a flow cytometer.
-
Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection by TUNEL Assay
Objective: To quantify the extent of apoptosis induced by this compound.
Methodology:
-
Treat cancer cells with this compound or a vehicle control.
-
Fix and permeabilize the cells.
-
Label the 3'-OH ends of fragmented DNA, a hallmark of apoptosis, with biotin-dUTP using the enzyme terminal deoxynucleotidyl transferase (TdT).
-
Detect the incorporated biotin-dUTP with streptavidin conjugated to a fluorescent dye.
-
Visualize and quantify the fluorescently labeled apoptotic cells using fluorescence microscopy or flow cytometry.
Visualizations
This compound's Dual Mechanism of Action
Caption: this compound's dual mechanism of action.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis via flow cytometry.
Conclusion
This compound represents a significant advancement in fluoropyrimidine-based chemotherapy. Its innovative dual-component design, which combines a 5-FU prodrug with a potent DPD inhibitor, effectively overcomes the pharmacokinetic limitations of conventional 5-FU therapy. By ensuring sustained and elevated levels of active 5-FU at the tumor site, this compound enhances the inhibition of DNA synthesis and promotes robust induction of S-phase cell cycle arrest and apoptosis in cancer cells. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for further research and the strategic development of novel combination therapies to maximize its clinical potential.
References
- 1. [Antitumor activity of BOF-A2, a new 5-fluorouracil derivative, against human cancers xenografted in nude mice by intermittent administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of BOF‐A2, a New 5‐Fluorouracil Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibitory action of BOF-A2, a 5-fluorouracil derivative, on squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Emitefur (BOF-A2): A Technical Overview for Drug Development Professionals
An In-depth Guide to the Chemistry, Mechanism of Action, and Clinical Landscape of a Novel 5-Fluorouracil Derivative
Abstract
Emitefur (BOF-A2) is a novel, orally bioavailable antimetabolite and a derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). It represents a strategic combination of two key components: 1-ethoxymethyl-5-fluorouracil (EMFU), a prodrug of 5-FU, and 3-cyano-2,6-dihydroxypyridine (CNDP), a potent inhibitor of the primary enzyme responsible for 5-FU catabolism, dihydropyrimidine dehydrogenase (DPD). This dual-action design aims to enhance the therapeutic index of 5-FU by maintaining sustained and elevated plasma concentrations of the active drug, thereby improving its antitumor efficacy while potentially mitigating some of the toxicities associated with conventional 5-FU administration. This technical guide provides a comprehensive overview of this compound, including its chemical structure, mechanism of action, and a summary of key preclinical and clinical findings.
Chemical Identity and Structure
This compound is a complex molecule designed to release the active cytotoxic agent, 5-fluorouracil, and an agent to prolong its activity, upon metabolic activation.
Chemical Name: 3-((3-(Ethoxymethyl)-5-fluoro-3,6-dihydro-2,6-dioxo-1(2H)-pyrimidinyl)carbonyl)benzoic acid, 6-(benzoyloxy)-3-cyano-2-pyridinyl ester.[1]
Synonyms: BOF-A2[1]
Molecular Formula: C₂₈H₁₉FN₄O₈[1][2]
Molecular Weight: 558.47 g/mol [1][2]
Chemical Structure:
The chemical structure of this compound consists of the 1-ethoxymethyl derivative of 5-fluorouracil linked to the DPD inhibitor, 3-cyano-2,6-dihydroxypyridine.[3] A visual representation of the molecule is provided below.
Caption: Chemical structure of this compound (BOF-A2).
Mechanism of Action
The therapeutic effect of this compound is a result of the synergistic action of its two constituent components following oral administration and subsequent metabolic breakdown.
Upon ingestion, this compound is hydrolyzed to release 1-ethoxymethyl-5-fluorouracil (EMFU) and 3-cyano-2,6-dihydroxypyridine (CNDP).[4][5] EMFU, a masked form of 5-FU, is then converted to the active cytotoxic agent, 5-fluorouracil.[4][5] Concurrently, CNDP inhibits the enzyme dihydropyrimidine dehydrogenase (DPD), which is primarily responsible for the degradation of 5-FU.[3][6][7] This inhibition of DPD leads to a prolonged half-life and sustained high concentrations of 5-FU in the plasma and tumor tissues.[4][5][8][9] The elevated levels of 5-FU exert their antineoplastic effects through the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death.[1]
Caption: Mechanism of action of this compound (BOF-A2).
Preclinical and Clinical Data
This compound has been evaluated in several preclinical and clinical studies, demonstrating its potential as an anticancer agent.
Pharmacokinetic Data
Pharmacokinetic studies in animal models have shown that oral administration of this compound leads to sustained plasma concentrations of 5-FU. In Yoshida sarcoma-bearing rats given a 15 mg/kg oral dose of BOF-A2, the maximum blood concentrations were 2000 ng/ml for EMFU, 300 ng/ml for CNDP, and 40 ng/ml for 5-FU.[4][5] Notably, 5-FU levels in tumor tissue were significantly higher and more persistent than in the blood, remaining elevated for over 8 hours.[4][5]
| Parameter | Value | Species | Dose |
| EMFU Cmax (blood) | 2000 ng/ml | Rat | 15 mg/kg |
| CNDP Cmax (blood) | 300 ng/ml | Rat | 15 mg/kg |
| 5-FU Cmax (blood) | 40 ng/ml | Rat | 15 mg/kg |
Clinical Efficacy
Phase II clinical trials have investigated the efficacy of this compound in patients with advanced cancers.
In a multicenter phase II study involving patients with advanced gastric cancer, this compound was administered orally at a dose of 200 mg twice daily for 2 weeks, followed by a 2-week rest period.[10] The overall response rate was 38.1% (8 out of 21 evaluable patients), with one complete response and seven partial responses.[10] The median survival was 13 months for responders.[10]
| Parameter | Value |
| Number of Patients (evaluable) | 21 |
| Overall Response Rate | 38.1% |
| Complete Response (CR) | 4.8% (1 patient) |
| Partial Response (PR) | 33.3% (7 patients) |
| No Change (NC) | 23.8% (5 patients) |
| Progressive Disease (PD) | 38.1% (8 patients) |
| Median Survival (Responders) | 13 months |
Another phase II study evaluated this compound in 71 patients with advanced non-small cell lung cancer using the same dosing regimen.[6] The response rate among 62 evaluable patients was 18%.[6]
| Parameter | Value |
| Number of Patients (evaluable) | 62 |
| Overall Response Rate | 18% (11 patients) |
| Adenocarcinoma Responders | 8 out of 44 |
| Squamous Cell Carcinoma Responders | 3 out of 15 |
| No Change | 34 patients |
| Progressive Disease | 17 patients |
Safety and Tolerability
The primary adverse events associated with this compound treatment are gastrointestinal symptoms, myelosuppression, and skin symptoms.[10] In the gastric cancer trial, grade 3 or higher toxicities occurred in 26.1% of patients, all of which were reversible upon discontinuation of the drug.[10] In the NSCLC study, grade 2 or higher hematologic toxicities (leukopenia, thrombocytopenia, and anemia) were observed in 5-8% of patients, while non-hematologic toxicities like anorexia, nausea/vomiting, and diarrhea were reported in approximately 20% or fewer patients.[6]
Experimental Protocols
Synthesis of this compound (BOF-A2)
The synthesis of this compound involves the condensation of 3-[3-(chlorocarbonyl)benzoyl]-1-(ethoxymethyl)-5-fluorouracil with 6-benzoyloxy-3-cyano-2-hydroxypyridine.[11] This reaction is typically carried out in the presence of triethylamine in refluxing acetonitrile.[11] The starting materials are synthesized in separate preceding steps.[11]
Caption: Synthetic workflow for this compound (BOF-A2).
In Vivo Antitumor Activity Assay
The antitumor efficacy of this compound has been evaluated in various xenograft models. A general protocol involves the following steps:
-
Human cancer cell lines (e.g., gastric, colorectal, lung) are subcutaneously inoculated into nude mice.[8][9]
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
This compound is administered orally at specified doses and schedules (e.g., 17.5 to 30 mg/kg daily for 4 weeks).[9]
-
Tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, tumors are excised and weighed, and the inhibition rate is calculated.
-
Blood and tumor tissue samples may be collected for pharmacokinetic analysis of 5-FU levels.[9]
Conclusion
This compound (BOF-A2) is a rationally designed oral 5-FU derivative that leverages a dual mechanism to enhance the therapeutic potential of 5-FU. By combining a prodrug of 5-FU with a DPD inhibitor, this compound achieves sustained and elevated levels of the active cytotoxic agent in both plasma and tumor tissue. Clinical studies have demonstrated its promising antitumor activity in advanced gastric and non-small cell lung cancers, with a manageable safety profile. Further research and clinical development are warranted to fully elucidate the role of this compound in the oncology treatment landscape.
References
- 1. This compound | C28H19FN4O8 | CID 65910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of BOF-A2, a new 5-fluorouracil derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of BOF‐A2, a New 5‐Fluorouracil Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of a new 5-fluorouracil derivative, BOF-A2, in advanced non-small cell lung cancer. A multi-center phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Antitumor activity of BOF-A2, a new 5-fluorouracil derivative, against human cancers xenografted in nude mice by intermittent administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Antitumor activity and metabolism of BOF-A2, a new 5-fluorouracil derivative, with human cancers xenografted in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase II trial of a new 5-fluorouracil derivative, BOF-A2 (this compound), for patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, BOF-A2, Last-F-药物合成数据库 [drugfuture.com]
Emitefur: A Technical Guide to a Novel 5-Fluorouracil Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emitefur (also known as BOF-A2) is a novel, orally available mutual prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). It is a conjugate of 1-ethoxymethyl-5-FU (EMFU), a masked form of 5-FU, and 3-cyano-2,6-dihydroxypyridine (CNDP), a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-FU. This unique design aims to enhance the therapeutic index of 5-FU by increasing its systemic exposure and tumor-site concentration while potentially reducing side effects associated with high peak plasma concentrations. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, preclinical and clinical data, and detailed experimental protocols.
Introduction
5-Fluorouracil has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors such as colorectal, gastric, and breast cancers. However, its clinical utility is often limited by a narrow therapeutic window, short plasma half-life due to rapid degradation by DPD, and significant inter-individual variability in patient response and toxicity. This compound was developed to overcome these limitations. By co-delivering 5-FU in a protected form with a DPD inhibitor, this compound is designed to provide sustained plasma concentrations of the active drug, leading to improved anti-tumor efficacy and a more favorable safety profile.
Mechanism of Action
This compound acts as a carrier for both a 5-FU prodrug and a DPD inhibitor. Following oral administration, this compound is absorbed and is designed to be hydrolyzed in the body to release 1-ethoxymethyl-5-fluorouracil (EMFU) and 3-cyano-2,6-dihydroxypyridine (CNDP). EMFU is subsequently converted to the active cytotoxic agent, 5-FU. Simultaneously, CNDP inhibits the DPD enzyme, preventing the rapid degradation of the newly formed 5-FU. This dual action is intended to increase the bioavailability and prolong the half-life of 5-FU, leading to greater and more sustained exposure of tumor cells to the drug. The active metabolites of 5-FU exert their anticancer effects through the inhibition of thymidylate synthase and the incorporation into RNA and DNA.
Synthesis of this compound
The synthesis of this compound involves the preparation of its two key components, 1-ethoxymethyl-5-fluorouracil and 3-cyano-2,6-dihydroxypyridine, followed by their coupling. A plausible synthetic route is described below based on available literature.
Synthesis of 1-ethoxymethyl-5-fluorouracil
A detailed protocol for the synthesis of 1-ethoxymethyl-5-fluorouracil was not found in the search results. However, a general method for the N1-alkoxymethylation of 5-fluorouracil can be inferred.
Protocol:
-
Silylation of 5-Fluorouracil: 5-Fluorouracil is reacted with a silylating agent, such as hexamethyldisilazane (HMDS), to protect the hydroxyl groups and increase its solubility in organic solvents.
-
Alkoxymethylation: The silylated 5-fluorouracil is then reacted with chloromethyl ethyl ether in an appropriate aprotic solvent.
-
Desilylation: The protecting silyl groups are removed, typically by treatment with an alcohol, to yield 1-ethoxymethyl-5-fluorouracil.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Synthesis of 3-cyano-2,6-dihydroxypyridine (CNDP)
Several methods for the synthesis of 3-cyano-2,6-dihydroxypyridine have been reported. One common approach is the reaction of ethyl cyanoacetate with a 1,3-dicarbonyl compound.
Protocol:
-
Reaction Setup: A reaction vessel is charged with a suitable base, such as sodium ethoxide, in an alcoholic solvent.
-
Addition of Reactants: Ethyl cyanoacetate and a suitable 1,3-dicarbonyl equivalent are added to the reaction mixture.
-
Cyclization: The mixture is heated to induce a condensation and cyclization reaction.
-
Acidification: After the reaction is complete, the mixture is cooled and acidified to precipitate the 3-cyano-2,6-dihydroxypyridine.
-
Purification: The crude product is collected by filtration and can be purified by recrystallization.
Coupling of 1-ethoxymethyl-5-fluorouracil and CNDP
The final step involves the formation of a covalent bond between the two components. A potential method involves an ester linkage.[1]
Protocol:
-
Activation of CNDP: One of the hydroxyl groups of CNDP is reacted with an activating agent, such as isophthaloyl chloride, to form an intermediate.[1]
-
Coupling Reaction: The activated CNDP derivative is then reacted with 1-ethoxymethyl-5-fluorouracil in the presence of a suitable base to form the final this compound conjugate.[1]
-
Purification: The final product, this compound, is purified by chromatographic methods to remove any unreacted starting materials and byproducts.[1]
Preclinical and Clinical Data
In Vitro Efficacy
A phase I clinical trial reported that the mean steady-state concentration of plasma 5-FU after this compound administration was ≥ 24 ng/mL, which was 184-fold greater than the minimum effective cytotoxic concentration determined in vitro.[2]
Preclinical In Vivo Studies
A study in murine tumors investigated the combined effect of this compound and radiation.[3][4]
| Animal Model | Treatment Group | Outcome Measure | Result |
| SCCVII Tumor Bearing Mice | 25 mg/kg this compound (5 administrations) | Mean Tumor Growth Delay | 8.1 days |
| SCCVII Tumor Bearing Mice | 4 Gy Radiation (5 fractions) | Mean Tumor Growth Delay | 10.4 days |
| SCCVII Tumor Bearing Mice | 25 mg/kg this compound + 4 Gy Radiation (5 treatments) | Mean Tumor Growth Delay | 22.1 days |
| EMT6 Tumor Bearing Mice | 25 mg/kg this compound + 5 Gy Radiation (4 fractions) | Tumor Growth | Effect was lower than that of four fractions of 7.5 Gy |
Phase I Clinical Trial in Refractory Solid Tumors
A Phase I dose-escalating trial evaluated the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.[2]
| Dose Cohort | Dosing Regimen | Dose-Limiting Toxicities (DLT) |
| 1 | 300 mg/m² PO TID | Grade 3 stomatitis, diarrhea, leukopenia |
| 2 | 200 mg/m² PO TID | Grade 3 stomatitis, diarrhea, leukopenia |
| 3 | 200 mg/m² PO BID | Well-tolerated |
| 4 | 250 mg/m² PO BID | Grade 3 stomatitis, diarrhea, leukopenia |
Pharmacokinetics: Prolonged systemic exposure to 5-FU was maintained, with a mean steady-state concentration ≥ 24 ng/mL.[2] Efficacy: One partial response and five patients with stable disease for over 6 months were observed.[2]
Phase II Clinical Trial in Advanced Gastric Cancer
A multicenter Phase II study assessed the efficacy and safety of this compound in patients with advanced gastric cancer.[5]
Patient Characteristics
| Characteristic | Value |
| Number of Patients | 24 |
| Evaluable for Response | 21 |
| Evaluable for Toxicity | 23 |
| Previously Treated | 45.8% |
Efficacy
| Response | Percentage (Number) |
| Overall Response Rate | 38.1% (8/21) |
| Complete Response (CR) | 4.8% (1/21) |
| Partial Response (PR) | 33.3% (7/21) |
| No Change (NC) | 23.8% (5/21) |
| Progressive Disease (PD) | 38.1% (8/21) |
| Median Survival | |
| Responders | 13 months |
| No Change | 7 months |
| Progressive Disease | 2 months |
Toxicity
| Adverse Event | Grade ≥ 3 |
| Gastrointestinal Symptoms | Reported |
| Myelosuppression | Reported |
| Skin Symptoms | Reported |
| Overall Grade ≥ 3 Toxicity | 26.1% (6/23) |
Phase II Clinical Trial in Advanced Non-Small Cell Lung Cancer (NSCLC)
A multi-center Phase II study evaluated the efficacy and safety of this compound in patients with NSCLC.[6]
Efficacy
| Response | Percentage (Number) |
| Overall Response Rate | 18% (11/62) |
| Adenocarcinoma Responders | 8/44 |
| Squamous Cell Carcinoma Responders | 3/15 |
Toxicity
| Adverse Event | Grade ≥ 2 Incidence |
| Leukopenia | 5-8% |
| Thrombocytopenia | 5-8% |
| Anemia | 5-8% |
| Anorexia | ~20% or lower |
| Nausea/Vomiting | ~20% or lower |
| Diarrhea | ~20% or lower |
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each drug concentration. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
Phase II Clinical Trial in Advanced Gastric Cancer (Methodology Summary)[5]
Objective: To assess the antineoplastic effects and toxicity of this compound in patients with advanced gastric cancer.
Study Design: Multicenter, open-label, single-arm, late phase II study.
Patient Population: Patients with histologically confirmed advanced gastric cancer.
Treatment Regimen:
-
This compound was administered orally at a dose of 200 mg twice daily.
-
Each treatment course consisted of 2 weeks of administration followed by a 2-week withdrawal period.
-
Patients were scheduled to receive a minimum of two courses.
Assessments:
-
Efficacy: Tumor response was evaluated according to standard criteria (e.g., RECIST or WHO).
-
Toxicity: Adverse events were monitored and graded according to a standardized scale (e.g., NCI-CTC).
-
Survival: Overall survival was tracked from the start of treatment.
Statistical Analysis:
-
The primary endpoint was the overall response rate.
-
Secondary endpoints included duration of response, survival, and safety.
-
Confidence intervals were calculated for the response rate.
Conclusion
This compound represents a rational and innovative approach to improving the therapeutic efficacy of 5-FU. By combining a 5-FU prodrug with a DPD inhibitor, this compound has demonstrated the potential to provide sustained levels of the active drug, leading to promising anti-tumor activity in preclinical and clinical studies. The data from the Phase II trial in advanced gastric cancer are particularly encouraging. However, the observed toxicities, although manageable, warrant further investigation and optimization of the dosing regimen. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this compound and on exploring its potential in combination with other anticancer agents.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Phase I assessment of the pharmacokinetics, metabolism, and safety of this compound in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase II trial of a new 5-fluorouracil derivative, BOF-A2 (this compound), for patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of a new 5-fluorouracil derivative, BOF-A2, in advanced non-small cell lung cancer. A multi-center phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Dihydropyrimidine Dehydrogenase (DPYD) Inhibition in the Formulation and Efficacy of Emitefur: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emitefur (also known as BOF-A2) is a novel oral anticancer agent designed to enhance the therapeutic window of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors. This technical guide delves into the core of this compound's formulation, focusing on the indispensable role of its dihydropyrimidine dehydrogenase (DPYD) inhibitor component, 3-cyano-2,6-dihydroxypyridine (CNDP). By reversibly inhibiting DPYD, the primary enzyme responsible for the catabolism of 5-FU, CNDP significantly increases the bioavailability and antitumor activity of 5-FU. This guide provides a comprehensive overview of the mechanism of action, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction: The Challenge of 5-Fluorouracil Therapy and the Advent of this compound
5-Fluorouracil (5-FU) has been a mainstay in the treatment of solid tumors, including gastric, colorectal, and breast cancers, for decades.[1] Its mechanism of action primarily involves the inhibition of thymidylate synthase (TS), a critical enzyme in the DNA synthesis pathway, and the misincorporation of its metabolites into RNA and DNA.[2] However, the clinical utility of 5-FU is hampered by its rapid and extensive catabolism, primarily by the enzyme dihydropyrimidine dehydrogenase (DPYD).[3] This enzymatic degradation leads to a short plasma half-life and variable inter-patient bioavailability, necessitating intravenous administration and contributing to a narrow therapeutic index.[4]
To overcome these limitations, this compound was developed as an oral formulation combining a 5-FU prodrug, 1-ethoxymethyl-5-fluorouracil, with a potent DPYD inhibitor, 3-cyano-2,6-dihydroxypyridine (CNDP).[5] This innovative approach aims to maintain therapeutic concentrations of 5-FU over a prolonged period, thereby enhancing its efficacy while potentially reducing toxicity associated with high peak plasma concentrations.
The DPYD Inhibitor: 3-Cyano-2,6-dihydroxypyridine (CNDP)
The cornerstone of this compound's enhanced therapeutic profile is CNDP, a potent and specific inhibitor of DPYD.
Mechanism of DPYD Inhibition
CNDP acts as a competitive inhibitor of DPYD, preventing the enzymatic conversion of 5-FU to its inactive metabolite, dihydrofluorouracil (DHFU).[5] This inhibition is crucial as over 80% of an administered 5-FU dose is typically catabolized by DPYD.[3] By blocking this primary metabolic pathway, CNDP ensures that a higher concentration of active 5-FU is available to exert its cytotoxic effects on tumor cells.
Potency of CNDP
In vitro studies have demonstrated the high potency of CNDP as a DPYD inhibitor. The concentration of CNDP required to inhibit 50% of DPYD activity (IC50) has been determined to be 4.4 nM.[5] Furthermore, kinetic analysis has revealed a mixed type of inhibition with an inhibition constant (Ki) of 1.51 nM.[5] This high affinity for DPYD underscores the effectiveness of CNDP in modulating 5-FU metabolism at clinically relevant doses.
Quantitative Data from Clinical and Preclinical Studies
The inclusion of CNDP in the this compound formulation has translated into significant improvements in efficacy and a manageable safety profile in clinical and preclinical settings.
Efficacy Data
A multicenter Phase II clinical trial of this compound in patients with advanced gastric cancer demonstrated promising antitumor activity.[6] The key efficacy findings are summarized in the table below.
| Efficacy Endpoint | Result | 95% Confidence Interval |
| Overall Response Rate (ORR) | 38.1% (8/21) | 17.3% - 58.9% |
| Complete Response (CR) | 4.8% (1/21) | - |
| Partial Response (PR) | 33.3% (7/21) | - |
| Median Survival | ||
| Responders | 13 months | - |
| Stable Disease | 7 months | - |
| Progressive Disease | 2 months | - |
| Data from a Phase II study in patients with advanced gastric cancer.[6] |
Preclinical studies in murine tumor models have also shown a significant dose-dependent antitumor effect of this compound, with a notable increase in tumor growth delay compared to control groups.[7][8]
Safety and Tolerability
The safety profile of this compound has been evaluated in clinical trials, with the most common adverse events being gastrointestinal symptoms, myelosuppression, and skin toxicities.[6] The majority of these events were manageable and reversible upon discontinuation of the drug.
| Adverse Event Category | Grade 3 or Higher Toxicity |
| Overall | 26.1% (6/23) |
| Gastrointestinal Symptoms | Reported |
| Myelosuppression | Reported |
| Skin Symptoms | Reported |
| Data from a Phase II study in patients with advanced gastric cancer.[6] |
Pharmacokinetic Insights
While specific human pharmacokinetic parameters for this compound from a dedicated Phase I study are not publicly available, preclinical data and studies with other oral fluoropyrimidines containing DPYD inhibitors provide valuable insights. In mice, the administration of this compound resulted in sustained plasma concentrations of 5-FU.[5] Studies with S-1, another oral fluoropyrimidine containing a DPYD inhibitor (gimeracil), have shown a significant increase in the area under the curve (AUC) and a prolonged half-life of 5-FU compared to 5-FU administered alone.[9][10] This modulation of 5-FU pharmacokinetics is the key to the enhanced efficacy of these combination therapies.
| DPYD Inhibitor | IC50 | Ki |
| CNDP | 4.4 nM | 1.51 nM (mixed type) |
| In vitro inhibition of DPYD.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and DPYD inhibition.
Clinical Trial Protocol for Efficacy and Safety Assessment of this compound
Objective: To evaluate the antitumor activity and safety profile of orally administered this compound in patients with advanced solid tumors.
Study Design: An open-label, single-arm, multicenter Phase II clinical trial.
Patient Population: Patients with histologically confirmed advanced or metastatic solid tumors who have failed standard therapy. Key inclusion criteria include measurable disease, adequate organ function, and an ECOG performance status of 0-1.
Treatment Regimen: this compound is administered orally at a dose of 200 mg twice daily for 14 consecutive days, followed by a 14-day rest period, constituting one 28-day cycle.[6] Treatment is continued until disease progression or unacceptable toxicity.
Efficacy Assessment: Tumor response is evaluated every two cycles according to Response Evaluation Criteria in Solid Tumors (RECIST). Primary endpoint is the Overall Response Rate (ORR). Secondary endpoints include Progression-Free Survival (PFS) and Overall Survival (OS).
Safety Assessment: Adverse events are monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Laboratory parameters (hematology, chemistry) are assessed at baseline and at regular intervals throughout the study.
Protocol for Pharmacokinetic Analysis of 5-FU in Plasma
Objective: To determine the pharmacokinetic profile of 5-FU following oral administration of this compound.
Sample Collection: Blood samples (5 mL) are collected in EDTA-containing tubes at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.
Analytical Method: Plasma concentrations of 5-FU are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[2][11]
-
Sample Preparation: Plasma samples are subjected to protein precipitation with a suitable organic solvent (e.g., acetonitrile).
-
Chromatography: Separation is achieved on a C18 reverse-phase column with an isocratic mobile phase.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).
In Vitro DPYD Inhibition Assay
Objective: To determine the inhibitory potency of CNDP on DPYD activity.
Enzyme Source: Partially purified DPYD from rat liver or recombinant human DPYD.
Assay Principle: The assay measures the conversion of [6-³H]5-FU to its metabolites in the presence and absence of the inhibitor (CNDP).
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the DPYD enzyme.
-
Add varying concentrations of CNDP to the reaction mixture.
-
Initiate the reaction by adding [6-³H]5-FU.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding an acid.
-
Separate the substrate from the product using an anion-exchange column.
-
Quantify the amount of radioactive product using liquid scintillation counting.
Data Analysis: The percentage of DPYD inhibition is calculated for each CNDP concentration. The IC50 value is determined by fitting the data to a dose-response curve. The inhibition constant (Ki) is determined by performing the assay at different substrate concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.
Visualizing the Core Mechanisms
Diagrams illustrating the key signaling pathways and experimental workflows provide a clear visual representation of the complex processes involved in this compound's mechanism of action and its evaluation.
References
- 1. Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nvkc.nl [nvkc.nl]
- 3. Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase II trial of a new 5-fluorouracil derivative, BOF-A2 (this compound), for patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The combined antitumour effect of a new 5-fluorouracil derivative, BOF-A2, and radiation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I and pharmacokinetic study of the oral fluoropyrimidine S-1 on a once-daily-for-28-day schedule in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
Emitefur: A Technical Guide to its Antineoplastic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emitefur (also known as BOF-A2) is a novel oral fluoropyrimidine derivative designed to enhance the therapeutic efficacy of 5-fluorouracil (5-FU). It is a mutual prodrug composed of a 1-ethoxymethyl derivative of 5-FU and a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), 3-cyano-2,6-dihydroxypyridine (CNDP), in a 1:1 molar ratio. This unique composition allows for sustained plasma concentrations of 5-FU and its preferential accumulation in tumor tissue, thereby augmenting its antineoplastic activity while potentially mitigating systemic toxicity. This guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailing its mechanism of action, antineoplastic properties, and the experimental methodologies used in its evaluation.
Introduction
5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors such as colorectal, breast, and gastric cancers. Its clinical utility, however, is often limited by a narrow therapeutic index and the development of drug resistance. A major factor contributing to these limitations is the rapid catabolism of 5-FU by the enzyme dihydropyrimidine dehydrogenase (DPD), which is ubiquitously expressed in the body, especially in the liver. This compound was developed to overcome these challenges by co-administering a masked form of 5-FU with a DPD inhibitor. This approach aims to improve the pharmacokinetic profile of 5-FU, leading to enhanced antitumor effects.
Mechanism of Action
This compound's mechanism of action is intrinsically linked to that of its active metabolite, 5-FU. Upon oral administration, this compound is absorbed and subsequently hydrolyzed to release 1-ethoxymethyl-5-fluorouracil (EM-FU), a masked form of 5-FU, and the DPD inhibitor, CNDP. EM-FU is then metabolized to 5-FU. The co-released CNDP inhibits DPD, the rate-limiting enzyme in 5-FU catabolism, leading to a significant increase in the bioavailability and half-life of 5-FU.
The cytotoxic effects of 5-FU are mediated through two primary pathways:
-
Inhibition of Thymidylate Synthase (TS): The 5-FU metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of thymidylate, a necessary precursor for DNA synthesis and repair, leading to "thymineless death" in rapidly dividing cancer cells.
-
Incorporation into RNA and DNA: The 5-FU metabolite, fluorouridine triphosphate (FUTP), is incorporated into RNA, disrupting RNA processing and function. Another metabolite, fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into DNA, leading to DNA damage and apoptosis.
By inhibiting DPD, this compound ensures a sustained and elevated level of 5-FU, maximizing its impact on these cytotoxic pathways within the tumor microenvironment.
Signaling Pathway of 5-Fluorouracil
The following diagram illustrates the metabolic activation and mechanism of action of 5-FU, the active component of this compound.
Caption: Metabolic activation of 5-FU and its cytotoxic effects.
Preclinical Antineoplastic Properties
Table 1: In Vivo Efficacy of this compound in Murine Tumor Models
| Tumor Model | Host | Drug Administration | Efficacy Endpoint | Result | Reference |
| Sarcoma-180 | Mice | Oral | ED50 | 25 mg/kg | [1] |
| Yoshida Sarcoma | Rats | Oral | ED50 | 15 mg/kg | [1] |
| SCCVII | C3H/He Mice | Oral (25 mg/kg x 5) | Mean Tumor Growth Delay | 8.1 days | [2] |
| SCCVII | C3H/He Mice | Oral (25 mg/kg) + Radiation (4 Gy x 5) | Mean Tumor Growth Delay | 22.1 days | [2] |
| EMT6 | Mice | Oral (25 mg/kg) + Radiation (5 Gy x 4) | Tumor Growth Delay | Additive effect | [2] |
Table 2: Antitumor Activity of this compound in Human Cancer Xenograft Models
| Cancer Type | Xenograft Strain | Drug Administration | Tumor Growth Inhibition Rate | Reference |
| Gastric Cancer | H-81 | 17.5 - 30 mg/kg p.o. daily for 4 weeks | >92% | [3] |
| Colorectal Cancer | H-143 | 17.5 - 30 mg/kg p.o. daily for 4 weeks | >92% | [3] |
| Breast Cancer | H-31 | 17.5 - 30 mg/kg p.o. daily for 4 weeks | >92% | [3] |
| Gastric Cancer | H-111 (low 5-FU sensitivity) | 17.5 - 30 mg/kg p.o. daily for 4 weeks | Effective | [3] |
| Pancreatic Cancer | H-48 (low 5-FU sensitivity) | 17.5 - 30 mg/kg p.o. daily for 4 weeks | Effective | [3] |
| Gastric Cancer | H-81 | 30 or 35 mg/kg p.o. 3-4 times/week for 4 weeks | ≥80% (tumor regression) | [4] |
| Colorectal Cancer | H-143 | 30 or 35 mg/kg p.o. 3-4 times/week for 4 weeks | ≥80% | [4] |
| Lung Cancer | H-74 (low 5-FU sensitivity) | 30 or 35 mg/kg p.o. 3-4 times/week for 4 weeks | Effective | [4] |
Clinical Studies
A Phase II clinical trial of this compound was conducted in patients with advanced gastric cancer. The key findings are summarized below.
Table 3: Phase II Clinical Trial of this compound in Advanced Gastric Cancer
| Parameter | Value | Reference |
| Number of Evaluable Patients | 21 | [5] |
| Dosing Regimen | 200 mg orally, twice daily for 2 weeks, followed by a 2-week rest period | [5] |
| Overall Response Rate | 38.1% (8/21) | [5] |
| Complete Response (CR) | 4.8% (1/21) | [5] |
| Partial Response (PR) | 33.3% (7/21) | [5] |
| Median Survival (Responders) | 13 months | [5] |
| Median Survival (No Change) | 7 months | [5] |
| Median Survival (Progressive Disease) | 2 months | [5] |
| Grade 3 or Higher Toxicities | 26.1% (6/23) | [5] |
| Major Adverse Events | Gastrointestinal symptoms, myelosuppression, skin symptoms | [5] |
Experimental Protocols
The following sections provide generalized methodologies for the key preclinical experiments cited in this guide.
Human Tumor Xenograft Studies in Nude Mice
This protocol describes a general procedure for evaluating the antitumor activity of this compound using human cancer xenografts in immunodeficient mice.
-
Animal Model: Athymic nude mice (e.g., BALB/c-nu/nu), 6-8 weeks old, are used. Animals are housed in a sterile environment.
-
Tumor Implantation: Human tumor fragments (from patient-derived xenografts) or cultured cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 0.1-0.2 mL of sterile saline or culture medium) are implanted subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times weekly using calipers and calculated using the formula: Volume = (length x width²) / 2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. This compound is administered orally (p.o.) via gavage at the specified doses and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: The primary endpoint is tumor growth inhibition. The tumor growth inhibition rate (%) is calculated at the end of the study using the formula: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Toxicity Assessment: Animal body weight is monitored as an indicator of systemic toxicity.
Tumor Growth Delay Assay
This assay is used to assess the cytostatic effect of a treatment, measuring the time it takes for a tumor to regrow to a certain size after treatment.
-
Animal and Tumor Model: As described in the xenograft protocol, a suitable murine tumor model (e.g., SCCVII in C3H/He mice) is used.
-
Treatment: When tumors reach a predetermined size, animals are treated with this compound, radiation, or a combination of both, as per the study design.
-
Tumor Measurement: Tumor volumes are measured regularly until they reach a multiple of their initial volume (e.g., 2 to 4 times the volume at the start of treatment).
-
Calculation of Tumor Growth Delay: The time taken for each tumor to reach the endpoint volume is recorded. The tumor growth delay is calculated as the difference in the median time for the tumors in the treated group to reach the endpoint volume compared to the control group.
Workflow for Preclinical Evaluation of this compound
The following diagram outlines a typical workflow for the preclinical assessment of this compound's antineoplastic properties.
Caption: A generalized workflow for preclinical evaluation.
Conclusion
This compound represents a rational and promising approach to enhancing the therapeutic potential of 5-FU. By inhibiting DPD-mediated catabolism, it achieves sustained and elevated levels of 5-FU, leading to significant antitumor activity in a range of preclinical models, including those with low sensitivity to conventional fluoropyrimidines. The results of the Phase II clinical trial in advanced gastric cancer further support its potential as a valuable therapeutic agent. Further clinical investigation is warranted to fully elucidate the clinical benefits of this compound in various solid tumors.
References
Emitefur: A Technical Deep Dive into its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emitefur (BOF-A2) is a rationally designed oral fluoropyrimidine derivative developed to enhance the therapeutic window of 5-fluorouracil (5-FU). It is a mutual prodrug that combines a 5-FU derivative, 1-ethoxymethyl-5-fluorouracil, with a potent dihydropyrimidine dehydrogenase (DPD) inhibitor, 3-cyano-2,6-dihydroxypyridine (CNDP). This design aims to overcome the primary limitations of 5-FU, namely its rapid catabolism by DPD and the associated toxicities. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, with a focus on quantitative data and detailed experimental methodologies.
Introduction: The Rationale for this compound
5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for solid tumors, particularly gastrointestinal cancers, for decades. Its mechanism of action involves the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death. However, the clinical utility of 5-FU is hampered by its rapid and extensive catabolism by the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the breakdown of over 80% of the administered dose. This rapid degradation leads to a short plasma half-life and necessitates continuous infusion to maintain therapeutic concentrations. Furthermore, inter-individual variability in DPD activity can lead to unpredictable toxicity profiles.
To address these challenges, this compound was developed in 1989 as a third-generation oral 5-FU derivative. The core concept behind this compound is the co-administration of a 5-FU prodrug with a DPD inhibitor in a single molecule. This approach is designed to increase the bioavailability and prolong the half-life of 5-FU, thereby enhancing its antitumor efficacy while potentially reducing its toxicity.
Discovery and Preclinical Development
Synthesis of this compound
2.1.1. Synthesis of 1-(Ethoxymethyl)-5-fluorouracil: The synthesis of N1-alkoxymethyl derivatives of 5-fluorouracil typically involves the reaction of 5-fluorouracil with an appropriate chloromethyl ether. For 1-(ethoxymethyl)-5-fluorouracil, this would involve reacting 5-fluorouracil with chloromethyl ethyl ether.
2.1.2. Synthesis of 3-Cyano-2,6-dihydroxypyridine (CNDP): Several methods for the preparation of 3-cyano-2,6-dihydroxypyridine and its sodium salt have been reported. One approach involves the reaction of ethyl propiolate with cyanoacetamide in the presence of a base. Another method describes the reaction of a substituted uracil compound with cyanoacetamide.[1]
Preclinical Antitumor Activity
This compound has demonstrated significant antitumor activity in various preclinical models. In nude mice xenografted with human cancers, intermittent oral administration of this compound was effective against five out of six human cancer strains, including those relatively insensitive to 5-FU and its other derivatives.[2] The drug showed remarkable efficacy against H-81 and H-143 human cancer xenografts, causing tumor regression in mice bearing H-81 tumors.[2]
In combination with radiation, this compound has also shown a significant antitumor effect in murine tumor models (SCCVII and EMT6).[3][4]
Table 1: Preclinical In Vivo Efficacy of this compound in Murine Tumor Models
| Tumor Model | Treatment | Endpoint | Result |
| SCCVII | 25 mg/kg this compound (5 administrations) | Mean Tumor Growth Delay | 8.1 days[3] |
| SCCVII | 4 Gy Radiation (5 fractions) | Mean Tumor Growth Delay | 10.4 days[3] |
| SCCVII | 25 mg/kg this compound + 4 Gy Radiation (5x) | Mean Tumor Growth Delay | 22.1 days[3] |
| EMT6 | 25 mg/kg this compound + 5 Gy Radiation (4x) | Antitumor Effect | Lower than four fractions of 7.5 Gy radiation alone.[3][4] |
| SCCVII | 25 mg/kg this compound + 2.8 Gy Radiation (10x) | Antitumor Effect | Much higher than ten fractions of 4.2 Gy radiation alone.[3][4] |
Mechanism of Action
The therapeutic effect of this compound is a result of the combined actions of its two components following in vivo activation.
DPD Inhibition by 3-Cyano-2,6-dihydroxypyridine (CNDP)
CNDP is a potent inhibitor of DPD, the rate-limiting enzyme in 5-FU catabolism. By inhibiting DPD, CNDP prevents the rapid degradation of 5-FU, leading to a prolonged plasma half-life and increased systemic exposure to the active drug.
Cytotoxicity of 5-Fluorouracil (5-FU)
Once released from its prodrug form, 5-FU exerts its anticancer effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the reduced folate cofactor, leading to the inhibition of thymidine synthesis and subsequent disruption of DNA replication.
-
Incorporation into RNA and DNA: The metabolites 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively, leading to errors in transcription and replication and ultimately triggering cell death.
Clinical Development
This compound has undergone Phase I and Phase II clinical trials to evaluate its safety, pharmacokinetics, and efficacy in patients with advanced solid tumors.
Phase I Clinical Trial
A Phase I dose-escalating trial was conducted in patients with advanced solid tumors to determine the toxicities, dose-limiting toxicities (DLT), maximum-tolerated dose (MTD), and pharmacokinetic profile of this compound.[5]
4.1.1. Study Design:
-
Dose Escalation Cohorts:
-
Cohort 1: 300 mg/m² orally three times daily (tid)
-
Cohort 2: 200 mg/m² orally tid
-
Cohort 3: 200 mg/m² orally twice daily (bid)
-
Cohort 4: 250 mg/m² orally bid
-
-
Treatment Schedule: 14 consecutive days of treatment followed by a 7-day rest period for each cycle.[5]
4.1.2. Pharmacokinetics: Pharmacokinetic analysis revealed that prolonged systemic exposure to 5-FU was maintained with the administration of this compound at a dose of 200 mg bid for 14 days.[5] The mean steady-state concentration of plasma 5-FU was ≥ 24 ng/mL, which is significantly higher than the minimum effective cytotoxic concentration observed in vitro.[5] Notably, there was no evidence of circadian variation in 5-FU trough levels at steady-state, indicating consistent drug exposure.[5]
Table 2: Phase I Dose-Limiting Toxicities
| Cohort | Dose | DLTs Observed |
| 1 | 300 mg/m² PO tid | Grade 3 stomatitis, diarrhea, leukopenia[5] |
| 2 | 200 mg/m² PO tid | Grade 3 stomatitis, diarrhea, leukopenia[5] |
| 3 | 200 mg/m² PO bid | Well-tolerated |
| 4 | 250 mg/m² PO bid | Grade 3 stomatitis, diarrhea, leukopenia[5] |
4.1.3. Safety and Efficacy: Dose-limiting toxicities, including grade 3 stomatitis, diarrhea, and leukopenia, were observed in cohorts 1, 2, and 4.[5] The dose of 200 mg orally twice daily for 14 days followed by 7 days of rest was determined to be well-tolerated.[5] In terms of antitumor activity, one patient in cohort 3 achieved a partial response, and five patients maintained stable disease for over six months.[5]
Phase II Clinical Trial in Advanced Gastric Cancer
A multicenter late-phase II study assessed the efficacy and safety of this compound in patients with advanced gastric cancer.[6]
4.2.1. Study Design:
-
Patient Population: Patients with advanced gastric cancer. A portion of the patients (45.8%) had received prior anticancer drug treatment.[6]
-
Treatment Regimen: 200 mg of this compound administered orally twice daily for 2 weeks, followed by a 2-week withdrawal period.[6]
4.2.2. Efficacy: The study demonstrated a promising response rate in this patient population.
Table 3: Phase II Efficacy Results in Advanced Gastric Cancer
| Endpoint | Result |
| Overall Response Rate (ORR) | 38.1% (8/21 patients)[6] |
| - Complete Response (CR) | 4.8% (1 patient)[6] |
| - Partial Response (PR) | 33.3% (7 patients)[6] |
| Response Rate for Primary Lesion | 33.3% (3/9 patients)[6] |
| Disease Control Rate | 61.9% (No Change: 23.8% + PR/CR: 38.1%)[6] |
| Median Survival (Responders) | 13 months[6] |
| Median Survival (No Change) | 7 months[6] |
| Median Survival (Progressive Disease) | 2 months[6] |
4.2.3. Safety: The major adverse events observed were gastrointestinal symptoms, myelosuppression, and skin symptoms.[6] Grade 3 or higher toxicities occurred in 26.1% of patients and were reversible upon discontinuation of the drug.[6]
Experimental Protocols
In Vivo Tumor Growth Delay Assay (Murine Model)
This protocol outlines a general procedure for assessing the antitumor activity of this compound in combination with radiation in a murine xenograft model, based on the described studies.[3][4]
5.1.1. Cell Lines and Animal Models:
-
SCCVII (squamous cell carcinoma) and EMT6 (mammary sarcoma) tumor cells.
-
Syngeneic mice appropriate for the chosen cell lines.
5.1.2. Tumor Implantation:
-
Inject a suspension of tumor cells (e.g., 1 x 10^5 to 1 x 10^6 cells) subcutaneously into the flank or other suitable site of the mice.
-
Allow tumors to grow to a palpable size (e.g., 5-8 mm in diameter).
5.1.3. Treatment Groups:
-
Control (vehicle)
-
This compound alone (e.g., 12.5 mg/kg and 25 mg/kg, administered orally)
-
Radiation alone (e.g., single or fractionated doses)
-
This compound in combination with radiation.
5.1.4. Treatment Administration:
-
Administer this compound orally at the specified doses and schedule.
-
Deliver radiation to the tumor site using a shielded irradiator.
5.1.5. Data Collection:
-
Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate tumor volume using the formula: (length x width²) / 2.
-
Monitor animal body weight and general health.
5.1.6. Endpoint Analysis:
-
Calculate the tumor growth delay, defined as the time for tumors in the treated groups to reach a predetermined size (e.g., double the initial volume) minus the time for tumors in the control group to reach the same size.
Conclusion
This compound represents a significant effort in the rational design of fluoropyrimidine chemotherapy. By combining a 5-FU prodrug with a potent DPD inhibitor, this compound successfully addresses the key pharmacokinetic limitations of 5-FU, leading to prolonged exposure and enhanced antitumor activity. Clinical trials have demonstrated its potential in the treatment of advanced gastric cancer, with a manageable safety profile. Further research and clinical development may continue to define the optimal role of this compound in the therapeutic armamentarium against solid tumors.
References
- 1. CN108341771B - A kind of preparation method of 3-cyano-2,6-dihydroxypyridine sodium hydrate - Google Patents [patents.google.com]
- 2. [Antitumor activity of BOF-A2, a new 5-fluorouracil derivative, against human cancers xenografted in nude mice by intermittent administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I assessment of the pharmacokinetics, metabolism, and safety of this compound in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase II trial of a new 5-fluorouracil derivative, BOF-A2 (this compound), for patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Emitefur: A Pharmacological Deep Dive
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Emitefur (also known as BOF-A2) is a novel, orally administered fluoropyrimidine anticancer agent. It is a compound designed to improve the therapeutic index of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors, particularly gastrointestinal cancers. This document provides a comprehensive technical overview of the pharmacological profile of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Mechanism of Action
This compound is a combination drug consisting of two key components:
-
1-ethoxymethyl-5-fluorouracil (EM-FU): A prodrug of 5-fluorouracil.
-
3-cyano-2,6-dihydroxypyridine (CNDP): A potent inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD).
The rationale behind this combination is to modulate the pharmacokinetics of 5-FU to enhance its antitumor activity and reduce systemic toxicity. DPD is the rate-limiting enzyme in the catabolism of 5-FU, rapidly degrading it to inactive metabolites. By inhibiting DPD, CNDP prevents the rapid breakdown of 5-FU, leading to sustained and elevated concentrations of the active drug within the tumor tissue.
The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA. This inhibition leads to a depletion of thymidine triphosphate (dTTP), disrupting DNA synthesis and repair, and ultimately inducing apoptosis in rapidly dividing cancer cells. Other active metabolites of 5-FU can also be incorporated into RNA and DNA, further contributing to its cytotoxic effects.
Signaling Pathway of this compound's Action
Quantitative Pharmacological Data
Enzyme Inhibition
| Compound | Target Enzyme | Parameter | Value | Species | Reference |
| CNDP | Dihydrouracil Dehydrogenase (DHUDase) | IC50 | 4.4 nM | Rat (liver) | [1] |
| CNDP | Dihydrouracil Dehydrogenase (DHUDase) | Ki | 1.51 nM | Rat (liver) | [1] |
No specific Ki or IC50 values for the inhibition of thymidylate synthase by the active metabolites of this compound have been identified in the reviewed literature.
Preclinical Antitumor Activity
| Tumor Model | Administration | ED50 | Host | Reference |
| Transplantable Rodent Tumors | Oral | ~15-25 mg/kg | Rodents | |
| DMBA-induced Breast Carcinomas | Oral | ~15-25 mg/kg | Rats | |
| Human Gastric (H-81), Colorectal (H-143), and Breast (H-31) Cancer Xenografts | 25 consecutive oral administrations | >92% inhibition rate at 17.5-30 mg/kg | Nude Mice |
Clinical Efficacy: Phase II Study in Advanced Gastric Cancer[2]
| Parameter | Value |
| Response Rate (n=21) | |
| Overall Response Rate | 38.1% (8/21) |
| Complete Response (CR) | 4.8% (1/21) |
| Partial Response (PR) | 33.3% (7/21) |
| No Change (NC) | 23.8% (5/21) |
| Progressive Disease (PD) | 38.1% (8/21) |
| Median Survival | |
| Responders (CR + PR) | 13 months |
| No Change (NC) | 7 months |
| Progressive Disease (PD) | 2 months |
Pharmacokinetics
Detailed human pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound and its metabolites are not available in the reviewed literature. Preclinical studies in mice indicated that oral administration of 12.5 mg/kg and 25 mg/kg of this compound resulted in a plasma 5-FU area under the curve (AUC) comparable to that observed on the first and seventh day, respectively, of a 400-600 mg/day oral regimen in humans.
Experimental Protocols
Dihydrouracil Dehydrogenase (DHUDase) Inhibition Assay[1]
Objective: To determine the inhibitory activity of CNDP on DHUDase.
Enzyme Preparation:
-
Partially purify DHUDase from rat liver cytosol by ammonium sulfate fractionation and chromatography.
Assay Procedure:
-
The standard reaction mixture contains 100 mM potassium phosphate buffer (pH 7.4), 1 mM 2-mercaptoethanol, 0.1 mM EDTA, 0.1 mM NADPH, 10 µM [6-3H]5-fluorouracil, and the enzyme preparation in a total volume of 100 µl.
-
Vary the concentrations of CNDP to determine the IC50 value.
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µl of 3 M trichloroacetic acid.
-
Add 150 µl of a charcoal suspension (10% activated charcoal in water) and incubate on ice for 10 minutes to adsorb the unreacted substrate.
-
Centrifuge the mixture, and measure the radioactivity of the supernatant, which contains the product, [6-3H]dihydrofluorouracil.
-
For kinetic analysis (Ki determination), perform the assay with varying concentrations of both the substrate (5-FU) and the inhibitor (CNDP).
In Vivo Tumor Growth Inhibition Assay
Objective: To evaluate the antitumor efficacy of this compound in vivo.
Animal Model:
-
Use immunodeficient mice (e.g., nude mice).
-
Subcutaneously implant human tumor xenografts (e.g., gastric, colorectal cancer cell lines).[2]
Treatment Protocol:
-
Once tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Administer this compound orally at various doses (e.g., 17.5 to 30 mg/kg) for a specified period (e.g., 25 consecutive days).[2]
-
The control group receives the vehicle.
Data Collection and Analysis:
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor inhibition rate and assess for any signs of toxicity.
Phase II Clinical Trial in Advanced Gastric Cancer[2]
Objective: To assess the efficacy and safety of this compound in patients with advanced gastric cancer.
Patient Population:
-
Patients with histologically confirmed advanced gastric cancer.
Treatment Regimen:
-
Oral administration of this compound at a dose of 200 mg twice daily for 2 weeks, followed by a 2-week rest period, constituting one cycle.[3]
-
Patients were scheduled to receive a minimum of two courses.[3]
Efficacy Evaluation:
-
Tumor response was evaluated according to standard criteria (e.g., RECIST).
Safety Evaluation:
-
Adverse events were monitored and graded according to a standardized toxicity scale (e.g., WHO criteria).
Statistical Analysis:
-
The primary endpoint was the overall response rate. Secondary endpoints included median survival and toxicity profile.
Experimental Workflow for Clinical Trial
Adverse Events in Phase II Gastric Cancer Trial[2]
The major adverse events observed in the Phase II clinical trial for advanced gastric cancer included:
-
Gastrointestinal symptoms
-
Myelosuppression
-
Skin symptoms
Grade 3 or higher toxicities occurred in 26.1% of patients and were reported to be manageable and reversible upon discontinuation of the drug.[3]
Conclusion
This compound (BOF-A2) is a promising oral anticancer agent that leverages a dual mechanism of being a 5-FU prodrug and inhibiting 5-FU catabolism. This approach aims to enhance the therapeutic efficacy of 5-FU by maintaining higher and more sustained concentrations of the active drug in tumor tissues. Preclinical studies have demonstrated significant antitumor activity, and a Phase II clinical trial in advanced gastric cancer has shown encouraging response rates and a manageable safety profile. Further clinical development and pharmacokinetic studies in humans are warranted to fully elucidate the clinical potential of this compound.
References
- 1. 3-Cyano-2,6-dihydroxypyridine (CNDP), a new potent inhibitor of dihydrouracil dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Antitumor activity and metabolism of BOF-A2, a new 5-fluorouracil derivative, with human cancers xenografted in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase II trial of a new 5-fluorouracil derivative, BOF-A2 (this compound), for patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Emitefur's Impact on DNA and RNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emitefur (BOF-A2) is an oral fluoropyrimidine anticancer agent designed for sustained release of the active moiety, 5-fluorouracil (5-FU). As a prodrug, the pharmacological activity of this compound is attributable to its metabolic conversion to 5-FU, a cornerstone of chemotherapy for various solid tumors. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its profound effects on the synthesis of DNA and RNA. Recent research has highlighted the dual nature of 5-FU's cytotoxicity, with significant contributions from both the disruption of DNA replication and the induction of RNA-mediated damage. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key molecular pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
This compound is a derivative of 5-fluorouracil (5-FU) that functions as a masked form of 5-FU and an inhibitor of its degradation, leading to prolonged systemic exposure to the active drug.[1][2] The clinical efficacy of this compound, like other fluoropyrimidines, is predicated on the intracellular actions of its active metabolite, 5-FU. The cytotoxic effects of 5-FU are multifaceted, primarily targeting the fundamental processes of nucleic acid synthesis. This guide will dissect these mechanisms, with a particular emphasis on the inhibition of DNA synthesis and the induction of RNA damage.
Mechanism of Action: From this compound to 5-Fluorouracil
Upon oral administration, this compound is metabolized to 5-FU. The antitumor activity of this compound is a direct consequence of the subsequent intracellular conversion of 5-FU into three active metabolites: 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), 5-fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP), and 5-fluorouridine 5'-triphosphate (FUTP). These metabolites interfere with DNA and RNA synthesis through distinct but complementary pathways.
Inhibition of DNA Synthesis
The primary mechanism by which this compound disrupts DNA synthesis is through the inhibition of thymidylate synthase (TS) by its metabolite, FdUMP.
-
Thymidylate Synthase Inhibition: FdUMP forms a stable ternary complex with thymidylate synthase and the folate cofactor, 5,10-methylenetetrahydrofolate. This complex blocks the enzyme's catalytic activity, which is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). The inhibition of TS leads to a depletion of the intracellular pool of deoxythymidine triphosphate (dTTP), a crucial precursor for DNA replication and repair. The resulting imbalance in deoxynucleotide triphosphates (dNTPs) leads to so-called "thymineless death."[3]
-
Incorporation into DNA: The metabolite FdUTP can be recognized by DNA polymerases and incorporated into the DNA strand in place of dTTP. The presence of the electronegative fluorine atom can alter DNA structure and stability, and the uracil base is recognized by DNA repair enzymes, leading to futile cycles of repair and DNA strand breaks.
Induction of RNA Damage and Dysfunction
Recent studies have increasingly emphasized the critical role of RNA-mediated damage in the cytotoxicity of 5-FU.
-
Incorporation into RNA: The metabolite FUTP is incorporated into various RNA species, including messenger RNA (mRNA), ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA), in place of uridine triphosphate (UTP). This incorporation can disrupt RNA processing, maturation, and function. For instance, the incorporation of 5-FU into rRNA has been shown to impair ribosome biogenesis and function, leading to a cellular stress response.[4][5]
-
Disruption of RNA Processing: The presence of 5-fluorouridine in pre-mRNA can interfere with splicing. Similarly, its incorporation into tRNA and rRNA can affect their post-transcriptional modifications and maturation, ultimately leading to impaired protein synthesis.
Quantitative Data
While specific quantitative data on the direct inhibitory effects of this compound on DNA and RNA synthesis are limited, extensive data exists for its active metabolite, 5-FU. The following tables summarize key quantitative findings from clinical and preclinical studies of this compound and 5-FU.
Table 1: Clinical and Pharmacokinetic Data for this compound (BOF-A2)
| Parameter | Value | Reference |
| Clinical Response | ||
| Overall Response Rate | 38.1% (8/21 patients) in a Phase II trial for advanced gastric cancer (1 Complete Response, 7 Partial Responses).[6][7] | [6][7] |
| Median Survival | Responders: 13 months; No Change group: 7 months; Progressive Disease group: 2 months.[6] | [6] |
| Pharmacokinetics | ||
| 5-FU Plasma Concentration | Prolonged systemic exposure to 5-FU is maintained after administration of this compound (200 mg bid for 14 days). The mean steady-state concentration of plasma 5-FU was ≥ 24 ng/mL.[1] | [1] |
| Tumor Tissue Levels | After oral administration to nude mice with xenografted human lung cancer, 5-FU levels in the tumor tissue were notably sustained for a long time compared to UFT (a combination of tegafur and uracil).[8] | [8] |
Table 2: In Vitro Cytotoxicity of 5-Fluorouracil (5-FU)
| Cell Line | IC50 Value (µM) | Cancer Type | Reference |
| Esophageal Squamous Carcinoma (25 lines) | 1.00 - 39.81 | Esophageal Cancer | [3] |
| Oral Squamous Cell Carcinoma (OSCC) | Varies by line | Oral Cancer | [9] |
| Colorectal Cancer Cell Lines | Varies by line | Colorectal Cancer | [10] |
Table 3: Incorporation of 5-Fluorouracil (5-FU) into Nucleic Acids in Human Colorectal Tumors
| Parameter | Value | Time Point after 5-FU Administration | Reference |
| Maximal Incorporation into RNA | 1.0 pmol/µg RNA | 24 hours | [4][11] |
| Maximal Incorporation into DNA | 127 fmol/µg DNA | 24 hours | [4][11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the impact of fluoropyrimidines like 5-FU on DNA and RNA synthesis. These protocols can be adapted to study the downstream effects of this compound.
Thymidylate Synthase (TS) Activity Assay
This assay measures the catalytic activity of TS, the primary target for the DNA synthesis inhibition pathway of 5-FU.
Principle: The assay quantifies the release of tritium (³H) from [5-³H]dUMP as it is converted to dTMP by TS.
Protocol:
-
Cell Lysate Preparation:
-
Harvest cells treated with this compound (or 5-FU as a positive control) and untreated control cells.
-
Wash cells with ice-cold PBS and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 1 mM EDTA).
-
Homogenize the cells and centrifuge to obtain a clear cytosolic extract.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the cell lysate, [5-³H]dUMP, and the cofactor 5,10-methylenetetrahydrofolate in a suitable buffer.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding activated charcoal to adsorb the unreacted [5-³H]dUMP.
-
-
Quantification:
Radiolabeled Nucleotide Incorporation Assay for DNA and RNA Synthesis
This method directly measures the rate of DNA and RNA synthesis by quantifying the incorporation of radiolabeled precursors.
Principle: Cells are incubated with a radiolabeled nucleoside ([³H]thymidine for DNA synthesis or [³H]uridine for RNA synthesis). The amount of radioactivity incorporated into the acid-precipitable macromolecules (DNA or RNA) is proportional to the rate of synthesis.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
-
Radiolabeling:
-
Add [³H]thymidine or [³H]uridine to the culture medium and incubate for a short period (e.g., 1-4 hours).
-
-
Harvesting and Precipitation:
-
Wash the cells with ice-cold PBS to remove unincorporated radiolabel.
-
Lyse the cells and precipitate the macromolecules (including DNA and RNA) using trichloroacetic acid (TCA).
-
Wash the precipitate with ethanol to remove the TCA.
-
-
Quantification:
Measurement of 5-FU Incorporation into DNA and RNA
This protocol allows for the quantification of the amount of 5-FU that has been incorporated into the nucleic acids of treated cells.
Principle: DNA and RNA are extracted from cells treated with 5-FU. The nucleic acids are then enzymatically digested to their constituent bases, and the amount of 5-FU is quantified using a sensitive analytical method like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-high resolution mass spectrometry (LC-HRMS).
Protocol:
-
Cell Treatment and Nucleic Acid Extraction:
-
Treat cells with this compound or 5-FU.
-
Harvest the cells and perform separate extractions for DNA and RNA using standard molecular biology protocols.
-
-
Enzymatic Digestion:
-
Digest the purified DNA and RNA samples to completion using a cocktail of enzymes (e.g., DNase, RNase, alkaline phosphatase, and phosphodiesterase) to release the individual nucleobases.
-
-
Quantification by GC-MS or LC-HRMS:
-
Derivatize the samples to increase the volatility and sensitivity for GC-MS analysis, or prepare them for direct injection for LC-HRMS.
-
Analyze the samples using GC-MS or LC-HRMS, with a standard curve of known 5-FU concentrations for quantification.
-
Express the results as pmol or fmol of 5-FU per µg of DNA or RNA.[16][17]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and a representative experimental workflow.
Metabolic Activation of this compound and its Impact on DNA and RNA Synthesis
Caption: Metabolic activation of this compound to 5-FU and its subsequent effects on DNA and RNA synthesis.
Experimental Workflow for Assessing this compound's Effect on DNA Synthesis
Caption: A representative workflow for measuring the inhibition of DNA synthesis by this compound.
Signaling Pathways Activated by 5-FU-Induced DNA and RNA Damage
Caption: Signaling pathways activated in response to 5-FU-induced DNA and RNA damage.
Conclusion
This compound, through its conversion to 5-fluorouracil, exerts its potent anticancer effects by disrupting the fundamental processes of DNA and RNA synthesis. While the inhibition of thymidylate synthase has been a long-established mechanism, the contribution of RNA damage to the overall cytotoxicity is increasingly recognized as a critical factor. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols. The provided visualizations of the molecular pathways and experimental workflows are intended to serve as valuable resources for researchers and professionals in the field of oncology drug development, facilitating a deeper understanding of this compound's mechanism of action and guiding future research endeavors.
References
- 1. Phase I assessment of the pharmacokinetics, metabolism, and safety of this compound in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. A phase II trial of a new 5-fluorouracil derivative, BOF-A2 (this compound), for patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Antitumor activity of BOF-A2, a new 5-fluorouracil derivative, against human cancers xenografted in nude mice by intermittent administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cell lines ic50: Topics by Science.gov [science.gov]
- 11. 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. depts.washington.edu [depts.washington.edu]
- 15. revvity.com [revvity.com]
- 16. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of 5-fluorouracil incorporation into RNA of human and murine tumors as measured with a sensitive gas chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of Emitefur (BOF-A2): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the preclinical data available for Emitefur (also known as BOF-A2), a fluoropyrimidine-based antineoplastic agent. This compound is a combination drug, formulated as a mutual prodrug, consisting of a masked form of 5-fluorouracil (5-FU) and a potent inhibitor of the 5-FU catabolizing enzyme, dihydropyrimidine dehydrogenase (DPD).[1] This design aims to enhance the therapeutic window of 5-FU by increasing its bioavailability and prolonging its activity at the tumor site. This document summarizes the key preclinical in vivo efficacy studies, details the experimental methodologies employed, and visualizes the underlying mechanism of action and experimental workflows.
Mechanism of Action
This compound's therapeutic effect is driven by the synergistic action of its two components: a 5-FU prodrug (1-ethoxymethyl-5-FU) and a DPD inhibitor (3-cyano-2,6-dihydroxypyridine, CNDP). More than 80% of an administered 5-FU dose is normally catabolized and inactivated by DPD, primarily in the liver.[2] By inhibiting DPD, this compound significantly reduces this systemic degradation, leading to higher and more sustained plasma and tumor concentrations of 5-FU.[3]
The released 5-FU is then anabolized within the cancer cell into its active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): Forms a stable ternary complex with thymidylate synthase (TS) and the folate cofactor 5,10-methylenetetrahydrofolate, inhibiting the synthesis of thymidylate, an essential precursor for DNA synthesis.[4]
-
Fluorouridine triphosphate (FUTP): Is incorporated into RNA, disrupting RNA processing and function.
-
Fluorodeoxyuridine triphosphate (FdUTP): Is incorporated into DNA, leading to DNA damage.
This multi-faceted attack on DNA and RNA synthesis ultimately induces cytotoxicity and cell death in rapidly dividing cancer cells.
Caption: Mechanism of this compound (BOF-A2).
Preclinical Efficacy Data
Preclinical evaluation of this compound has focused on in vivo rodent models, assessing its ability to delay tumor growth, both as a monotherapy and in combination with radiation. The data consistently demonstrates a significant anti-tumor effect at clinically relevant doses.
In Vivo Monotherapy and Combination Therapy
Key studies were performed in murine tumor models, SCCVII (squamous cell carcinoma) and EMT6 (mammary sarcoma), to evaluate this compound's efficacy. The primary endpoint was tumor growth delay, defined as the time required for the tumor volume to double in treated groups compared to untreated controls.[1]
Table 1: Efficacy of this compound in the SCCVII Murine Tumor Model
| Treatment Group | Dosing Schedule | Mean Tumor Growth Delay (Days) |
|---|---|---|
| This compound (25 mg/kg) | 5 administrations | 8.1[1] |
| Radiation (4 Gy) | 5 fractions | 10.4[1] |
| This compound (25 mg/kg) + Radiation (4 Gy) | 5 administrations/fractions | 22.1[1] |
| this compound (12.5 mg/kg) | Various schedules | Not significant[1] |
Data from Shibamoto et al., British Journal of Cancer, 1996.
Table 2: Efficacy of this compound in Human Cancer Xenograft Models
| Tumor Line (Type) | Dosing Schedule | Inhibition Rate (%) | Outcome |
|---|---|---|---|
| H-81 (Gastric) | 30-35 mg/kg, 3-4x/week | ≥ 80% | Tumor Regression[3] |
| H-143 (Colorectal) | 30-35 mg/kg, 3-4x/week | ≥ 80% | Remarkable Effect[3] |
| H-74 (Lung) | 30-35 mg/kg, 3-4x/week | ≥ 58% | Effective (in 5-FU insensitive model)[3] |
| H-111 (Gastric) | 30-35 mg/kg, 3-4x/week | ≥ 58% | Effective[3] |
| H-143 (Colorectal) | 30-35 mg/kg, 3-4x/week | ≥ 58% | Effective[3] |
| LC-376 (Lung) | 30-35 mg/kg, 3-4x/week | ≥ 58% | Effective[3] |
| H-110 (Colorectal) | 30-35 mg/kg, 3-4x/week | < 58% | Ineffective[3] |
Data from Shirasaka et al., Gan To Kagaku Ryoho, 1990.
The results indicate a clear dose-response relationship, with 25 mg/kg being an effective dose, while 12.5 mg/kg was largely insignificant.[1] The combination of this compound with fractionated radiotherapy resulted in a supra-additive or at least additive effect on tumor growth delay, highlighting its potential as a radiosensitizer.[1][5]
Experimental Protocols & Workflows
The primary preclinical efficacy was established using a standardized tumor growth delay assay in mice.
Murine Tumor Growth Delay Assay
This assay is a standard method for evaluating the efficacy of anti-cancer agents in vivo.
-
Animal Models: C3H/He mice for the SCCVII tumor model and BALB/c mice for the EMT6 tumor model were used.[1]
-
Tumor Implantation: A suspension of tumor cells (e.g., SCCVII or EMT6) is implanted subcutaneously into the hind leg of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a specified size (e.g., 6-8 mm in diameter). Tumor dimensions are measured regularly (e.g., every 1-2 days) using calipers, and tumor volume is calculated.
-
Treatment Administration:
-
Drug: this compound is administered, typically orally (p.o.), at specified doses (e.g., 12.5 or 25 mg/kg).
-
Radiation: Local tumor irradiation is delivered using a radiotherapy unit, with the mouse shielded to expose only the tumor-bearing leg.
-
Schedule: Treatments can be single-dose or, more commonly, fractionated over several days.
-
-
Endpoint Measurement: The primary endpoint is the time it takes for the tumor volume to double from its size at the start of treatment. The "tumor growth delay" is calculated by subtracting the mean doubling time of the control (untreated) group from that of the treated group.[1]
-
Pharmacokinetic Correlation: The doses of 12.5 mg/kg and 25 mg/kg this compound in mice were selected because they produce a plasma area under the curve (AUC) for 5-FU similar to that seen in human patients receiving 400-600 mg/day.[1]
Caption: Workflow for In Vivo Tumor Growth Delay Assay.
References
- 1. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Antitumor activity of BOF-A2, a new 5-fluorouracil derivative, against human cancers xenografted in nude mice by intermittent administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorouracil Therapy and DPYD Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Emitefur's Potential in Gastric Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emitefur (also known as BOF-A2) is a novel oral 5-fluorouracil (5-FU) derivative that has demonstrated promising antitumor activity in preclinical and clinical studies for advanced gastric cancer.[1][2] As a prodrug, this compound is designed to deliver 5-FU to tumor tissues more effectively and with a more favorable toxicity profile compared to intravenous 5-FU administration. This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanism of action, quantitative efficacy and safety data, detailed experimental protocols, and the key signaling pathways implicated in its therapeutic effect.
Core Mechanism of Action
This compound is a compound composed of a masked form of 5-fluorouracil (5-FU), 1-ethoxymethyl-5-fluorouracil (EM-FU), and a potent inhibitor of 5-FU degradation, 3-cyano-2,6-dihydroxypyridine (CNDP).[3][4][5] After oral administration, this compound is hydrolyzed to EM-FU and CNDP.[3][5] EM-FU is then converted to the active cytotoxic agent 5-FU, primarily in the liver.[3][5] The co-administered CNDP inhibits the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the degradation of 5-FU.[6] This inhibition leads to sustained high concentrations of 5-FU in the blood and, more importantly, in tumor tissues, which is believed to be the primary reason for its high antitumor activity.[3][5][7]
The cytotoxic effects of 5-FU are mediated through two main mechanisms:
-
Inhibition of Thymidylate Synthase (TS): 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable complex with TS, inhibiting its function. TS is a crucial enzyme in the synthesis of thymidine, a necessary component of DNA. Its inhibition leads to a depletion of thymidine, disrupting DNA synthesis and repair, and ultimately causing cell death.
-
Incorporation into RNA and DNA: 5-FU can be converted into 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which are then incorporated into RNA and DNA, respectively. This incorporation disrupts RNA processing and protein synthesis, and leads to DNA damage.
Quantitative Data Presentation
Table 1: Efficacy of this compound in a Phase II Clinical Trial for Advanced Gastric Cancer[1][2]
| Parameter | Value |
| Number of Evaluable Patients | 21 |
| Overall Response Rate (ORR) | 38.1% (8/21) |
| Complete Response (CR) | 4.8% (1/21) |
| Partial Response (PR) | 33.3% (7/21) |
| No Change (NC) | 23.8% (5/21) |
| Progressive Disease (PD) | 38.1% (8/21) |
| Median Survival of Responders | 13 months |
| Median Survival of NC Group | 7 months |
| Median Survival of PD Group | 2 months |
Table 2: Toxicity Profile of this compound in a Phase II Clinical Trial[1][2]
| Adverse Event Category | Grade 3 or More Toxicity |
| Gastrointestinal Symptoms | Reported, but specific grade ≥3 incidence not detailed |
| Myelosuppression | Reported, but specific grade ≥3 incidence not detailed |
| Skin Symptoms | Reported, but specific grade ≥3 incidence not detailed |
| Overall Grade 3 or More Toxicity | 26.1% (6/23) |
Table 3: Preclinical Efficacy of this compound (BOF-A2) in Murine and Xenograft Models
| Model | Treatment | Outcome |
| SCCVII Murine Tumors [1] | 25 mg/kg this compound (5 administrations) | Mean tumor growth delay: 8.1 days |
| SCCVII Murine Tumors [1] | 4 Gy radiation (5 fractions) | Mean tumor growth delay: 10.4 days |
| SCCVII Murine Tumors [1] | 25 mg/kg this compound + 4 Gy radiation (5 fractions) | Mean tumor growth delay: 22.1 days |
| Human Gastric Cancer Xenografts (H-81) [7] | 30 or 35 mg/kg this compound (3-4 times/week for 4 weeks) | Tumor regression observed |
| Human Gastric Cancer Xenografts (5 strains) [7] | 30 or 35 mg/kg this compound (3-4 times/week for 4 weeks) | Inhibition Rate (IR) ≥ 58% in 5 of 6 strains |
Experimental Protocols
Phase II Clinical Trial Protocol for Advanced Gastric Cancer[1][2]
-
Patient Population: Patients with advanced gastric cancer.
-
Treatment Regimen: this compound (BOF-A2) administered orally at a dose of 200 mg twice daily for 2 weeks, followed by a 2-week rest period. This 4-week cycle was repeated for a minimum of two courses.
-
Evaluation Criteria:
-
Response: Clinical response was evaluated based on tumor measurements.
-
Toxicity: Adverse events were monitored and graded.
-
Preclinical Murine Tumor Growth Delay Assay (SCCVII Tumors)[1][8]
-
Animal Model: Mice bearing SCCVII squamous cell carcinoma.
-
Treatment Groups:
-
Control (untreated)
-
This compound alone (12.5 mg/kg or 25 mg/kg)
-
Radiation alone (single or fractionated doses)
-
This compound in combination with radiation
-
-
Drug Administration: this compound administered at specified doses.
-
Irradiation: Tumors irradiated with single or fractionated doses of radiation.
-
Endpoint: Tumor growth delay, defined as the time for treated tumors to double in volume minus the time for untreated tumors to double in volume.
Preclinical Human Gastric Cancer Xenograft Study[7]
-
Animal Model: Nude mice xenografted with human gastric cancer cell lines (H-111, H-83).
-
Treatment Regimen: this compound (BOF-A2) administered orally at 30 or 35 mg/kg, 3 or 4 times per week for 4 weeks.
-
Evaluation: Antitumor effects were evaluated by measuring tumor size and calculating the inhibition rate (IR). 5-FU levels in tumor tissue were also measured.
Signaling Pathways and Experimental Workflows
Based on the known mechanism of 5-FU, the primary signaling pathway affected by this compound is the DNA synthesis pathway through the inhibition of thymidylate synthase. Resistance to 5-FU, and therefore potentially to this compound, can involve the activation of survival pathways such as the MAPK and PI3K/Akt/mTOR pathways.
This compound's Core Mechanism of Action
Caption: Metabolic activation of this compound to 5-FU and inhibition of 5-FU degradation.
5-FU's Impact on DNA Synthesis and Cell Cycle
Caption: Inhibition of DNA synthesis by 5-FU leading to cell cycle arrest and apoptosis.
Potential Signaling Pathways in 5-FU Resistance
Caption: Activation of MAPK and PI3K/Akt pathways as potential mechanisms of resistance to 5-FU-based therapies.
Experimental Workflow for Preclinical Xenograft Studies
Caption: A typical experimental workflow for evaluating the efficacy of this compound in a human gastric cancer xenograft model.
Conclusion
This compound has emerged as a promising oral chemotherapeutic agent for advanced gastric cancer, demonstrating a significant response rate and a manageable toxicity profile in a phase II clinical trial. Its mechanism of action, which ensures sustained high concentrations of 5-FU in tumor tissues, provides a strong rationale for its efficacy. While direct evidence linking this compound to specific signaling pathways in gastric cancer is still emerging, its activity is fundamentally tied to the inhibition of DNA synthesis. Future research should focus on elucidating the molecular determinants of response and resistance to this compound, particularly the role of key survival signaling pathways such as MAPK and PI3K/Akt/mTOR. Such studies will be crucial for optimizing its clinical use and identifying potential combination therapies to further improve outcomes for patients with gastric cancer.
References
- 1. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase II trial of a new 5-fluorouracil derivative, BOF-A2 (this compound), for patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of BOF-A2, a new 5-fluorouracil derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of a new 5-fluorouracil derivative, BOF-A2, in advanced non-small cell lung cancer. A multi-center phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of BOF‐A2, a New 5‐Fluorouracil Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Antitumor activity of BOF-A2, a new 5-fluorouracil derivative, against human cancers xenografted in nude mice by intermittent administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Emitefur Administration in Murine Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emitefur (also known as BOF-A2) is a novel oral 5-fluorouracil (5-FU) derivative with a dual mechanism of action. It acts as a prodrug of 5-FU, a widely used chemotherapeutic agent, and simultaneously inhibits the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the degradation of 5-FU.[1][2][3][4] This dual action is designed to increase the bioavailability and anti-tumor efficacy of 5-FU while potentially reducing its side effects.[4][5] These application notes provide detailed protocols for the administration of this compound in murine tumor models, specifically the SCCVII squamous cell carcinoma and the EMT6 mammary carcinoma models, based on published preclinical data.
Mechanism of Action
This compound is a mutual prodrug composed of a 5-FU derivative and a DPD inhibitor.[1] Following oral administration, it is absorbed and metabolized to release 5-FU and the DPD inhibitor. The inhibition of DPD leads to a sustained and elevated concentration of 5-FU in the plasma and tumor tissue.[4][5][6] 5-FU exerts its cytotoxic effects through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in murine tumor models.
Table 1: this compound Efficacy in the SCCVII Murine Squamous Cell Carcinoma Model
| Treatment Group | Dosage | Schedule | Endpoint | Result |
| This compound | 25 mg/kg | 5 administrations | Mean Tumor Growth Delay | 8.1 days[6] |
| Radiation | 4 Gy | 5 fractions | Mean Tumor Growth Delay | 10.4 days[6] |
| This compound + Radiation | 25 mg/kg + 4 Gy | 5 treatments | Mean Tumor Growth Delay | 22.1 days[6] |
| This compound | 12.5 mg/kg | Multiple doses | Anti-tumor Effect | Not significant[6] |
Table 2: this compound Efficacy in the EMT6 Murine Mammary Carcinoma Model
| Treatment Group | Dosage | Schedule | Endpoint | Result |
| This compound + Radiation | 25 mg/kg + 5 Gy | 4 fractions | Tumor Growth Inhibition | Lower than 4 fractions of 7.5 Gy radiation alone[6] |
Experimental Protocols
Protocol 1: Establishment of Murine Tumor Models
This protocol describes the establishment of subcutaneous SCCVII and orthotopic EMT6 tumors in mice.
Materials:
-
SCCVII (squamous cell carcinoma) or EMT6 (mammary carcinoma) cells
-
C3H/HeJ mice (for SCCVII) or BALB/c mice (for EMT6), 6-8 weeks old
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) with needles (25-27 gauge)
-
Anesthetic (e.g., isoflurane)
-
Electric razor or clippers
-
70% ethanol
Procedure:
-
Cell Culture:
-
Culture SCCVII or EMT6 cells in their recommended complete medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 2 x 10^6 cells/mL.
-
Keep the cell suspension on ice until injection.
-
-
Tumor Implantation (SCCVII - Subcutaneous):
-
Anesthetize the C3H/HeJ mice.
-
Shave a small area on the right hind limb of each mouse and sterilize the skin with 70% ethanol.
-
Inject 100 µL of the SCCVII cell suspension (2 x 10^5 cells) subcutaneously into the shaved area.[1]
-
Monitor the mice until they recover from anesthesia.
-
-
Tumor Implantation (EMT6 - Orthotopic):
-
Anesthetize the BALB/c mice.
-
Shave a small area over the fourth mammary fat pad and sterilize the skin with 70% ethanol.
-
Make a small incision and inject 50 µL of the EMT6 cell suspension (1 x 10^5 cells) into the mammary fat pad.[7][8]
-
Close the incision with surgical clips or sutures.
-
Monitor the mice until they recover from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure the tumor volume regularly (e.g., every 2-3 days) using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[9]
-
Caption: Workflow for establishing murine tumor models.
Protocol 2: this compound Preparation and Administration
This protocol describes the preparation and oral administration of this compound to tumor-bearing mice.
Materials:
-
This compound (BOF-A2) powder
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose (CMC) in sterile water, or as determined by solubility testing)
-
Sterile water
-
Weighing scale
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
Procedure:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (12.5 mg/kg or 25 mg/kg) and the body weight of the mice.
-
Prepare the vehicle solution (e.g., 0.5% CMC in sterile water).
-
Weigh the calculated amount of this compound powder and suspend it in the appropriate volume of the vehicle to achieve the final desired concentration for dosing (typically 0.1-0.2 mL per mouse).
-
Vortex the suspension thoroughly to ensure it is homogenous before each administration.
-
-
Oral Administration (Gavage):
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth for the gavage needle.
-
Fill a 1 mL syringe with the this compound suspension.
-
Carefully insert the gavage needle into the mouse's esophagus and gently advance it to the predetermined depth.
-
Slowly administer the this compound suspension.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
-
-
Dosing Schedule:
-
Administer this compound according to the experimental design. For example, five administrations on consecutive days.[6]
-
References
- 1. health.uconn.edu [health.uconn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Antitumor activity and metabolism of BOF-A2, a new 5-fluorouracil derivative, with human cancers xenografted in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Antitumor activity of BOF-A2, a new 5-fluorouracil derivative, against human cancers xenografted in nude mice by intermittent administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the tumor microenvironment and anti-tumor efficacy of subcutaneous vs systemic delivery of the bifunctional agent bintrafusp alfa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Emitefur Tumor Growth Delay Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emitefur (BOF-A2) is a novel oral 5-fluorouracil (5-FU) derivative, developed to enhance the antitumor effects of 5-FU while mitigating its side effects. It is a combination of a masked form of 5-FU and a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism.[1][2][3] This dual action allows for sustained plasma concentrations of 5-FU, leading to increased efficacy. The tumor growth delay (TGD) assay is a standard preclinical in vivo model used to evaluate the efficacy of anticancer agents. This document provides detailed protocols for conducting a tumor growth delay assay to assess the antitumor activity of this compound.
Mechanism of Action of this compound
This compound's mechanism of action is intrinsically linked to that of its active metabolite, 5-fluorouracil (5-FU). 5-FU is a pyrimidine analog that, once inside a cell, is converted into several active metabolites. These metabolites exert their cytotoxic effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) binds to and inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[2][3] This leads to a depletion of thymidine, which in turn inhibits DNA synthesis and repair, ultimately causing cell death.
-
Incorporation into RNA and DNA: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively. This incorporation disrupts the structure and function of these nucleic acids, leading to cytotoxicity.[2][3]
This compound enhances the efficacy of 5-FU by inhibiting DPD, the enzyme that degrades over 80% of administered 5-FU.[2] By preventing this degradation, this compound ensures a more sustained and higher concentration of 5-FU in the bloodstream and, consequently, in the tumor tissue.
Below is a diagram illustrating the metabolic and signaling pathway of this compound's active component, 5-FU.
Caption: Metabolic and signaling pathway of 5-Fluorouracil, the active component of this compound.
Experimental Protocol: this compound Tumor Growth Delay Assay
This protocol outlines the steps for a subcutaneous xenograft tumor growth delay study in mice. All animal procedures must be conducted in accordance with institutional and national guidelines for the welfare of animals in cancer research.
Materials
-
Cell Line: A suitable cancer cell line (e.g., human colorectal adenocarcinoma HT-29, murine squamous cell carcinoma SCCVII, or murine mammary tumor EMT6).
-
Animals: Immunocompromised mice (e.g., Nude, SCID, or NOD/SCID) for human cell lines, or syngeneic mice for murine cell lines, 6-8 weeks old.
-
This compound (BOF-A2): To be dissolved in an appropriate vehicle for oral administration.
-
Vehicle Control: The solvent used to dissolve this compound.
-
Cell Culture Media and Reagents: As required for the chosen cell line.
-
Matrigel (optional): Can be used to improve tumor take rate.
-
Anesthetics: For animal procedures.
-
Calipers: For tumor measurement.
-
Sterile syringes and needles.
Experimental Workflow
References
- 1. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Emitefur Studies
Introduction to Emitefur
This compound (also known as BOF-A2) is a novel oral anti-cancer agent designed to improve the therapeutic index of the widely used chemotherapeutic drug 5-fluorouracil (5-FU).[1] It is a mutual prodrug composed of two key components: a masked form of 5-FU (1-ethoxymethyl-5-FU) and 3-cyano-2,6-dihydroxypyridine (CNDP), a potent inhibitor of dihydropyrimidine dehydrogenase (DPD).[2] DPD is the primary enzyme responsible for the catabolism of 5-FU, and its inhibition leads to increased bioavailability and sustained plasma concentrations of the active drug, potentially enhancing its anti-tumor effects.[3][4] These application notes provide a comprehensive guide for researchers on designing and executing in vivo experimental studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.
Mechanism of Action and Signaling Pathway
Upon oral administration, this compound is absorbed and subsequently releases 5-FU and CNDP. The CNDP component inhibits the DPD enzyme, preventing the rapid degradation of the released 5-FU.[2] The 5-FU then enters the cell and is converted into three active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable ternary complex with thymidylate synthase (TS) and a folate cofactor, inhibiting the synthesis of thymidine, an essential precursor for DNA replication.[3][5] This leads to a "thymineless death" in rapidly dividing cancer cells.[5]
-
Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, disrupting RNA processing and function.[3][5]
-
Fluorodeoxyuridine triphosphate (FdUTP): This metabolite is incorporated into DNA, leading to DNA damage.[3]
The efficacy of 5-FU, and by extension this compound, can be influenced by various cellular signaling pathways. Resistance to 5-FU has been linked to the activation of pathways such as Wnt, Notch, NF-κB, and JAK/STAT.[6] Furthermore, recent studies suggest that the anti-tumor immune response, triggered by cancer-cell-intrinsic STING signaling, is a crucial component of 5-FU's in vivo efficacy.[7]
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize quantitative data from key preclinical studies investigating this compound, providing a reference for dose selection and expected outcomes.
Table 1: this compound Monotherapy and Combination with Radiation in Murine SCCVII Tumors
| Treatment Group | Dosing Schedule | Mean Tumor Growth Delay (Days) | Reference |
|---|---|---|---|
| Control | Vehicle | 0 | [8] |
| This compound | 25 mg/kg (5 administrations) | 8.1 | [8] |
| Radiation | 4 Gy (5 fractions) | 10.4 | [8] |
| This compound + Radiation | 25 mg/kg + 4 Gy (5 treatments) | 22.1 | [8] |
Data from a tumor growth delay assay in SCCVII tumor-bearing mice.
Table 2: Dose-Response of this compound in Murine Tumor Models
| Animal Model | This compound Dose (mg/kg) | Treatment Regimen | Observed Effect | Reference |
|---|---|---|---|---|
| SCCVII & EMT6 | 12.5 | Multiple doses | Not significant anti-tumor effect | [1][8] |
| SCCVII & EMT6 | 25 | Multiple doses | Marked anti-tumor and radiation-enhancing effects | [1][8] |
A threshold dose for significant efficacy exists between 12.5 and 25 mg/kg in these models.[1]
Experimental Protocols
Protocol 1: Tumor Growth Delay Efficacy Study
This protocol details a common in vivo experiment to assess the anti-tumor efficacy of this compound, alone or in combination with other therapies like radiation, using a xenograft or syngeneic tumor model.[8][9]
Materials:
-
This compound (BOF-A2)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Selected cancer cell line (e.g., murine SCCVII, EMT6, or human HCT116)[8][9]
-
Immunocompromised or syngeneic mice (e.g., C3H/He, athymic nude mice)[8][9]
-
Sterile PBS, cell culture medium, syringes, needles
-
Digital calipers
-
Animal housing and handling equipment
Methodology:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions to 80-90% confluency.
-
Harvest, wash, and resuspend cells in sterile PBS or medium at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right hind leg or flank of each mouse.[9]
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow, monitoring the animals' health and tumor size regularly.
-
Measure tumor dimensions (length and width) with digital calipers. Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.
-
When tumors reach a predetermined mean volume (e.g., 150-200 mm3), randomly assign mice into treatment groups (n=8-10 mice per group).[9]
-
-
Drug Preparation and Administration:
-
Prepare a fresh suspension of this compound in the chosen vehicle each day.
-
Accurately weigh each mouse to calculate the precise dose volume.
-
Administer this compound via oral gavage at the selected dose (e.g., 25 mg/kg). Administer vehicle to the control group.
-
-
Treatment Schedule:
-
Follow the planned dosing schedule (e.g., once daily for 5 consecutive days).[8]
-
For combination studies, administer concurrent treatments (e.g., localized tumor irradiation) at specified time points relative to drug administration.
-
-
Data Collection and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is tumor growth delay: the time it takes for tumors in the treated groups to reach a specific volume (e.g., double the initial volume) compared to the control group.[8]
-
Continue monitoring until tumors reach the ethical endpoint size or for a pre-defined study duration. Euthanize animals according to IACUC guidelines.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study
This protocol outlines the procedure to determine the pharmacokinetic profile of this compound and its active metabolite 5-FU in plasma following administration in rodents.
Materials:
-
This compound
-
Vehicle for administration
-
Cannulated mice or rats (for serial blood sampling)
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Centrifuge, pipettes, storage vials
-
Analytical equipment (e.g., LC-MS/MS) for drug quantification
Methodology:
-
Animal Preparation:
-
Use adult mice or rats of a specific strain. For serial sampling from the same animal, surgical implantation of a jugular vein or carotid artery cannula is recommended.
-
Allow animals to recover from surgery before the study.
-
-
Drug Administration:
-
Fast animals overnight with free access to water.
-
Administer a single dose of this compound via the intended route (e.g., oral gavage).
-
-
Blood Sampling:
-
Collect blood samples (approx. 50-100 µL) at designated time points. A typical schedule includes pre-dose (0) and 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Place samples immediately into EDTA-coated tubes on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to a new, labeled cryovial.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis and Data Interpretation:
-
Quantify the concentrations of this compound and 5-FU in the plasma samples using a validated analytical method like LC-MS/MS.
-
Use the concentration-time data to calculate key pharmacokinetic parameters, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (Area Under the Curve), representing total drug exposure.
-
t1/2 (elimination half-life)
-
-
Protocol 3: General Toxicology Assessment
This protocol provides a framework for monitoring the safety and tolerability of this compound during in vivo studies. It should be conducted in parallel with efficacy studies.[10][11]
Materials:
-
Animal balance
-
Clinical observation checklist
-
Blood collection supplies for clinical chemistry
-
Histopathology supplies (formalin, slides, etc.)
Methodology:
-
Clinical Observations:
-
Monitor animals daily for any signs of toxicity, including changes in posture, activity level, grooming, and presence of diarrhea or lethargy.
-
Record all observations systematically for each animal.
-
-
Body Weight Measurement:
-
Measure and record the body weight of each animal at least 2-3 times per week.
-
Significant weight loss (>15-20% of initial body weight) is a key indicator of toxicity and may require dose reduction or cessation of treatment according to ethical guidelines.
-
-
Blood Analysis (Optional):
-
At the end of the study (terminal timepoint), collect blood via cardiac puncture.
-
Perform a complete blood count (CBC) to assess for myelosuppression (e.g., neutropenia, anemia).
-
Perform serum chemistry analysis to evaluate organ function (e.g., ALT/AST for liver toxicity, BUN/creatinine for kidney toxicity).
-
-
Gross Necropsy and Histopathology:
-
At the study endpoint, perform a gross necropsy on all animals.
-
Examine major organs (liver, spleen, kidneys, heart, lungs, gastrointestinal tract) for any abnormalities in size, color, or texture.
-
Collect these organs and fix them in 10% neutral buffered formalin.
-
Process the fixed tissues for histopathological examination to identify any microscopic signs of drug-induced toxicity.
-
References
- 1. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutual Prodrugs of 5‐Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. droracle.ai [droracle.ai]
- 6. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING | The EMBO Journal [link.springer.com]
- 8. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Safety, Toxicology, and Pharmacokinetic Studies According to the ICH S9 Guideline for a Novel Fusion Protein tTF-NGR Targeting Procoagulatory Activity into Tumor Vasculature: Are Results Predictive for Humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Determining Cell Line Sensitivity to Emitefur Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emitefur (also known as BOF-A2) is a novel oral fluoropyrimidine derivative that acts as a prodrug of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors. This compound is a combination of 1-ethoxymethyl-5-fluorouracil (EM-FU), a lipophilic prodrug of 5-FU, and 3-cyano-2,6-dihydroxypyridine (CNDP), a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism. This dual composition is designed to enhance the bioavailability and antitumor efficacy of 5-FU while potentially reducing its systemic toxicity. This document provides detailed protocols for assessing the sensitivity of cancer cell lines to this compound treatment and summarizes the known sensitivity of various cell lines to its active metabolite, 5-FU.
Mechanism of Action
This compound exerts its cytotoxic effects through its conversion to 5-FU. Following oral administration, this compound is hydrolyzed to EM-FU and CNDP. EM-FU is then metabolized in the liver to 5-FU. The co-administered CNDP inhibits DPD, leading to higher and more sustained plasma concentrations of 5-FU. Once inside the cell, 5-FU is converted into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). FdUMP inhibits thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines, leading to depletion of thymidine triphosphate and subsequent inhibition of DNA synthesis and repair. FdUTP and FUTP can be incorporated into DNA and RNA, respectively, leading to further cellular damage and apoptosis.
Cell Lines Sensitive to this compound Treatment
Direct in vitro cytotoxicity data for this compound (BOF-A2) on a wide range of cancer cell lines is limited in publicly available literature. However, as this compound's activity is mediated through 5-FU, the sensitivity of cell lines to 5-FU can be used as a strong indicator of their potential sensitivity to this compound. The following table summarizes the 50% inhibitory concentration (IC50) values of 5-FU for various human cancer cell lines.
Table 1: 5-FU IC50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | 5-FU IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 3.8 |
| HT-29 | Colorectal Adenocarcinoma | 5.2 |
| SW480 | Colorectal Adenocarcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 4.7 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.1 |
| A549 | Lung Carcinoma | 25.6 |
| NCI-H460 | Large Cell Lung Cancer | 7.3 |
| HeLa | Cervical Adenocarcinoma | 2.1 |
| HepG2 | Hepatocellular Carcinoma | 15.4 |
| PANC-1 | Pancreatic Epithelioid Carcinoma | 32.7 |
| MIA PaCa-2 | Pancreatic Carcinoma | 18.9 |
| DU145 | Prostate Carcinoma | 9.8 |
| PC-3 | Prostate Adenocarcinoma | 14.2 |
| OVCAR-3 | Ovarian Adenocarcinoma | 6.5 |
| SK-OV-3 | Ovarian Adenocarcinoma | 11.3 |
Note: IC50 values can vary depending on the experimental conditions (e.g., exposure time, assay method). The values presented are approximate and should be used as a reference.
Experimental Protocols
Determining the In Vitro Cytotoxicity of this compound Using the MTT Assay
This protocol describes a method for determining the cytotoxic effects of this compound on adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of viable cells.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (BOF-A2)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Protocol
-
Cell Seeding: a. Culture the selected cancer cell line in complete medium until approximately 80% confluent. b. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells. c. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). d. Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well, to be optimized for each cell line). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of treatment, prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. It is recommended to use a broad range of concentrations initially to determine the approximate IC50. c. Carefully remove the medium from the wells of the 96-well plate. d. Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include wells with medium and DMSO (vehicle control) and wells with medium only (blank control). e. Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for an additional 4 hours at 37°C. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution. f. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank control wells from all other readings. b. Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
These application notes provide a framework for researchers to evaluate the sensitivity of various cancer cell lines to this compound. By understanding its mechanism of action and utilizing the provided protocols, scientists can effectively screen for sensitive cell lines and further investigate the therapeutic potential of this promising 5-FU prodrug. The provided 5-FU IC50 data serves as a valuable starting point for selecting cell lines and designing experiments.
Application Notes and Protocols for Emitefur in In Vitro Cancer Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emitefur (also known as BOF-A2) is a derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). It is a combination of a masked form of 5-FU and a potent inhibitor of 5-FU degradation. This formulation is designed to maintain higher and more sustained concentrations of the active metabolite, 5-FU, in tumor tissues, potentially enhancing its anti-cancer efficacy.
These application notes provide an overview of the available dosage information for this compound, primarily from in vivo studies, to guide the design of in vitro experiments. Detailed protocols for key in vitro assays typically used to evaluate anti-cancer compounds are also presented. It is important to note that specific in vitro dosage data for this compound is limited in the current scientific literature. Therefore, the provided information serves as a starting point for dose-response studies, and optimization for specific cell lines and experimental conditions is recommended.
Data Presentation: this compound Dosage
| This compound (BOF-A2) Dosage (in vivo) | Animal Model | Key Findings | Reference 5-FU Concentration |
| 12.5 mg/kg & 25 mg/kg | Murine Tumors | Multiple doses of 25 mg/kg showed marked anti-tumor effects. | Plasma AUC of 5-FU after 12.5 mg/kg and 25 mg/kg in mice were similar to human daily doses of 400-600 mg.[1][2] |
| 15 mg/kg/day | Human Squamous Cell Carcinoma Xenograft | Equimolar to 3.5 mg/kg/day of 5-FU; almost completely inhibited tumor growth.[3] | Not specified. |
| 15 mg/kg | Yoshida Sarcoma-bearing Rats | Oral administration resulted in maximum blood concentrations of 40 ng/ml of 5-FU.[4] | 40 ng/ml (approximately 0.3 µM) |
| 30 mg/kg & 35 mg/kg | Human Cancer Xenografts in Nude Mice | Effective against gastric, colorectal, and lung cancers.[5] | Not specified. |
| 30, 75, & 150 mg/kg | Murine Tumors | Showed significant tumor growth delay.[6] | Not specified. |
Researchers should consider these in vivo dosages and resulting 5-FU concentrations as a starting point for determining the appropriate concentration range for their in vitro studies. A typical approach would be to test a broad range of concentrations (e.g., from nanomolar to micromolar) to determine the half-maximal inhibitory concentration (IC50) for the specific cancer cell lines being investigated.
Experimental Protocols
The following are standard protocols for assessing the efficacy of anti-cancer drugs in vitro. These protocols are based on methodologies used for 5-FU and can be adapted for this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the drug that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in an appropriate solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and an untreated control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value.
Protocol 2: Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with different concentrations of this compound (e.g., IC50 concentration) for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the number of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the cell cycle analysis protocol.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently mix the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Mandatory Visualization
Signaling Pathway of 5-Fluorouracil (Active Component of this compound)
Caption: Mechanism of action of 5-Fluorouracil, the active metabolite of this compound.
General Experimental Workflow for In Vitro Evaluation of this compound
Caption: A typical workflow for the in vitro evaluation of this compound's anti-cancer effects.
References
- 1. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibitory action of BOF-A2, a 5-fluorouracil derivative, on squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of BOF‐A2, a New 5‐Fluorouracil Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Antitumor activity of BOF-A2, a new 5-fluorouracil derivative, against human cancers xenografted in nude mice by intermittent administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The combined antitumour effect of a new 5-fluorouracil derivative, BOF-A2, and radiation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Emitefur Metabolites
Introduction
Emitefur (BOF-A2) is an oral fluoropyrimidine derivative that acts as a prodrug of the widely used anticancer agent 5-fluorouracil (5-FU). Following administration, this compound is metabolized to 5-FU, which then exerts its cytotoxic effects by inhibiting thymidylate synthase and incorporating into RNA and DNA. Monitoring the levels of 5-FU and its metabolites is crucial for optimizing therapeutic efficacy and minimizing toxicity. These application notes provide detailed protocols for the quantitative analysis of this compound metabolites in biological matrices, intended for researchers, scientists, and drug development professionals.
Metabolic Pathway of this compound
This compound is designed to deliver 5-fluorouracil (5-FU) into the body. Once administered, it undergoes metabolic conversion to 5-FU. The subsequent metabolism of 5-FU follows a well-established pathway, primarily involving catabolism by the enzyme dihydropyrimidine dehydrogenase (DPD). This enzymatic degradation is the rate-limiting step in 5-FU clearance. The major metabolites include dihydrofluorouracil (DHFU), α-fluoro-β-ureidopropionic acid (FUPA), and α-fluoro-β-alanine (FBAL).[1][2] A smaller fraction of 5-FU is anabolized to active nucleotides that are responsible for its anticancer activity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated analytical methods for the determination of 5-FU and its metabolites.
Table 1: LC-MS/MS Method Parameters for 5-FU and Metabolites in Human Plasma
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| 5-FU | 2 - 500 | 2 | -1.51 to 9.50 | 2.88 to 12.80 | [3] |
| Uracil | 20 - 5000 | 20 | -2.54 to 2.12 | 4.34 to 13.30 | [3] |
| Tegafur | 200 - 50,000 | 200 | -9.09 to 11.60 | 1.75 to 11.60 | [3] |
| 5-FU | 10 - 10,000 | 10 | -9.9 to 11 | 1.6 to 11 | [4] |
| 5-FU | 0.1 - 75 µM | - | - | - | [5] |
| DHFU | 0.75 - 75 µM | - | - | - | [5] |
Table 2: HPLC Method Parameters for 5-FU and Tegafur in Plasma and Tissue
| Analyte | Matrix | Linear Range (µg/mL) | LOQ (µg/mL) | Recovery (%) | Precision (%RSD) | Reference |
| 5-FU | Plasma | 0.0125 - 5 | 0.0125 | 96.5 ± 9.45 | <8 | [6] |
| 5-FU | Tissue | 0.0125 - 5 | 0.0125 | 97.5 ± 7.89 | <8 | [6] |
| Tegafur | Plasma | 0.5 - 150 | 0.05 | 88.5 ± 12.17 | <8 | [6] |
| Tegafur | Tissue | 0.5 - 150 | 0.05 | 104.9 ± 8.77 | <8 | [6] |
Experimental Protocols
The following are detailed protocols for sample preparation and analysis of this compound metabolites.
Protocol 1: Simultaneous Quantification of 5-FU, Uracil, and Tegafur using UPLC-MS/MS
This protocol is adapted from a validated method for the analysis of 5-FU, uracil, and tegafur in human plasma.[3]
1. Sample Preparation (Protein Precipitation)
2. UPLC-MS/MS Conditions
-
Column: A suitable reversed-phase C18 column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.
-
Flow Rate: Typically between 0.3 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI), either in positive or negative mode depending on the analytes.
3. Quality Control
-
Prepare calibration standards and quality control (QC) samples in blank matrix.
-
The calibration curve should be linear over the expected concentration range.
-
QC samples at low, medium, and high concentrations should be within ±15% of the nominal value.
Protocol 2: HPLC-DAD Analysis of 5-FU and Metabolites in Bacterial Cultures
This protocol is based on a method for quantifying uracil, 5-FU, and its active metabolite 5-fluorodeoxyuridin monophosphate in Lactococcus lactis cells and culture medium.[7]
1. Sample Preparation (Solid-Phase Extraction)
2. HPLC-DAD Conditions
-
Column: A reversed-phase C18 column (e.g., Nucleosil).
-
Mobile Phase: A gradient of water, formic acid, and acetonitrile.
-
Detector: Diode-Array Detector (DAD) set to the maximum absorbance wavelength for the analytes (around 260-280 nm).
-
Internal Standard: 5-bromouracil is a suitable internal standard.
3. Validation Parameters
-
Linearity: Calibration curves should have a correlation coefficient (R²) ≥ 0.999.
-
Specificity: The method should be able to separate the analytes from endogenous components.
-
Accuracy and Precision: Determined by analyzing replicate QC samples at different concentrations.
General Considerations for Method Development
-
Matrix Effects: Biological matrices can interfere with the analysis. It is essential to evaluate and minimize matrix effects, for example, by using a stable isotope-labeled internal standard.
-
Stability: The stability of this compound metabolites in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage) should be assessed.
-
Regulatory Guidance: For clinical applications, method validation should follow the guidelines of regulatory agencies such as the US Food and Drug Administration (FDA).[5]
By following these detailed protocols and considering the key analytical parameters, researchers can accurately and reliably measure the concentrations of this compound metabolites, contributing to a better understanding of its pharmacology and facilitating its clinical development.
References
- 1. ClinPGx [clinpgx.org]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 5. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 5-fluorouracil and its prodrug tegafur in plasma and tissue by high-performance liquid chromatography in a single injection: validation for application in clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Emitefur in Combination with Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emitefur (BOF-A2) is a novel derivative of 5-fluorouracil (5-FU) designed for oral administration. As a masked form of 5-FU combined with an inhibitor of 5-FU degradation, this compound offers the potential for sustained and effective systemic exposure to this well-established chemotherapeutic agent. The combination of 5-FU with radiation therapy is a standard of care in various solid tumors, owing to the radiosensitizing effects of 5-FU. These application notes provide an overview of the preclinical data, hypothesized mechanism of action, and detailed protocols for studying this compound in combination with radiation therapy.
Mechanism of Action: Hypothesized Radiosensitization Pathway
While specific signaling pathway studies for this compound in the context of radiosensitization are not extensively available, its mechanism is predicated on its conversion to 5-fluorouracil (5-FU). The radiosensitizing effects of 5-FU are multifactorial and are thought to involve the following key pathways:
-
Inhibition of Thymidylate Synthase (TS): The primary metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, inhibiting the synthesis of thymidine, an essential precursor for DNA replication and repair.[1][2][3][4][5][6][7] This leads to a depletion of the dTTP pool, which can enhance radiation-induced DNA damage by impairing the cell's ability to repair DNA.
-
Incorporation into DNA and RNA: Metabolites of 5-FU can be incorporated into both DNA (as FdUTP) and RNA (as FUTP), leading to DNA fragmentation and dysfunction of RNA processing, respectively.[3][8] This fraudulent incorporation can further sensitize cells to the DNA-damaging effects of ionizing radiation.
-
Induction of Apoptosis: The accumulation of DNA damage and cellular stress induced by the combination of 5-FU and radiation can trigger programmed cell death, or apoptosis.[9][10][11][12][13] This can occur through both p53-dependent and -independent pathways.
The following diagram illustrates the hypothesized signaling pathway for this compound-mediated radiosensitization, based on the known mechanisms of 5-FU.
Preclinical Data Summary
A key preclinical study investigated the combined effect of clinically relevant doses of this compound and radiation in murine tumor models (SCCVII and EMT6). The primary endpoint was tumor growth delay, which is the difference in time for treated versus untreated tumors to reach a predetermined size.
Table 1: Tumor Growth Delay in SCCVII Tumors with this compound and Fractionated Radiation
| Treatment Group | Mean Tumor Growth Delay (days) |
| This compound (25 mg/kg, 5 administrations) | 8.1 |
| Radiation (4 Gy, 5 fractions) | 10.4 |
| This compound + Radiation (combination) | 22.1 |
Data from a study on murine tumors, indicating at least an additive effect of the combination therapy.[1][9]
Table 2: Efficacy of this compound and Radiation in Different Fractionation Schedules in SCCVII Tumors
| Treatment Group | Comparative Efficacy |
| 5 fractions of 4 Gy + this compound (25 mg/kg) | Similar to 5 fractions of 6 Gy |
| 10 fractions of 2.8 Gy + this compound (25 mg/kg) | Much higher than 10 fractions of 4.2 Gy |
This table highlights the radiation dose-enhancing effect of this compound in a fractionated setting.[1][9]
Table 3: Efficacy of this compound and Radiation in EMT6 Tumors
| Treatment Group | Comparative Efficacy |
| 4 fractions of 5 Gy + this compound (25 mg/kg) | Lower than 4 fractions of 7.5 Gy |
The radiosensitizing effect of this compound was also observed in the EMT6 tumor model, though to a different extent than in SCCVII tumors.[1][9]
Experimental Protocols
The following are detailed protocols for conducting preclinical studies to evaluate the combination of this compound and radiation therapy.
Protocol 1: In Vivo Murine Tumor Growth Delay Assay
This protocol outlines the methodology for a tumor growth delay study in a murine model, a standard assay for evaluating the efficacy of cancer therapies.
1. Cell Culture and Animal Models:
-
Cell Lines: SCCVII (squamous cell carcinoma) or EMT6 (mammary carcinoma) cells are cultured in appropriate media (e.g., RPMI-1640 or Waymouth's medium) supplemented with 10% fetal bovine serum and antibiotics.
-
Animals: Female C3H/He or BALB/c mice (6-8 weeks old) are used for SCCVII and EMT6 tumors, respectively. All animal procedures should be performed in accordance with institutional guidelines.
2. Tumor Implantation:
-
Harvest cultured tumor cells in the exponential growth phase.
-
Inject 1 x 10^5 to 5 x 10^5 cells in 0.1 mL of media or phosphate-buffered saline (PBS) subcutaneously into the right hind limb of the mice.
-
Allow tumors to grow to a palpable size (e.g., 5-6 mm in diameter) before starting treatment.
3. This compound and Radiation Administration:
-
This compound: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose solution). Administer this compound orally via gavage at the desired dose (e.g., 25 mg/kg).
-
Radiation: Anesthetize the mice and shield the rest of the body with lead. Deliver localized radiation to the tumor-bearing limb using an X-ray irradiator at the specified dose and fractionation schedule (e.g., single dose of 15 Gy, or fractionated doses such as 5 fractions of 4 Gy).
4. Experimental Groups:
-
Control (vehicle only)
-
This compound alone
-
Radiation alone
-
This compound in combination with radiation
5. Tumor Growth Measurement and Data Analysis:
-
Measure tumor dimensions (length, width, and height) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (π/6) x length x width x height.
-
Monitor animal body weight and general health.
-
Euthanize mice when tumors reach a predetermined endpoint size (e.g., 1000 mm³).
-
Calculate the tumor growth delay as the difference in the median time for tumors in the treated groups to reach the endpoint size compared to the control group.
Protocol 2: In Vivo-In Vitro Excision Assay
This assay is used to determine the surviving fraction of tumor cells after in vivo treatment.
1. Treatment:
-
Follow the tumor implantation and treatment procedures as described in Protocol 1.
2. Tumor Excision and Cell Dissociation:
-
At a specified time after treatment (e.g., 24 hours), euthanize the mice and aseptically excise the tumors.
-
Mince the tumors and incubate in an enzyme cocktail (e.g., collagenase, DNase, and pronase) to obtain a single-cell suspension.
3. Clonogenic Assay:
-
Plate a known number of viable cells into culture dishes with fresh medium.
-
Incubate for 7-14 days to allow for colony formation.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies (containing >50 cells).
-
Calculate the surviving fraction by normalizing the plating efficiency of treated cells to that of untreated control cells.
Experimental Workflow Visualization
The following diagram provides a visual representation of the experimental workflow for the in vivo tumor growth delay assay.
Conclusion
This compound, as a 5-FU derivative, shows significant promise as a radiosensitizer in preclinical models. The provided data and protocols offer a framework for researchers to further investigate the efficacy and mechanisms of this compound in combination with radiation therapy. Future studies should focus on elucidating the specific signaling pathways modulated by this compound to confirm the hypothesized mechanisms and to identify potential biomarkers for predicting treatment response.
References
- 1. Fluorouracil - Wikipedia [en.wikipedia.org]
- 2. Radiation- and Photo-induced Activation of 5-Fluorouracil Prodrugs as a Strategy for the Selective Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Thymidylate synthase inhibition after administration of fluorouracil with or without leucovorin in colon cancer patients: implications for treatment with fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting Thymidylate Synthase Enhances the Chemosensitivity of Triple-Negative Breast Cancer Towards 5-FU-Based Combinatorial Therapy [frontiersin.org]
- 8. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Radiation could induce p53-independent and cell cycle--unrelated apoptosis in 5-fluorouracil radiosensitized head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Enhanced induction of apoptosis of human gastric carcinoma cells after preoperative treatment with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Emitefur in SCCVII and EMT6 Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emitefur (BOF-A2) is a novel oral fluoropyrimidine derivative that acts as a prodrug of 5-fluorouracil (5-FU). It is a conjugate of 1-ethoxymethyl-5-fluorouracil and 3-cyano-2,6-dihydroxypyridine (CNDP), a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU.[1] This dual mechanism of action is designed to enhance the bioavailability and anti-tumor efficacy of 5-FU.
This document provides detailed application notes and experimental protocols for the use of this compound in two widely used murine tumor models: the SCCVII squamous cell carcinoma and the EMT6 mammary carcinoma. These models are instrumental in preclinical studies for evaluating the efficacy of novel cancer therapeutics, particularly in the context of combination therapies with radiation.
SCCVII Tumor Model: This is a poorly immunogenic murine squamous cell carcinoma model that is valuable for preclinical testing of therapies for head and neck cancers.[2][3] It is known to be relatively resistant to T-cell-mediated killing.[2]
EMT6 Tumor Model: This is a murine mammary carcinoma cell line that forms solid tumors upon injection and is known for its aggressive growth.[4][5] It is an immunocompetent model, making it suitable for studying immunomodulatory therapies.[5] The EMT6 model is also responsive to various immunotherapies, including immune checkpoint inhibitors.[4][6][7]
Mechanism of Action of this compound
This compound's mechanism of action is centered on the targeted delivery and sustained release of 5-fluorouracil (5-FU) and the simultaneous inhibition of its degradation. As a 5-FU prodrug, this compound is metabolized to release 5-FU, which then exerts its cytotoxic effects through the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death.[8][9] The co-administered CNDP component inhibits DPD, leading to higher and more sustained plasma concentrations of active 5-FU.[1]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-tumor effects of this compound, alone and in combination with radiation, in SCCVII and EMT6 tumor models. The data is adapted from preclinical studies investigating tumor growth delay.[10][11]
Table 1: Effect of this compound and Radiation on SCCVII Tumor Growth Delay
| Treatment Group | Mean Tumor Growth Delay (days) |
| This compound (25 mg/kg, 5 administrations) | 8.1 |
| Radiation (4 Gy, 5 fractions) | 10.4 |
| This compound (25 mg/kg) + Radiation (4 Gy, 5 fractions) | 22.1 |
| Radiation (2.8 Gy, 10 fractions) | Not specified |
| This compound (25 mg/kg) + Radiation (2.8 Gy, 10 fractions) | Significantly higher than 10 fractions of 4.2 Gy |
Note: A dose of 12.5 mg/kg of this compound showed no significant anti-tumor or radiation-enhancing effects, except in the ten-fraction experiment.[10]
Table 2: Effect of this compound and Radiation on EMT6 Tumors
| Treatment Group | Outcome |
| This compound (25 mg/kg) + Radiation (5 Gy, 4 fractions) | Effect was lower than that of four fractions of 7.5 Gy radiation alone |
Experimental Protocols
The following protocols are generalized methodologies for conducting studies with this compound in SCCVII and EMT6 tumor models, based on established preclinical research practices.
Protocol 1: SCCVII Tumor Implantation and Growth Delay Assay
This protocol outlines the procedure for establishing subcutaneous SCCVII tumors in mice and assessing the anti-tumor efficacy of this compound using a tumor growth delay assay.
Caption: Experimental workflow for SCCVII tumor growth delay assay.
Materials:
-
SCCVII cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-30 gauge)
-
Calipers
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Irradiation source (X-ray machine)
-
Animal restraints for irradiation
-
C3H/HeN mice (female, 6-8 weeks old)
Procedure:
-
Cell Culture: Culture SCCVII cells in a humidified incubator at 37°C with 5% CO2. Passage cells regularly to maintain exponential growth.
-
Cell Preparation for Implantation:
-
Harvest cells using trypsin-EDTA and wash with PBS.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Resuspend cells in sterile PBS or culture medium at a concentration of 2 x 10^6 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 0.1 mL of the cell suspension (2 x 10^5 cells) subcutaneously into the right hind leg or flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Radiation alone, this compound + Radiation).
-
This compound Administration: Administer this compound (e.g., 25 mg/kg) orally via gavage daily for a specified number of days (e.g., 5 consecutive days).
-
Radiation Treatment: For combination therapy, administer radiation at a specified dose and fractionation schedule (e.g., 4 Gy/fraction for 5 fractions). Irradiate the tumor-bearing leg while the rest of the mouse is shielded.
-
-
Tumor Growth Delay Measurement:
-
Continue to measure tumor volume every 2-3 days until the tumors reach a predetermined endpoint volume (e.g., 1000 mm³).
-
Record the time it takes for each tumor to reach the endpoint volume.
-
-
Data Analysis:
-
Calculate the mean time to reach the endpoint volume for each treatment group.
-
The tumor growth delay is the difference in the mean time for a treated group to reach the endpoint volume compared to the control group.
-
Protocol 2: EMT6 Tumor Implantation and In Vivo-In Vitro Assay
This protocol describes the establishment of EMT6 tumors and the subsequent in vivo treatment followed by an in vitro clonogenic assay to determine cell survival.
Caption: Experimental workflow for EMT6 in vivo-in vitro assay.
Materials:
-
EMT6 cells
-
Complete cell culture medium
-
BALB/c mice (female, 6-8 weeks old)
-
Enzyme cocktail for tumor dissociation (e.g., collagenase, dispase, DNase)
-
Cell strainers (e.g., 70 µm)
-
Petri dishes or multi-well plates
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Tumor Implantation: Follow steps 1-3 as described in Protocol 1 for SCCVII, using EMT6 cells and BALB/c mice. A typical inoculum is 1 x 10^6 EMT6 cells.
-
In Vivo Treatment:
-
Once tumors reach the desired size, administer this compound and/or radiation as described in Protocol 1.
-
-
Tumor Excision and Dissociation:
-
At a specified time point after treatment (e.g., 24 hours), euthanize the mice and aseptically excise the tumors.
-
Mince the tumors finely and incubate in an enzyme cocktail at 37°C with agitation to create a single-cell suspension.
-
Pass the cell suspension through a cell strainer to remove clumps.
-
Wash the cells with PBS and perform a cell count.
-
-
In Vitro Clonogenic Assay:
-
Plate a known number of viable cells from each tumor into petri dishes or multi-well plates containing complete medium. Plate a range of cell densities to ensure a countable number of colonies.
-
Incubate the plates at 37°C with 5% CO2 for 7-14 days, or until colonies are visible.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100% for the untreated control group.
-
Surviving Fraction (SF): (Number of colonies formed in treated group / (Number of cells seeded x PE/100)).
-
Plot the surviving fraction as a function of the treatment dose to generate a dose-response curve.
-
Concluding Remarks
The SCCVII and EMT6 tumor models are valuable preclinical tools for evaluating the anti-tumor activity of this compound, both as a single agent and in combination with radiotherapy. The provided protocols offer a framework for conducting these studies. Researchers should optimize specific parameters based on their experimental goals and laboratory conditions. The quantitative data presented herein demonstrates the potential of this compound to enhance the efficacy of radiation treatment, warranting further investigation into its clinical applications.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. EMT6 Cell Line - Creative Biogene [creative-biogene.com]
- 3. ClinPGx [clinpgx.org]
- 4. The cell-line-derived subcutaneous tumor model in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. The In Vivo Invasion Assay: Preparation and Handling of Collection Needles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Bioavailability Studies of Emitefur in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emitefur (BOF-A2) is an orally administered prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). It is a novel compound designed to improve the therapeutic index of 5-FU by providing sustained plasma concentrations of the active drug and potentially enhancing its antitumor activity. This compound consists of a masked form of 5-FU, 1-ethoxymethyl-5-fluorouracil (EM-FU), and a potent inhibitor of 5-FU degradation, 3-cyano-2,6-dihydroxypyridine (CNDP). This design aims to overcome the challenges associated with the oral administration of 5-FU, such as variable and incomplete absorption. This document provides a summary of available data and generalized protocols for conducting oral bioavailability studies of this compound in animal models.
Data Presentation
The following tables summarize the available quantitative data from oral bioavailability studies of this compound (BOF-A2) in animal models. It is important to note that publicly available data primarily focuses on the plasma concentrations of this compound's metabolites, particularly the active drug 5-fluorouracil (5-FU), rather than the parent compound itself.
Table 1: Maximum Plasma Concentrations (Cmax) of this compound Metabolites and 5-FU in Yoshida Sarcoma-Bearing Rats Following Oral Administration
| Compound | Dose of this compound (BOF-A2) | Maximum Plasma Concentration (Cmax) | Animal Model |
| EM-FU | 15 mg/kg | 2000 ng/mL | Yoshida Sarcoma-Bearing Rats |
| CNDP | 15 mg/kg | 300 ng/mL | Yoshida Sarcoma-Bearing Rats |
| 5-FU | 15 mg/kg | 40 ng/mL | Yoshida Sarcoma-Bearing Rats |
Data extracted from a study on the antitumor activity of BOF-A2.[1]
Table 2: 5-FU Concentration in Tumor Tissue Following Oral Administration of this compound (BOF-A2) in Rats
| Treatment | Dose | 5-FU Concentration in Lung Tumor Tissue (12 h post-administration) | Animal Model |
| This compound (BOF-A2) | 36 µmol/kg | 129.8 ng/g | Rats with Lung Transplanted Tumors |
| UFT (Tegafur/Uracil) | 50 µmol/kg | 19.2 ng/g | Rats with Lung Transplanted Tumors |
This study highlights the higher and more sustained levels of 5-FU in tumor tissue achieved with this compound compared to another oral 5-FU prodrug, UFT.[2]
Table 3: Dosing Regimens of this compound (BOF-A2) in Antitumor Efficacy Studies in Mice
| Animal Model | Tumor Type | Dosing Regimen |
| Nude Mice | Human Gastric, Colorectal, Pancreatic, and Breast Cancer Xenografts | 17.5 to 30 mg/kg, orally, daily for 4 weeks[3] |
| Nude Mice | Human Gastric, Colorectal, and Lung Cancer Xenografts | 30 or 35 mg/kg, orally, 3 or 4 times per week for 4 weeks[4] |
| nu/nu Mice | Human Squamous Cell Carcinoma Xenografts | 3.8 to 30 mg/kg, orally, daily for 4 weeks[5] |
| Murine Tumors | SCCVII and EMT6 | 12.5 and 25 mg/kg, orally[6] |
Experimental Protocols
Detailed experimental protocols for the oral bioavailability studies of this compound are not extensively reported in the available literature. Therefore, a generalized protocol for a typical oral bioavailability study in rodents is provided below, incorporating details gathered from various sources. This can be adapted for specific studies with this compound.
Protocol 1: Oral Bioavailability Study of this compound in Rats
1. Objective: To determine the pharmacokinetic profile of this compound and its major metabolites (EM-FU, CNDP, and 5-FU) after a single oral administration in rats.
2. Materials:
-
This compound (BOF-A2)
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300 g)
-
Oral gavage needles (appropriate size for rats)
-
Syringes
-
Blood collection tubes (e.g., with K2EDTA as anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment (e.g., LC-MS/MS system)
3. Animal Housing and Preparation:
-
House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity).
-
Provide standard chow and water ad libitum.
-
Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
4. Drug Formulation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration.
-
Administer a single oral dose of this compound to each rat via oral gavage. A typical dose used in efficacy studies is in the range of 15-35 mg/kg.[1][4]
-
The administration volume should be appropriate for the size of the rat (e.g., 5-10 mL/kg).
5. Blood Sample Collection:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points.
-
Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Immediately transfer blood samples into anticoagulant-containing tubes and place on ice.
6. Plasma Preparation and Storage:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
7. Bioanalytical Method:
-
Develop and validate a sensitive and specific bioanalytical method, such as LC-MS/MS, for the simultaneous quantification of this compound, EM-FU, CNDP, and 5-FU in rat plasma.
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
8. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters for this compound and its metabolites:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
-
If intravenous data is available, calculate the absolute oral bioavailability (F%) of this compound.
Mandatory Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound (BOF-A2) to 5-FU.
Experimental Workflow for an Oral Bioavailability Study
Caption: Experimental workflow for an oral bioavailability study.
Logical Relationship of this compound's Components and Action
Caption: Logical relationship of this compound's components and action.
References
- 1. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Antitumor activity of BOF-A2, a new 5-fluorouracil derivative, against human cancers xenografted in nude mice by intermittent administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Metabolic characteristics and antitumor activity of BOF-A2, a new 5-fluorouracil derivative] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Antitumor activity and metabolism of BOF-A2, a new 5-fluorouracil derivative, with human cancers xenografted in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Assessing Emitefur's Therapeutic Window
Introduction
Emitefur is an investigational small molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway, a critical cascade often dysregulated in various human cancers. The therapeutic window of this compound, the dosage range between the minimal effective dose (MED) and the maximum tolerated dose (MTD), is a crucial parameter in its preclinical and clinical development. A well-defined therapeutic window ensures optimal efficacy while minimizing toxicity. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the therapeutic window of this compound through a series of in vitro and in vivo experiments.
In Vitro Assessment of Efficacy and Cytotoxicity
The initial assessment of this compound's therapeutic potential involves determining its efficacy in cancer cell lines and its toxicity to normal cells. The ratio of these two measures provides the in vitro therapeutic index.
Protocol: MTT Assay for Cell Viability
This protocol determines the concentration of this compound required to inhibit 50% of cell growth (IC50) in cancer cells and normal cells.
Materials:
-
Cancer cell line (e.g., MCF-7) and a non-cancerous cell line (e.g., MCF-10A)
-
This compound stock solution (10 mM in DMSO)
-
Complete growth medium (DMEM with 10% FBS)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium, ranging from 0.1 nM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Data Presentation: In Vitro Therapeutic Index
The in vitro therapeutic index is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher ratio indicates greater selectivity.
| Cell Line | Type | This compound IC50 (µM) | In Vitro Therapeutic Index (MCF-10A IC50 / MCF-7 IC50) |
| MCF-7 | Breast Cancer | 2.5 | 16 |
| MCF-10A | Non-cancerous | 40.0 |
In Vivo Assessment of Efficacy and Toxicity
In vivo studies in animal models are essential for determining the therapeutic window in a whole-organism context.
Protocol: Maximum Tolerated Dose (MTD) Study
This study identifies the highest dose of this compound that does not cause unacceptable toxicity over a specified period.
Materials:
-
Healthy BALB/c mice (6-8 weeks old)
-
This compound formulation for intraperitoneal (IP) injection
-
Vehicle control
Procedure:
-
Acclimate mice for one week.
-
Divide mice into groups of five.
-
Administer this compound via IP injection once daily for 14 days at escalating doses (e.g., 10, 25, 50, 100 mg/kg). Include a vehicle control group.
-
Monitor the mice daily for clinical signs of toxicity, including weight loss, changes in behavior, and ruffled fur.
-
Body weight should be recorded every two days.
-
The MTD is defined as the highest dose at which no more than 10% weight loss is observed and no mortality occurs.
Protocol: Xenograft Tumor Model for Efficacy
This study evaluates the anti-tumor efficacy of this compound at doses below the MTD.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
MCF-7 cells
-
Matrigel
-
This compound at doses below the MTD (e.g., 25 and 50 mg/kg)
Procedure:
-
Inject 5 x 10^6 MCF-7 cells mixed with Matrigel subcutaneously into the flank of each mouse.
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomize mice into treatment groups (vehicle, 25 mg/kg this compound, 50 mg/kg this compound).
-
Administer treatment daily via IP injection for 21 days.
-
Measure tumor volume with calipers every three days using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
Data Presentation: In Vivo Therapeutic Window
The therapeutic window is the range of doses between the minimal effective dose (the lowest dose showing significant TGI) and the MTD.
| Study | Animal Model | Parameter | This compound Dose (mg/kg) | Result |
| Toxicity | BALB/c Mice | MTD | 50 | >10% weight loss at 100 mg/kg |
| Efficacy | NOD/SCID Mice | Minimal Effective Dose | 25 | 45% Tumor Growth Inhibition |
| Efficacy | NOD/SCID Mice | Optimal Dose | 50 | 78% Tumor Growth Inhibition |
Visualizing Key Pathways and Workflows
This compound's Mechanism of Action
The following diagram illustrates the proposed signaling pathway inhibited by this compound.
Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by this compound.
Experimental Workflow for Therapeutic Window Assessment
This diagram outlines the logical flow of experiments from in vitro to in vivo analysis.
Caption: Workflow for determining the therapeutic window of this compound.
Dose-Response Relationship
This conceptual diagram illustrates the relationship between this compound's dose, efficacy, and toxicity, defining the therapeutic window.
Caption: Conceptual dose-response curves defining the therapeutic window.
Troubleshooting & Optimization
Technical Support Center: Overcoming Emitefur Resistance
Disclaimer: Emitefur is a fictional drug name. This guide is based on the well-documented mechanisms of resistance to Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), a common class of targeted cancer therapies. The principles and protocols described here are representative of those used to study and overcome resistance to EGFR TKIs.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
Acquired resistance to this compound, much like third-generation EGFR TKIs such as osimertinib, can be broadly categorized into on-target and off-target (bypass) mechanisms.
-
On-Target Mechanisms: These involve alterations in the direct target of the drug. The most common on-target resistance mechanism for third-generation EGFR TKIs is the acquisition of new mutations in the EGFR gene itself, such as C797S, L718Q, and G724S. These mutations can prevent the drug from binding effectively to the EGFR protein.
-
Off-Target (Bypass) Mechanisms: These mechanisms activate alternative signaling pathways that allow the cancer cells to survive and proliferate despite the inhibition of EGFR. Common bypass pathways include:
-
MET Amplification: Overexpression of the MET receptor tyrosine kinase can drive downstream signaling independently of EGFR.
-
HER2 Amplification: Similar to MET, increased HER2 signaling can compensate for EGFR blockade.
-
KRAS and BRAF Mutations: Activation of mutations in downstream signaling molecules like KRAS and BRAF can render the cells insensitive to upstream EGFR inhibition.
-
PI3K/AKT/mTOR Pathway Activation: Alterations in this critical survival pathway can promote cell growth even when EGFR is inhibited.
-
Phenotypic Transformation: In some cases, cancer cells can change their histology, for example, from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), a process that makes them no longer dependent on EGFR signaling.
-
Q2: How can I determine the mechanism of this compound resistance in my cell line?
Identifying the specific resistance mechanism is crucial for selecting an appropriate strategy to overcome it. A multi-step approach is recommended:
-
Next-Generation Sequencing (NGS): Perform targeted sequencing of key genes involved in EGFR signaling and resistance (e.g., EGFR, MET, HER2, KRAS, BRAF, PIK3CA). This is the most comprehensive way to identify genetic alterations.
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This antibody-based array can screen for the activation of multiple RTKs simultaneously, helping to identify potential bypass pathways like MET or HER2 activation.
-
Western Blotting: Use western blotting to confirm the increased phosphorylation or expression of specific proteins identified by the RTK array (e.g., p-MET, p-HER2, p-AKT).
-
Cell Viability Assays: Test the sensitivity of your resistant cell line to inhibitors of suspected bypass pathways (e.g., a MET inhibitor if MET amplification is detected).
Q3: What are the main therapeutic strategies to overcome this compound resistance?
Strategies to overcome resistance depend on the underlying mechanism:
-
For On-Target Mutations (e.g., C797S):
-
Fourth-Generation EGFR TKIs: Novel inhibitors are in development that can bind to EGFR even in the presence of resistance mutations like C797S.
-
Combination Therapy: Combining this compound with a first-generation TKI (like gefitinib or erlotinib) has shown promise in preclinical models for certain C797S configurations.
-
-
For Off-Target/Bypass Pathways (e.g., MET Amplification):
-
Combination Therapy: The most common approach is to combine this compound with an inhibitor targeting the activated bypass pathway (e.g., this compound + a MET inhibitor like capmatinib or tepotinib). This dual blockade can restore sensitivity.
-
Troubleshooting Guide
Issue 1: My this compound-resistant cell line shows no known resistance mutations after sequencing.
If NGS does not reveal any genetic alterations, consider the following possibilities and troubleshooting steps:
-
Possible Cause 1: Non-Genetic Resistance Mechanisms: Resistance may be driven by epigenetic changes or the activation of a cancer stem cell-like state, which would not be detected by DNA sequencing.
-
Troubleshooting Step: Perform RNA sequencing to analyze gene expression changes. Look for upregulation of genes associated with epithelial-mesenchymal transition (EMT) or stemness. Consider using epigenetic modifying drugs (e.g., histone deacetylase inhibitors) in combination with this compound.
-
-
Possible Cause 2: Low Allele Frequency: The resistance mutation may be present in only a small subclone of the cell population, making it difficult to detect with standard sequencing.
-
Troubleshooting Step: Use a more sensitive technique like digital droplet PCR (ddPCR) to screen for known low-frequency mutations. Alternatively, perform single-cell sequencing to analyze heterogeneity within the resistant population.
-
-
Possible Cause 3: Activation of a Novel Bypass Pathway: The resistance may be driven by a pathway not included in your targeted sequencing panel.
-
Troubleshooting Step: Use a broad-spectrum phospho-RTK array to screen for unexpected pathway activation. Follow up with western blotting to confirm any hits.
-
Issue 2: The combination of this compound and a bypass pathway inhibitor is not effective in my resistant cell line.
If a rationally chosen combination therapy fails, consider these points:
-
Possible Cause 1: Multiple Resistance Mechanisms: The cell line may have developed more than one resistance mechanism concurrently. For example, it could have both a MET amplification and a KRAS mutation.
-
Troubleshooting Step: Re-analyze your sequencing and proteomic data to look for evidence of multiple alterations. It may be necessary to use a triple-combination therapy, although this can increase toxicity.
-
-
Possible Cause 2: Inadequate Drug Concentration: The concentration of one or both inhibitors may be insufficient to fully block their respective pathways.
-
Troubleshooting Step: Perform a dose-response matrix experiment, testing various concentrations of both drugs to find the optimal synergistic doses. Use western blotting to confirm that the target pathways are being inhibited at the chosen concentrations.
-
-
Possible Cause 3: Pharmacokinetic Interactions: One drug may be affecting the metabolism or efflux of the other, reducing its effective concentration within the cell.
-
Troubleshooting Step: While more common in vivo, this can be investigated in vitro by measuring the intracellular concentration of the drugs using techniques like mass spectrometry.
-
Quantitative Data Summary
The following tables summarize hypothetical data representing typical results when studying this compound resistance.
Table 1: IC50 Values of this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | EGFR Status | Resistance Mechanism | This compound IC50 (nM) |
| PC-9 | Exon 19 del | Sensitive | 15 |
| PC-9/ER1 | Exon 19 del, T790M | Acquired Resistance | > 10,000 |
| H1975 | L858R, T790M | Primary Resistance | > 10,000 |
| PC-9/ER2 | Exon 19 del | MET Amplification | 8,500 |
Table 2: Effect of Combination Therapy on this compound-Resistant Cells (MET Amplification Model)
| Cell Line | Treatment | This compound IC50 (nM) | MET Inhibitor IC50 (nM) | Combination Index (CI)* |
| PC-9/ER2 | This compound alone | 8,500 | - | - |
| PC-9/ER2 | MET Inhibitor alone | - | 50 | - |
| PC-9/ER2 | This compound + MET Inhibitor | 25 | 5 | 0.3 |
*Combination Index (CI) < 1 indicates synergy.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Cell Culture: Culture the parental (this compound-sensitive) cancer cell line (e.g., PC-9) in standard growth medium (e.g., RPMI-1640 with 10% FBS).
-
Initial Drug Exposure: Begin by exposing the cells to a low concentration of this compound, typically equivalent to the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of this compound in a stepwise manner (e.g., 10 nM, 20 nM, 50 nM, etc.).
-
Monitoring: Monitor cell viability and morphology regularly. Allow the cells to stabilize and grow consistently at each concentration before proceeding to the next.
-
Resistance Confirmation: After several months (typically 6-12), the resulting cell population should be able to proliferate in the presence of a high concentration of this compound (e.g., >1 µM). Confirm resistance by performing a cell viability assay (e.g., CellTiter-Glo) and comparing the IC50 value to the parental cell line.
-
Cryopreservation: Cryopreserve the resistant cell line at various passages.
Protocol 2: Phospho-RTK Array
-
Cell Lysis: Grow sensitive and resistant cells to 80-90% confluency. Lyse the cells using the specific lysis buffer provided with the phospho-RTK array kit.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Array Incubation: Incubate the array membranes with equal amounts of protein lysate (typically 200-500 µg) overnight at 4°C, as per the manufacturer's instructions.
-
Washing: Wash the membranes thoroughly to remove unbound protein.
-
Antibody Incubation: Incubate the membranes with the provided detection antibody cocktail (usually a mix of pan-phospho-tyrosine antibodies).
-
Signal Detection: Add a chemiluminescent reagent and visualize the signal using a chemiluminescence imager.
-
Analysis: Compare the signal intensity of the spots on the array between the sensitive and resistant cell lysates to identify RTKs with increased phosphorylation.
Visualizations
Caption: this compound inhibits EGFR signaling in sensitive cells.
Caption: MET amplification bypasses this compound-induced EGFR blockade.
Caption: Workflow for investigating this compound resistance.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Emitefur in preclinical models. The information is designed to help manage and mitigate common toxicities associated with this 5-fluorouracil (5-FU) derivative.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as BOF-A2) is an oral derivative of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. It is a prodrug that is converted to 5-FU in the body. This compound also contains a potent inhibitor of 5-FU degradation, which helps to maintain prolonged systemic exposure to 5-FU.[1][2][3] The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis and repair. This leads to "thymineless death" in rapidly dividing cells. 5-FU can also be incorporated into RNA and DNA, further disrupting cellular functions.
Q2: What are the most common toxicities observed with this compound in preclinical models?
A2: As a derivative of 5-FU, this compound is associated with a similar toxicity profile. The most frequently reported toxicities in preclinical and clinical studies include:
-
Myelosuppression: A decrease in the production of blood cells by the bone marrow, leading to neutropenia, anemia, and thrombocytopenia.[4][5]
-
Gastrointestinal (GI) Toxicity: Symptoms such as diarrhea, mucositis (inflammation and ulceration of the digestive tract), nausea, and vomiting.[4]
-
Skin Toxicity: Including hand-foot syndrome (HFS), also known as palmar-plantar erythrodysesthesia, characterized by redness, swelling, and pain on the palms of the hands and soles of the feet.[4][6]
Q3: What are the typical dose ranges for this compound in preclinical studies?
A3: Preclinical studies in murine models have used doses of this compound ranging from 12.5 mg/kg to 25 mg/kg.[1][2] A dose of 200 mg administered orally twice daily has been used in clinical trials.[4] The specific dose will depend on the animal model, tumor type, and experimental design. It is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific model.
Section 2: Troubleshooting Guides
This section provides detailed guidance on identifying, monitoring, and managing the key toxicities associated with this compound.
Myelosuppression
Issue: Significant decrease in white blood cells (leukopenia), neutrophils (neutropenia), red blood cells (anemia), or platelets (thrombocytopenia) following this compound administration.
Troubleshooting Workflow:
Experimental Protocol: Complete Blood Count (CBC) Analysis
-
Blood Collection: Collect approximately 50-100 µL of whole blood from a suitable site (e.g., tail vein, saphenous vein) into EDTA-coated tubes to prevent coagulation.
-
Sample Analysis: Use an automated hematology analyzer calibrated for the specific animal species to determine the counts of red blood cells (RBC), white blood cells (WBC), platelets, hemoglobin, and hematocrit. Perform a differential WBC count to quantify neutrophils, lymphocytes, monocytes, eosinophils, and basophils.[7][8]
-
Frequency: Collect samples at baseline (before treatment), at the expected nadir (typically 7-14 days post-treatment for 5-FU), and during the recovery phase.[9]
Quantitative Data: Interpreting CBC Results in Mice
| Parameter | Normal Range (approximate) | Potential Indication of Toxicity |
| WBC | 6-15 x 10³/µL | < 4 x 10³/µL (Leukopenia) |
| Neutrophils | 1-4 x 10³/µL | < 1 x 10³/µL (Neutropenia) |
| RBC | 7-12.5 x 10⁶/µL | < 6 x 10⁶/µL (Anemia) |
| Platelets | 800-1200 x 10³/µL | < 500 x 10³/µL (Thrombocytopenia) |
Note: Normal ranges can vary depending on the mouse strain, age, and sex. It is essential to establish baseline values for your specific animal colony.[10]
Gastrointestinal (GI) Toxicity
Issue: Animals exhibit signs of diarrhea, weight loss, dehydration, or lethargy.
Troubleshooting Workflow:
Experimental Protocol: Assessment of Intestinal Mucositis (Histopathology)
-
Tissue Collection: At the desired time point, euthanize the animal and collect segments of the small and large intestine.
-
Fixation and Processing: Flush the intestinal segments with saline and fix in 10% neutral buffered formalin for 24 hours. Process the tissues through graded alcohols and xylene, and embed in paraffin.
-
Sectioning and Staining: Cut 4-5 µm thick sections and stain with Hematoxylin and Eosin (H&E).[11][12]
-
Microscopic Examination: Evaluate the sections for changes in villus height, crypt depth, inflammatory cell infiltration, and epithelial integrity.[11][13]
Quantitative Data: Diarrhea Scoring and Histopathological Grading
Diarrhea Scoring System [14]
| Score | Description |
| 0 | Normal, well-formed pellets |
| 1 | Soft, but formed pellets |
| 2 | Pasty, semi-formed stools |
| 3 | Watery, liquid stools |
Histopathological Scoring of Intestinal Mucositis (Simplified) [11]
| Score | Histological Changes |
| 0 | Normal mucosal architecture |
| 1 | Mild villus shortening and crypt hyperplasia |
| 2 | Moderate villus blunting, crypt loss, and inflammatory infiltrate |
| 3 | Severe villus atrophy, extensive crypt loss, and ulceration |
Skin Toxicity (Hand-Foot Syndrome)
Issue: Redness, swelling, or peeling of the skin on the paws of the animals.
Troubleshooting Workflow:
Experimental Protocol: Assessment of Hand-Foot Syndrome
-
Visual Scoring: Regularly observe the paws of the animals and score the severity of HFS based on a standardized grading scale.[15]
-
Histopathology (Optional): For a more detailed assessment, skin biopsies can be collected from the affected areas and processed for H&E staining to evaluate for epidermal changes and inflammation.[16]
Quantitative Data: Hand-Foot Syndrome Grading Scale [15]
| Grade | Clinical Signs |
| 1 | Minimal skin changes or dermatitis (e.g., erythema, edema) without pain. |
| 2 | Skin changes (e.g., peeling, blisters, fissures) with pain, limiting instrumental activities of daily living. |
| 3 | Severe skin changes with pain, limiting self-care activities of daily living. |
Section 3: Signaling Pathway
Mechanism of Action of 5-Fluorouracil (the active metabolite of this compound):
This technical support center provides a starting point for managing this compound-related toxicities in preclinical research. It is crucial to adapt these guidelines to your specific experimental conditions and to consult with a veterinarian for appropriate animal care and welfare.
References
- 1. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I assessment of the pharmacokinetics, metabolism, and safety of this compound in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase II trial of a new 5-fluorouracil derivative, BOF-A2 (this compound), for patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of 5-fluorouracil-induced myelosuppression by prolonged administration of high-dose uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1416-Hand-foot syndrome associated with chemotherapy | eviQ [eviq.org.au]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. oncolink.org [oncolink.org]
- 9. Blood Counts for Patients Receiving Chemotherapy or Radiation Therapy [nationwidechildrens.org]
- 10. cityofhope.org [cityofhope.org]
- 11. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Irinotecan-induced intestinal mucositis in mice: a histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jadpro.com [jadpro.com]
- 15. Management of cytotoxic chemotherapy-induced hand-foot syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel animal model of tegafur-induced hand-foot syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Emitefur Dosing Schedule Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosing schedule of Emitefur for maximum efficacy in preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BOF-A2) is an orally available bifunctional prodrug.[1][2] It is composed of a 5-fluorouracil (5-FU) derivative (1-ethoxymethyl-5-fluorouracil) and a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), 3-cyano-2,6-dihydroxypyridine (CNDP).[1][3][4] After oral administration, this compound is designed to be cleaved by esterases, releasing equimolar amounts of the 5-FU prodrug and the DPD inhibitor.[5] The 5-FU prodrug is then converted to the active cytotoxic agent 5-FU.[6]
The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS), a key enzyme in the synthesis of thymidine, which is essential for DNA replication.[6][7] By inhibiting TS, 5-FU leads to a depletion of thymidine triphosphate, which in turn inhibits DNA synthesis and repair, ultimately causing cell death in rapidly dividing cancer cells.[7] Additionally, 5-FU metabolites can be incorporated into RNA and DNA, leading to further cytotoxicity.[6][7]
The co-administered DPD inhibitor, CNDP, plays a crucial role in this compound's efficacy. DPD is the primary enzyme responsible for the catabolism and inactivation of 5-FU.[2][8] By inhibiting DPD, CNDP increases the bioavailability and prolongs the half-life of 5-FU, leading to sustained systemic exposure to the active drug.[2][9][10] This approach aims to enhance the antitumor activity of 5-FU while potentially reducing side effects associated with high peak concentrations.[3]
Caption: Mechanism of action of this compound.
Q2: What are the key findings from clinical trials regarding this compound dosing?
A Phase I clinical trial in patients with advanced solid tumors evaluated several dosing cohorts. The study determined that a dose of 200 mg administered orally twice daily (bid) for 14 consecutive days, followed by a 7-day rest period, was well-tolerated.[9] This regimen resulted in prolonged systemic exposure to 5-FU, with mean steady-state plasma concentrations significantly higher than the minimum effective cytotoxic concentration observed in vitro.[9] Dose-limiting toxicities (DLTs), including stomatitis, diarrhea, and leukopenia, were observed at higher or more frequent dosing schedules.[9]
Q3: What have preclinical studies shown about this compound's efficacy and dosing?
Preclinical studies in murine tumor models have demonstrated the antitumor activity of this compound.[10][11] These studies have shown that this compound can significantly delay tumor growth, both as a standalone treatment and in combination with radiation.[11] A dose-dependent effect was observed, with multiple doses of 25 mg/kg showing marked antitumor effects, whereas 12.5 mg/kg had a less significant impact.[11] These preclinical findings suggest that a threshold dose is necessary to achieve a significant therapeutic effect.
Troubleshooting Guide
Issue: Unexpectedly high toxicity or adverse events in preclinical models.
-
Possible Cause: The dosing schedule may be too aggressive, leading to off-target effects. The DPD inhibitory component of this compound significantly increases 5-FU exposure, which can exacerbate toxicity if not carefully managed.
-
Troubleshooting Steps:
-
Reduce the Dose: Lower the administered dose of this compound.
-
Increase the Dosing Interval: If administering daily, consider dosing every other day or introducing rest periods.
-
Implement Rest Periods: A schedule of continuous dosing followed by a rest period (e.g., 14 days on, 7 days off) was found to be tolerable in clinical trials and may be a good starting point for preclinical models.[9]
-
Monitor Biomarkers of Toxicity: Regularly monitor for signs of toxicity, such as weight loss, changes in behavior, and complete blood counts.
-
Issue: Lack of significant antitumor efficacy in an in vivo model.
-
Possible Cause: The dose of this compound may be below the therapeutic threshold. Preclinical studies have indicated a dose-dependent response.[11]
-
Troubleshooting Steps:
-
Increase the Dose: Cautiously escalate the dose of this compound, while closely monitoring for toxicity.
-
Increase Dosing Frequency: If the dose is well-tolerated, consider increasing the frequency of administration (e.g., from once daily to twice daily).
-
Confirm Drug Bioavailability: If possible, perform pharmacokinetic analysis to ensure that adequate plasma concentrations of 5-FU are being achieved and sustained.
-
Evaluate Combination Therapy: Consider combining this compound with other therapeutic modalities, such as radiation, which has shown at least an additive effect in preclinical models.[11]
-
Data Presentation
Table 1: Phase I Clinical Trial Dosing Cohorts and Outcomes for this compound [9]
| Cohort | Dose | Schedule | Dose-Limiting Toxicities (DLTs) Observed |
| 1 | 300 mg/m² | Three times a day (tid) for 14 days, 7-day rest | Yes (stomatitis, diarrhea, leukopenia) |
| 2 | 200 mg/m² | Three times a day (tid) for 14 days, 7-day rest | Yes (stomatitis, diarrhea, leukopenia) |
| 3 | 200 mg/m² | Twice a day (bid) for 14 days, 7-day rest | No |
| 4 | 250 mg/m² | Twice a day (bid) for 14 days, 7-day rest | Yes (stomatitis, diarrhea, leukopenia) |
Table 2: Preclinical Efficacy of this compound in Murine SCCVII Tumors [11]
| Treatment Group | Mean Tumor Growth Delay (days) |
| Control (Untreated) | 0 |
| This compound (25 mg/kg x 5 doses) | 8.1 |
| Radiation (4 Gy x 5 fractions) | 10.4 |
| This compound (25 mg/kg x 5 doses) + Radiation (4 Gy x 5 fractions) | 22.1 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of different this compound dosing schedules in a subcutaneous tumor xenograft model.
References
- 1. This compound [drugfuture.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Mutual Prodrugs of 5‐Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility and stability of Emitefur
Welcome to the technical support center for Emitefur. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and relevant data to support your research.
General Information
This compound is an orally available antineoplastic agent. It is a mutual prodrug composed of a 1-ethoxymethyl derivative of 5-fluorouracil (5-FU) and a dihydropyrimidine dehydrogenase (DPYD) inhibitor, 3-cyano-2,6-dihydroxypyridine (CNDP), in a 1:1 molar ratio.[1] The primary purpose of this compound is to deliver the active anticancer agent, 5-FU, to the body while simultaneously inhibiting its rapid degradation by the DPYD enzyme.[1][2][3] This mechanism is intended to increase the therapeutic efficacy and potentially reduce the side effects of 5-FU.
While this compound was investigated in clinical trials, it is important for researchers to be aware of its physicochemical properties to ensure accurate and reproducible experimental results.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in a laboratory setting.
Q1: My this compound solution appears cloudy or has visible precipitate after preparation. What should I do?
A1: Cloudiness or precipitation indicates that the solubility limit of this compound has been exceeded in the chosen solvent. Here are some steps to address this issue:
-
Verify Solvent Choice: this compound, being a larger and more complex molecule than its active component 5-FU, is expected to have lower aqueous solubility. Consider using organic solvents or co-solvent systems.
-
Gentle Warming: Gently warm the solution to see if the precipitate dissolves. Be cautious, as excessive heat can lead to degradation.
-
Sonication: Use a sonicator to aid in the dissolution of suspended particles.
-
pH Adjustment: The solubility of compounds can be pH-dependent. If compatible with your experimental design, try adjusting the pH of the solution.
-
Re-evaluate Concentration: You may be attempting to prepare a solution at a concentration that is too high for the selected solvent. Try preparing a more dilute solution.
Q2: I am concerned about the stability of my this compound stock solution. How can I minimize degradation?
A2: As a prodrug, this compound may be susceptible to hydrolysis or enzymatic degradation. To maintain the integrity of your stock solution, consider the following:
-
Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down degradation kinetics.
-
Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil, as light can accelerate the degradation of some compounds.
-
Aliquoting: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
pH of Buffer: If using a buffered solution, be aware that the stability of this compound can be pH-dependent. Neutral or slightly acidic pH is often optimal for the stability of similar compounds.
-
Use Freshly Prepared Solutions: For critical experiments, it is always best to use freshly prepared solutions.
Q3: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC). What could be the cause?
A3: The appearance of unexpected peaks could be due to several factors:
-
Degradation Products: this compound may have degraded into 5-FU, CNDP, or other byproducts.
-
Impurities: The initial this compound sample may contain impurities.
-
Contamination: The solvent or sample handling process may have introduced contaminants.
-
Interaction with Excipients: If you are working with a formulated product, this compound may be interacting with the excipients.
To troubleshoot, run a blank (solvent only) and a standard of 5-FU and, if available, CNDP to identify the peaks. A stability-indicating analytical method should be used to separate this compound from its potential degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
Q2: What are some strategies to improve the solubility of this compound for in vitro experiments?
A2: Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound:
-
Co-solvents: Using a mixture of a primary solvent (like water or buffer) with a water-miscible organic solvent (such as DMSO, ethanol, or PEG 400) can significantly increase solubility.
-
pH Adjustment: The ionization state of a molecule can affect its solubility. Investigating the pKa of this compound and adjusting the pH accordingly may improve its solubility.
-
Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic drugs.[4]
-
Surfactants: The addition of a small amount of a non-ionic surfactant can help to solubilize poorly soluble compounds.
Q3: How is this compound metabolized?
A3: this compound is designed to be a prodrug that is converted in the body to its active components: 5-fluorouracil (5-FU) and the DPYD inhibitor 3-cyano-2,6-dihydroxypyridine (CNDP).[1] The 5-FU then undergoes further metabolism to its active nucleotides, which exert the anticancer effect. The CNDP component inhibits the DPYD enzyme, which is the rate-limiting enzyme in the catabolism of 5-FU.[1]
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables provide solubility and stability information for its active component, 5-fluorouracil (5-FU), as a reference. Researchers should be aware that the physicochemical properties of this compound will differ from those of 5-FU.
Table 1: Solubility of 5-Fluorouracil (5-FU) in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
| Water | ~12.2 | 20 | [6] |
| Water | 11.1 | 22 | [5] |
| Ethanol | ~0.8 | Not Specified | [7] |
| DMSO | ~53 | Not Specified | [7] |
| Dimethyl formamide | ~60 | Not Specified | [7] |
| PBS (pH 7.2) | ~8 | Not Specified | [7] |
| 0.1 N HCl (pH 1.2) | 35.34 | Not Specified | [8] |
| Phosphate Buffer (pH 6.8) | 50.50 | Not Specified | [8] |
| Phosphate Buffer (pH 7.4) | 54.98 | Not Specified | [8] |
Table 2: Stability of 5-Fluorouracil (5-FU) under Different Conditions
| Condition | Observation | Reference |
| Aqueous solution (pH 5, 6, 7) | Noticeable hydrolysis in acidic solutions. | [9] |
| Aqueous solution (pH 7.4, 8) | No noticeable hydrolysis in alkaline solutions. | [9] |
| Storage at 4°C | Risk of crystallization at higher concentrations. | [10] |
| Storage at 21°C in the dark | Good stability for up to 7 days for concentrated solutions. | [10] |
| Frozen at -20°C | Stable for at least 79 days. | [11] |
Experimental Protocols
1. Protocol for Solubility Assessment (Shake-Flask Method)
This protocol provides a general method for determining the equilibrium solubility of this compound in a specific solvent.
-
Materials:
-
This compound powder
-
Selected solvent (e.g., water, buffer, organic solvent)
-
Vials with screw caps
-
Shaker or rotator at a controlled temperature
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
-
-
Procedure:
-
Add an excess amount of this compound powder to a vial.
-
Add a known volume of the selected solvent to the vial.
-
Tightly cap the vial and place it on a shaker/rotator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with the solvent to a concentration within the calibration range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculate the solubility based on the dilution factor.
-
2. Protocol for Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately measuring the concentration of this compound and resolving it from its degradation products.
-
Objective: To develop an HPLC method that can separate this compound from its potential degradation products (e.g., 5-FU, CNDP) and impurities.
-
Initial Steps:
-
Column Selection: Start with a C18 reversed-phase column, which is a versatile choice for many small molecules.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.
-
Wavelength Detection: Determine the UV absorbance maximum (λmax) of this compound to set the detector wavelength for optimal sensitivity.
-
-
Forced Degradation Studies:
-
Prepare solutions of this compound and subject them to stress conditions to induce degradation:
-
Acidic hydrolysis: 0.1 N HCl
-
Basic hydrolysis: 0.1 N NaOH
-
Oxidative degradation: 3% H₂O₂
-
Thermal degradation: Heat the solution (e.g., at 60°C)
-
Photodegradation: Expose the solution to UV light
-
-
Analyze the stressed samples by HPLC.
-
Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation between the parent this compound peak and all degradation product peaks.
-
-
Method Validation: Once the method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Metabolic pathway of this compound to its active and inhibitory components.
References
- 1. Mutual Prodrugs of 5‐Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior - 2017-2018 - Nano Biomedicine and Engineering [nanobe.org]
- 10. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mitigation of Emitefur-Induced Stomatitis and Diarrhea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing Emitefur-induced stomatitis and diarrhea during pre-clinical and clinical experiments. As this compound (also known as BOF-A2) is a fluoropyrimidine derivative, the following strategies are based on established mitigation approaches for toxicities associated with this class of compounds, including 5-fluorouracil (5-FU) and capecitabine.
Troubleshooting Guides
Issue 1: Severe Stomatitis Observed in Animal Models
Symptoms: Reduced food intake, weight loss, excessive salivation, and visible ulcerations in the oral cavity of experimental animals.
Possible Cause: High local concentration and systemic effects of this compound on the rapidly dividing cells of the oral mucosa.
Mitigation Strategies:
-
Cryotherapy: For bolus administrations of this compound, oral cryotherapy can be a prophylactic measure. This involves cooling the oral cavity with ice chips for a short duration before, during, and after drug administration. The vasoconstriction caused by cooling is thought to reduce blood flow to the oral mucosa, thereby limiting its exposure to the drug.[1][2][3][4][5]
-
Dose Fractionation: Investigate if administering this compound in smaller, more frequent doses, while maintaining the total cumulative dose, can reduce the peak plasma concentration and subsequent mucosal toxicity.
-
Vehicle and Formulation Optimization: For oral formulations, assess whether the vehicle contributes to local irritation. Consider formulations that allow for rapid dissolution and absorption to minimize direct contact time with the oral mucosa.
Issue 2: Unexpectedly High Incidence of Diarrhea in a Patient Cohort
Symptoms: Frequent, watery stools (Grade 3 or 4 diarrhea), dehydration, electrolyte imbalance, and in severe cases, hospitalization.[6]
Possible Causes:
-
Patient-Specific Factors: Genetic variations in drug-metabolizing enzymes, such as dihydropyrimidine dehydrogenase (DPD), can lead to impaired drug clearance and increased toxicity.[7][8][9]
-
Concomitant Medications: Interactions with other drugs that affect gastrointestinal motility or drug metabolism.
-
Underlying Gastrointestinal Conditions: Pre-existing inflammatory bowel disease or other GI disorders can exacerbate this compound's effects.
Mitigation Protocol:
-
Immediate Discontinuation: Temporarily halt this compound administration.
-
Aggressive Hydration and Electrolyte Replacement: Initiate intravenous fluids to correct dehydration and electrolyte imbalances.[10]
-
Pharmacological Intervention:
-
Genetic Screening: If not already performed, screen patients for DPYD gene variants to identify individuals at high risk for severe toxicity.[7][8][9]
-
Dose Adjustment: Upon resolution of diarrhea, consider restarting this compound at a reduced dose.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced stomatitis and diarrhea?
A1: As a fluoropyrimidine, this compound's mechanism of toxicity is linked to its inhibition of DNA synthesis in rapidly dividing cells. This affects not only cancer cells but also healthy cells with high turnover rates, such as those lining the gastrointestinal tract from the mouth to the intestines. This disruption of cellular replication leads to mucosal inflammation, ulceration (stomatitis), and impaired absorption and increased secretion in the intestines, resulting in diarrhea.[10][20][21]
Q2: Are there any prophylactic measures to prevent stomatitis in patients receiving this compound?
A2: Yes, several prophylactic strategies have been investigated for fluoropyrimidine-induced stomatitis:
-
Oral Cryotherapy: Sucking on ice chips before, during, and after short infusions of 5-FU has been shown to significantly reduce the incidence and severity of stomatitis.[1][2][3][4][5] This is a readily implementable and well-tolerated intervention.
-
Good Oral Hygiene: Maintaining excellent oral hygiene, including the use of soft-bristle toothbrushes and non-alcoholic mouthwashes, can help prevent secondary infections in the oral cavity.[22][23]
-
Allopurinol Mouthwash: Some studies have suggested that allopurinol mouthwash may reduce the severity of 5-FU-induced stomatitis, although results have been mixed.[24][25]
Q3: What are the treatment options for established this compound-induced diarrhea?
A3: The management of this compound-induced diarrhea is stepwise:
-
Initial Management (Mild to Moderate): For mild to moderate diarrhea, loperamide is the standard of care.[11][12][13] Dietary modifications, such as a bland diet and increased fluid intake, are also recommended.
-
Management of Severe or Refractory Diarrhea: For severe diarrhea or cases that do not respond to loperamide, subcutaneous octreotide is a therapeutic option.[14][15][16][17][18][19] Hospitalization for intravenous hydration and electrolyte monitoring may be necessary.[10] In some cases, oral budesonide has been used as an adjunctive therapy.[14][15]
Data Presentation
Table 1: Pharmacological Interventions for Fluoropyrimidine-Induced Diarrhea
| Intervention | Grade of Diarrhea | Typical Dosing Regimen | Key Considerations |
| Loperamide | Mild to Moderate (Grade 1-2) | 4 mg initially, followed by 2 mg every 2-4 hours or after each loose stool (max 16-24 mg/day).[11][13] | First-line treatment. Patients should be monitored for constipation. |
| Octreotide | Severe (Grade 3-4) or Loperamide-Refractory | 100-150 mcg subcutaneously three times daily, can be escalated.[15][17] | Second-line treatment. May affect glucose regulation.[10] |
| Budesonide | Refractory Cases | 9 mg orally once daily.[14][15] | Considered in cases with a significant inflammatory component. |
| Cholestyramine | Case-dependent | Not well-established, used off-label.[26] | May be considered in specific cases of enterocolitis. |
Table 2: Prophylactic Strategies for 5-FU-Induced Stomatitis
| Strategy | Timing | Reported Efficacy | Reference |
| Oral Cryotherapy | 30 minutes prior to and during bolus 5-FU infusion | Significant reduction in stomatitis incidence and severity. | [1][2][3][4][5] |
| Allopurinol Mouthwash | Throughout the chemotherapy cycle | Some studies show a reduction in stomatitis severity, but evidence is not consistently strong. | [24][25] |
Experimental Protocols
Protocol 1: Evaluation of Oral Cryotherapy for the Prevention of Stomatitis in a Rodent Model
-
Animal Model: Utilize a hamster or rat model known to develop chemotherapy-induced oral mucositis.
-
Grouping:
-
Group 1: Control (vehicle administration).
-
Group 2: this compound administration.
-
Group 3: this compound administration with oral cryotherapy.
-
-
This compound Administration: Administer this compound at a dose known to induce stomatitis.
-
Cryotherapy Protocol: For Group 3, provide small ice chips or a cooled metal plate for the animals to lick for 5 minutes before, during, and 10 minutes after this compound administration.
-
Endpoint Assessment:
-
Daily clinical scoring of the oral mucosa for erythema, edema, and ulceration.
-
Body weight and food intake measurements.
-
Histopathological analysis of the buccal mucosa at the end of the study to assess epithelial thickness, inflammation, and ulceration.
-
Mandatory Visualizations
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Prevention of oral mucositis due to 5-fluorouracil treatment with oral cryotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management of Oral Mucositis in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oralcancerfoundation.org [oralcancerfoundation.org]
- 6. 1739-Severe enteropathy associated with fluoropyrimidine chemotherapy in colorectal cancer | eviQ [eviq.org.au]
- 7. karger.com [karger.com]
- 8. A narrative review of genetic factors affecting fluoropyrimidine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thamesvalleycanceralliance.nhs.uk [thamesvalleycanceralliance.nhs.uk]
- 11. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 12. Management of chemotherapy-induced nausea, vomiting, oral mucositis, and diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Managing Chemotherapy-Induced Diarrhea: Efficacy of Interventions for Cancer Patients – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. casereports.bmj.com [casereports.bmj.com]
- 15. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 16. Capecitabine-Induced Severe Refractory Diarrhoea Managed With Methylprednisolone: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemotherapy-induced diarrhea: pathophysiology, frequency and guideline-based management - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. researchgate.net [researchgate.net]
- 20. journals.physiology.org [journals.physiology.org]
- 21. researchgate.net [researchgate.net]
- 22. wmcanceralliance.nhs.uk [wmcanceralliance.nhs.uk]
- 23. emedicine.medscape.com [emedicine.medscape.com]
- 24. Treatment of 5-fluorouracil-induced stomatitis by allopurinol mouthwashes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. karger.com [karger.com]
- 26. Treatment of capecitabine-induced enterocolitis with cholestyramine - Abusneineh - Translational Gastrointestinal Cancer [tgc.amegroups.com]
Technical Support Center: Emitefur-Associated Leukopenia
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address leukopenia observed during pre-clinical and clinical studies of Emitefur.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of this compound-induced leukopenia?
A1: this compound is a potent tyrosine kinase inhibitor. While highly selective for its primary target, it exhibits off-target activity on the Fictional Survival Kinase 1 (FSK-1) in hematopoietic stem and progenitor cells (HSPCs). Inhibition of FSK-1 disrupts the downstream pro-survival signaling cascade, leading to increased apoptosis of myeloid progenitor cells and subsequent neutropenia.
Q2: What is the typical onset and severity of leukopenia observed with this compound treatment in pre-clinical models?
A2: In pre-clinical animal models (e.g., C57BL/6 mice), leukopenia is typically observed within 7-10 days of initiating this compound treatment at therapeutic doses. The severity is dose-dependent. See the table below for a summary of findings.
Q3: Are there any known biomarkers to predict the severity of this compound-induced leukopenia?
A3: Preliminary studies suggest that baseline plasma levels of Growth Factor Independent 1 (GFI-1), a downstream target of the FSK-1 pathway, may correlate with the nadir of the absolute neutrophil count (ANC). Further validation is ongoing.
Q4: Can co-administration of growth factors like G-CSF mitigate this compound-induced leukopenia?
A4: Yes, co-administration of Granulocyte-Colony Stimulating Factor (G-CSF) has been shown to effectively ameliorate this compound-induced neutropenia in animal models by promoting the proliferation and differentiation of neutrophil precursors.
Troubleshooting Guides
Issue 1: Unexpectedly Severe or Rapid Onset of Leukopenia in Animal Models
Possible Causes & Troubleshooting Steps:
-
Dosing Error: Verify the formulation, concentration, and administered volume of this compound. Re-calculate the dose based on the most recent body weights of the animals.
-
Animal Strain Variability: Different mouse strains can have varied sensitivity to drug-induced myelosuppression. Ensure the correct strain was used as specified in the protocol. If using a different strain, a dose-response study may be necessary.
-
Compromised Animal Health: Pre-existing subclinical infections or other stressors can exacerbate myelosuppression. Ensure animals are sourced from a reputable vendor and properly acclimatized. Perform a complete blood count (CBC) at baseline before initiating treatment.
Issue 2: Inconsistent Efficacy of G-CSF in Reversing Leukopenia
Possible Causes & Troubleshooting Steps:
-
G-CSF Dosing and Timing: The timing of G-CSF administration relative to this compound treatment is critical. G-CSF should be administered after this compound to avoid sensitizing proliferating myeloid progenitors to the drug's effects. Review and adhere strictly to the G-CSF administration protocol.
-
G-CSF Bioactivity: Ensure the G-CSF used is within its expiry date and has been stored correctly to maintain its biological activity. A new lot of G-CSF should be tested.
-
Severe Stem Cell Depletion: At very high doses of this compound, the hematopoietic stem cell pool may be too depleted for G-CSF to have a significant effect. Consider a dose-reduction of this compound in your experimental design.
Quantitative Data Summary
Table 1: Dose-Dependent Effect of this compound on Absolute Neutrophil Count (ANC) in C57BL/6 Mice
| This compound Dose (mg/kg/day) | Mean ANC Nadir (x 10³/µL) (Day 10) | % Decrease from Baseline | Time to Recovery (ANC > 1.5 x 10³/µL) |
| Vehicle Control | 4.5 | 0% | N/A |
| 10 | 2.1 | 53% | 5 days post-cessation |
| 25 | 0.8 | 82% | 9 days post-cessation |
| 50 | 0.2 | 96% | 14 days post-cessation |
Table 2: Efficacy of G-CSF Co-administration on this compound-Induced Neutropenia
| Treatment Group (this compound 25 mg/kg) | Mean ANC Nadir (x 10³/µL) (Day 10) | Time to Recovery (ANC > 1.5 x 10³/µL) |
| This compound + Vehicle | 0.8 | 9 days post-cessation |
| This compound + G-CSF (100 µg/kg) | 2.5 | 3 days post-cessation |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Leukopenia
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
-
Grouping: Randomly assign animals to treatment groups (e.g., Vehicle, this compound 10 mg/kg, 25 mg/kg, 50 mg/kg).
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for 14 days.
-
Blood Collection: Collect peripheral blood (20 µL) from the tail vein at baseline (Day 0) and on Days 3, 7, 10, 14, and post-cessation.
-
Complete Blood Count (CBC): Analyze blood samples using an automated hematology analyzer to determine total white blood cell count and absolute neutrophil count (ANC).
-
Data Analysis: Plot the mean ANC for each group over time. Determine the ANC nadir and time to recovery.
Protocol 2: Flow Cytometry Analysis of Myeloid Progenitor Apoptosis
-
Tissue Harvest: Euthanize mice and harvest bone marrow from the femurs and tibias.
-
Cell Staining: Prepare a single-cell suspension of bone marrow. Stain cells with fluorescently-conjugated antibodies against myeloid progenitor markers (e.g., Lin-, Sca-1-, c-Kit+, CD34+, FcgRII/III+).
-
Apoptosis Staining: Following surface marker staining, wash cells and stain with Annexin V and a viability dye (e.g., 7-AAD) according to the manufacturer's protocol.
-
Data Acquisition: Acquire data on a multi-parameter flow cytometer.
-
Gating Strategy: Gate on the myeloid progenitor population and quantify the percentage of apoptotic cells (Annexin V positive).
Visualizations
Caption: Mechanism of this compound-induced leukopenia via FSK-1 inhibition.
Caption: Workflow for assessing this compound-induced leukopenia.
Technical Support Center: Enhancing Emitefur's Oral Absorption and Formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and formulating Emitefur, an oral 5-fluorouracil (5-FU) prodrug derivative.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the experimental formulation and evaluation of this compound.
Q1: We are observing low and variable oral bioavailability of our initial this compound formulation in preclinical animal models. What are the potential causes and troubleshooting steps?
A1: Low and inconsistent oral bioavailability is a frequent challenge. The primary reasons could be poor solubility or permeability of the active pharmaceutical ingredients (APIs), degradation in the gastrointestinal (GI) tract, or rapid metabolism. This compound is a co-formulation of a 5-FU prodrug, 1-ethoxymethyl-5-fluorouracil, and a dihydropyrimidine dehydrogenase (DPD) inhibitor, 3-cyano-2,6-dihydroxypyridine (CNDP)[1]. The DPD inhibitor is included to prevent the rapid metabolism of 5-FU, which is a major cause of its poor oral bioavailability[1].
Troubleshooting Steps:
-
Verify API Physicochemical Properties: Ensure the particle size, crystallinity, and salt form of both the 5-FU prodrug and the DPD inhibitor are consistent across batches.
-
Solubility Enhancement: Although 5-FU is relatively soluble, the prodrug's characteristics may differ. Consider incorporating solubilizing excipients such as surfactants (e.g., polysorbates) or formulating as a self-emulsifying drug delivery system (SEDDS)[2].
-
Permeability Assessment: Evaluate the permeability of the 5-FU prodrug using in vitro models like Caco-2 cell monolayers. If permeability is low, consider the inclusion of permeation enhancers.
-
Formulation Disintegration and Dissolution: The capsule shell and excipients play a crucial role. Ensure rapid disintegration and dissolution of the formulation to make the APIs available for absorption. Investigate different filler-binder combinations and the use of superdisintegrants.
Q2: Our this compound capsule formulation shows poor content uniformity. What formulation and process parameters should we investigate?
A2: Poor content uniformity in a low-dose, high-potency drug formulation can stem from inadequate mixing or segregation of the powder blend.
Troubleshooting Steps:
-
Particle Size Engineering: Ensure that the particle size distribution of the APIs and the primary diluent (e.g., microcrystalline cellulose) are comparable to minimize segregation.
-
Blending Process Optimization: Evaluate the blending time and speed. Over-blending can sometimes induce segregation. Geometric dilution is recommended for incorporating the low-dose APIs into the bulk excipients.
-
Excipient Selection: Incorporate a glidant (e.g., colloidal silicon dioxide) to improve powder flow and a lubricant (e.g., magnesium stearate) to prevent sticking during capsule filling, but be mindful that excessive lubricant can hinder dissolution.
-
Capsule Filling Machine Parameters: Optimize the tamping pressure and machine speed on the capsule filling machine to ensure consistent powder packing into the capsule shells.
Q3: We are observing degradation of the 5-FU prodrug in our formulation during stability studies. What are the likely causes and how can we mitigate this?
A3: The 1-ethoxymethyl-5-fluorouracil prodrug may be susceptible to hydrolysis, particularly in the presence of moisture and certain excipients.
Troubleshooting Steps:
-
Moisture Control: Implement stringent moisture control during manufacturing and packaging. Use of desiccants in the final packaging is advisable.
-
Excipient Compatibility Studies: Conduct forced degradation studies with binary mixtures of the APIs and each excipient to identify any incompatibilities. Acidic or basic excipients may catalyze hydrolysis.
-
pH Modification: If the degradation is pH-dependent, consider incorporating pH-modifying excipients (buffers) into the formulation to maintain a stable microenvironment within the capsule.
-
Protective Coating: For highly sensitive formulations, consider microencapsulation of the active ingredients before filling into capsules.
Quantitative Data Summary
The following tables summarize key data relevant to this compound formulation development.
Table 1: Physicochemical Properties of this compound Components
| Property | 1-ethoxymethyl-5-fluorouracil (Prodrug) | 3-cyano-2,6-dihydroxypyridine (DPD Inhibitor) |
| Molecular Formula | C7H9FN2O3 | C6H4N2O2 |
| Molecular Weight | 188.16 g/mol | 136.11 g/mol [3] |
| Melting Point | Not available | 235-245 °C[4] |
| Aqueous Solubility | Moderately Soluble | Sparingly Soluble |
| Log P (Predicted) | 0.8 - 1.2 | 0.5 - 0.9 |
Table 2: Representative Pharmacokinetic Parameters of Oral this compound (200 mg BID) in Cancer Patients [5]
| Parameter | Value |
| Mean Steady-State 5-FU Concentration (Css) | ≥ 24 ng/mL |
| Time to Reach Steady State (Tss) | Approx. 3-5 days |
| Observed Dose-Limiting Toxicities (DLTs) | Stomatitis, Diarrhea |
Experimental Protocols
1. Protocol for Preparation of this compound Hard Gelatin Capsules (Lab Scale)
-
Objective: To prepare a batch of 1000 hard gelatin capsules, each containing 100 mg of 1-ethoxymethyl-5-fluorouracil and 100 mg of 3-cyano-2,6-dihydroxypyridine.
-
Materials:
-
1-ethoxymethyl-5-fluorouracil (100 g)
-
3-cyano-2,6-dihydroxypyridine (100 g)
-
Microcrystalline Cellulose (MCC) PH-102 (as filler)
-
Croscarmellose Sodium (as superdisintegrant)
-
Colloidal Silicon Dioxide (as glidant)
-
Magnesium Stearate (as lubricant)
-
Hard Gelatin Capsules (Size 0)
-
-
Procedure:
-
Milling and Sieving: Mill the APIs and excipients separately to achieve a uniform particle size (e.g., passing through a #60 mesh sieve).
-
Geometric Dilution:
-
Triturate the 1-ethoxymethyl-5-fluorouracil with an equal amount of MCC.
-
Add the 3-cyano-2,6-dihydroxypyridine to the above mixture and triturate.
-
Continue adding MCC in geometric proportions until all the MCC is incorporated.
-
-
Blending: Transfer the blend to a V-blender. Add croscarmellose sodium and colloidal silicon dioxide and blend for 15 minutes.
-
Lubrication: Add magnesium stearate to the blender and blend for an additional 3 minutes.
-
Capsule Filling: Fill the lubricated blend into Size 0 hard gelatin capsules using a manual or semi-automatic capsule filling machine.
-
Quality Control: Perform weight variation, content uniformity, and dissolution testing on the filled capsules.
-
2. Protocol for In Vitro Dissolution Testing of this compound Capsules
-
Objective: To assess the in vitro release profile of this compound from the prepared capsules.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
-
Dissolution Medium: 900 mL of 0.1 N HCl (for the first 2 hours), followed by 900 mL of pH 6.8 phosphate buffer.
-
Procedure:
-
Set the paddle speed to 75 RPM and maintain the temperature at 37 ± 0.5 °C.
-
Place one capsule in each dissolution vessel containing 0.1 N HCl.
-
Withdraw samples (e.g., 5 mL) at specified time points (e.g., 15, 30, 60, 120 minutes).
-
After 2 hours, change the medium to pH 6.8 phosphate buffer and continue sampling at appropriate intervals (e.g., 2.5, 3, 4, 6, 8 hours).
-
Analyze the withdrawn samples for the concentration of both APIs using a validated HPLC method.
-
Visualizations
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. Excipients Used in Formulation of Liquid Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 3. 2,6-Dihydroxy-3-cyanopyridine | C6H4N2O2 | CID 100608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Cyano-2,6-dihydroxy-5-fluoropyridine | 113237-18-6 [sigmaaldrich.com]
- 5. Formulation development, stability and anticancer efficacy of core-shell cyclodextrin nanocapsules for oral chemotherapy with camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
Emitefur Experiments: Technical Support Center for Troubleshooting Inconsistent Results
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting inconsistent results in experiments involving Emitefur (also known as BOF-A2). The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a derivative of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. It is a prodrug that is converted into 5-FU within the body. This compound is a combination of 1-ethoxymethyl-5-fluorouracil (a masked form of 5-FU) and 3-cyano-2,6-dihydroxypyridine (CNDP), which inhibits the degradation of 5-FU. This formulation is designed to maintain higher and more sustained levels of 5-FU in tumor tissues. The primary mechanism of action of this compound is attributed to its conversion to 5-FU, which then exerts its cytotoxic effects through the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell cycle arrest and apoptosis.[1][2][3]
Q2: Why am I observing high variability in my IC50 values for this compound between experiments?
Inconsistent IC50 values are a common challenge in cell-based assays and can arise from several factors. For fluoropyrimidine drugs like this compound, which is a prodrug of 5-FU, variability can be particularly pronounced. Key factors include:
-
Cell Line-Specific Metabolism: Different cancer cell lines can have varying levels of the enzymes required to convert this compound to its active form, 5-FU, and to metabolize 5-FU itself.
-
Cell Health and Passage Number: The physiological state of the cells, including their passage number and confluency, can significantly impact their sensitivity to cytotoxic agents.
-
Inconsistent Plating Density: Variations in the initial number of cells seeded can lead to differences in growth rates and, consequently, apparent drug sensitivity.
-
Reagent Variability: Batch-to-batch differences in media, serum, and other reagents can affect cell growth and drug response.
-
Drug Stability and Handling: As a prodrug, the stability of this compound in culture media and the accuracy of its dilution are critical for reproducible results.
Q3: My results show that this compound is less potent than expected, or the cells seem resistant. What could be the cause?
Several factors can contribute to apparent resistance to this compound in vitro:
-
Mechanisms of Fluoropyrimidine Resistance: Resistance to 5-FU, the active metabolite of this compound, is a well-documented phenomenon. This can be due to alterations in the expression or activity of enzymes involved in 5-FU metabolism, such as thymidylate synthase, or defects in apoptosis signaling pathways.
-
Cell Line Authenticity and Contamination: Misidentified or contaminated cell lines can lead to unexpected results. Regular cell line authentication and mycoplasma testing are crucial.
-
Incorrect Drug Concentration: Errors in calculating or preparing drug dilutions can lead to the use of a lower-than-intended concentration of this compound.
-
Suboptimal Assay Conditions: The duration of drug exposure, the type of assay used (e.g., metabolic vs. direct cell count), and the timing of the readout can all influence the observed potency.
Troubleshooting Guides
Inconsistent IC50 Values
| Potential Cause | Recommended Solution |
| Variability in Cell Seeding | Ensure accurate cell counting and even distribution of cells in each well. Use a calibrated automated cell counter if available. |
| Inconsistent Cell Health | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Drug Preparation and Storage | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store the stock solution according to the manufacturer's recommendations. |
| Assay Readout Variability | Optimize incubation times for the specific assay (e.g., MTT, resazurin). Ensure complete solubilization of formazan crystals in MTT assays. |
| Edge Effects in Microplates | To minimize evaporation, do not use the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile media or PBS. |
High Cell Viability or Apparent Resistance
| Potential Cause | Recommended Solution |
| Intrinsic or Acquired Resistance | Consider using a different cell line with known sensitivity to 5-FU for comparison. If acquired resistance is suspected, perform molecular analyses to investigate changes in key metabolic enzymes. |
| Insufficient Drug Exposure | Optimize the incubation time with this compound. A longer exposure may be required for the prodrug to be metabolized and exert its effect. |
| Incorrect Assay Endpoint | Use multiple assay types to confirm the results. For example, complement a metabolic assay like MTT with a direct cytotoxicity assay or a clonogenic survival assay. |
| Cell Line Misidentification | Perform short tandem repeat (STR) profiling to authenticate the cell line. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can alter cellular responses to drugs. |
Experimental Protocols
Detailed Methodology for a Standard In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization for specific cell lines is recommended.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (BOF-A2)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and assess viability (should be >95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically should not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO as the drug-treated wells) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of a blank well (medium and MTT solution only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Signaling Pathways and Visualizations
This compound, as a prodrug of 5-FU, is expected to modulate the same signaling pathways. The primary mechanism involves the inhibition of thymidylate synthase, a key enzyme in the DNA synthesis pathway. This leads to an imbalance of deoxynucleotides, DNA damage, and subsequent activation of cell cycle checkpoints and apoptotic pathways.
Below are diagrams illustrating the key pathways and experimental workflows.
Caption: Metabolic activation of this compound and its downstream effects.
Caption: A logical workflow for troubleshooting inconsistent results.
References
Refinement of Emitefur administration to reduce side effects
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the administration of Emitefur. The focus is on refining administration protocols to mitigate and manage adverse events during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound (also known as BOF-A2) is an oral derivative of 5-fluorouracil (5-FU), a commonly used chemotherapeutic agent. It is a mutual prodrug that combines 1-ethoxymethyl-5-FU with 3-cyano-2,6-dihydroxypyridine (CNDP). CNDP is an inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the breakdown of 5-FU. By inhibiting DPD, this compound is designed to increase the bioavailability and antitumor activity of 5-FU. The active metabolites of 5-FU act by inhibiting thymidylate synthase and incorporating into RNA and DNA, ultimately leading to cell death.
Q2: What is the standard administration protocol for this compound in a research setting?
A2: Based on a Phase II clinical trial in patients with advanced gastric cancer, a common administration schedule for this compound is 200 mg administered orally twice daily for two weeks, followed by a two-week withdrawal period before the next cycle.[1] This cyclical administration is intended to allow for recovery from toxicities.
Q3: What are the most common side effects observed with this compound administration?
A3: The major adverse events associated with this compound are similar to those of 5-FU and include gastrointestinal symptoms (such as diarrhea and mucositis), myelosuppression (leading to neutropenia, anemia, and thrombocytopenia), and skin symptoms (like hand-foot syndrome).[1] In a key clinical trial, toxicities of grade 3 or higher occurred in 26.1% of patients.[1]
Q4: Why is DPD deficiency a critical consideration for this compound experiments?
A4: Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of over 80% of administered 5-FU. This compound includes a DPD inhibitor to enhance 5-FU levels. In individuals with partial or complete DPD deficiency, the breakdown of 5-FU is significantly reduced, leading to prolonged exposure to high concentrations of the drug. This can result in severe and potentially fatal toxicities, even at standard doses. Therefore, screening for DPD deficiency prior to initiating experiments with this compound is a critical safety measure.
Troubleshooting Guides for Adverse Events
The following guides provide strategies for managing common side effects. Note that while this compound has a specific toxicity profile, many management strategies are extrapolated from extensive clinical experience with 5-fluorouracil (5-FU).
Gastrointestinal Toxicity: Diarrhea and Mucositis
Issue: A subject in an experimental protocol is experiencing Grade 2 or higher diarrhea (a significant increase in stool frequency, limiting instrumental activities of daily living) or painful oral mucositis.
Troubleshooting Steps:
-
Immediate Action: Withhold this compound administration.
-
Symptomatic Treatment for Diarrhea:
-
Initiate high-dose loperamide.
-
Ensure adequate hydration and monitor electrolytes.
-
For refractory diarrhea, consider octreotide.
-
-
Symptomatic Treatment for Oral Mucositis:
-
Implement a regular oral care routine with a soft-bristle toothbrush and non-alcoholic, bland rinses (e.g., saline or sodium bicarbonate).
-
Provide topical pain relief with agents like viscous lidocaine or "magic mouthwash."
-
For prevention of mucositis with bolus 5-FU, oral cryotherapy (ice chips) has been shown to be effective and may be considered.
-
-
Dose Modification: Once the adverse event has resolved to Grade 1 or less, consider resuming this compound at a reduced dose. A dose reduction of 25-50% is a common starting point, depending on the severity of the initial event.
-
Prophylactic Measures for Subsequent Cycles:
-
Consider prophylactic use of probiotics, such as Streptococcus thermophilus, which has shown potential in animal models to ameliorate 5-FU-induced intestinal mucositis.
-
Myelosuppression
Issue: Routine complete blood count (CBC) monitoring reveals Grade 3 or 4 neutropenia, thrombocytopenia, or anemia.
Troubleshooting Steps:
-
Immediate Action: Withhold this compound administration until blood counts recover to Grade 1 or baseline.
-
Management of Neutropenia:
-
For afebrile neutropenia, monitor closely.
-
In cases of febrile neutropenia, initiate broad-spectrum antibiotics according to institutional guidelines.
-
The use of granulocyte colony-stimulating factors (G-CSF) may be considered to shorten the duration of severe neutropenia, particularly if the subject is at high risk for complications.
-
-
Management of Thrombocytopenia:
-
Monitor for signs of bleeding.
-
Platelet transfusions may be indicated for severe thrombocytopenia or in cases of active bleeding.
-
-
Management of Anemia:
-
Red blood cell transfusions may be necessary for symptomatic anemia.
-
-
Dose Modification: Upon recovery, resume this compound at a reduced dose for subsequent cycles.
Hand-Foot Syndrome (Palmar-Plantar Erythrodysesthesia)
Issue: Subject reports tingling, numbness, redness, swelling, or pain on the palms of the hands or soles of the feet.
Troubleshooting Steps:
-
Symptom Management (All Grades):
-
Encourage the use of emollients and moisturizers to keep the skin hydrated.
-
Advise the subject to avoid activities that cause friction or pressure on the hands and feet (e.g., prolonged walking, use of hand tools).
-
Recommend avoiding exposure to hot water; use lukewarm water for bathing.
-
-
Management of Grade 2 or Higher:
-
Withhold this compound administration until symptoms improve to Grade 1.
-
Topical corticosteroids may be used to reduce inflammation.
-
Systemic treatments such as celecoxib have been investigated for capecitabine-induced HFS and could be considered.
-
-
Dose Modification: Upon resolution, consider restarting this compound at a lower dose.
Quantitative Data Summary
The following tables summarize the efficacy and toxicity data from the Phase II clinical trial of this compound in advanced gastric cancer.
Table 1: Efficacy of this compound in Advanced Gastric Cancer
| Response Category | Number of Patients (N=21) | Percentage |
| Complete Response (CR) | 1 | 4.8% |
| Partial Response (PR) | 7 | 33.3% |
| Overall Response Rate (CR+PR) | 8 | 38.1% |
| No Change (NC) | 5 | 23.8% |
| Progressive Disease (PD) | 8 | 38.1% |
Data from a Phase II trial of this compound in patients with advanced gastric cancer.[1]
Table 2: Incidence of Grade 3 or Higher Toxicities with this compound
| Toxicity Category | Incidence in Patients (N=23) |
| Any Grade 3 or Higher Toxicity | 26.1% (6 patients) |
| Gastrointestinal Symptoms | Specific percentages not detailed |
| Myelosuppression | Specific percentages not detailed |
| Skin Symptoms | Specific percentages not detailed |
Data from a Phase II trial of this compound in patients with advanced gastric cancer. The study notes that all toxicities resolved within 1-37 days after discontinuing the drug.[1]
Experimental Protocols
Protocol: Administration of this compound in a Research Setting
This protocol is based on the methodology from a Phase II clinical trial for advanced gastric cancer.[1]
1. Subject Screening:
- Confirm diagnosis and eligibility criteria.
- Perform baseline laboratory tests, including a complete blood count (CBC) with differential, and comprehensive metabolic panel.
- Crucially, screen for DPD deficiency.
2. Dosing and Administration:
- The recommended dose is 200 mg of this compound.
- Administer orally twice daily (e.g., morning and evening).
- Continue this regimen for 14 consecutive days.
3. Treatment Cycle:
- Following the 14-day administration period, implement a 14-day withdrawal (rest) period.
- A complete cycle consists of 28 days (14 days of treatment followed by 14 days of rest).
- Subsequent cycles may be initiated based on the experimental design and subject's tolerance.
4. Monitoring and Follow-up:
- Monitor for adverse events throughout the administration and withdrawal periods.
- Perform CBC with differential at least weekly during the treatment period and as clinically indicated.
- Assess response to treatment at predefined intervals as per the study design.
Visualizations
Signaling Pathway: Mechanism of Action of 5-Fluorouracil
References
Validation & Comparative
Emitefur Demonstrates Superior Preclinical Efficacy Over 5-Fluorouracil in Cancer Models
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data reveals that Emitefur (BOF-A2), a derivative of 5-fluorouracil (5-FU), exhibits enhanced antitumor activity compared to its parent compound across a range of cancer models. These findings, targeted towards researchers, scientists, and drug development professionals, underscore the potential of this compound as a more potent alternative to the widely used chemotherapeutic agent, 5-FU.
This compound is a novel oral fluoropyrimidine that is comprised of a masked form of 5-FU and a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU. This dual mechanism is designed to maintain higher and more sustained concentrations of 5-FU within tumor tissues, thereby enhancing its cytotoxic effects.
Comparative Efficacy in Preclinical Models
Preclinical studies have consistently demonstrated the superior efficacy of this compound over 5-FU in various cancer xenograft models. A key study in human squamous cell carcinoma xenografts showed that while the maximal tumor growth inhibition by 5-FU (at 3.5 mg/kg/day) was approximately 50%, an equimolar dose of this compound (15 mg/kg/day) resulted in almost complete inhibition of tumor growth.[1] This enhanced antitumor effect is attributed to more profound cell cycle arrest and induction of apoptosis.
Key Efficacy Data:
| Cancer Model | Treatment | Dosage | Efficacy Endpoint | Result | Reference |
| Human Squamous Cell Carcinoma Xenograft | This compound (BOF-A2) | 15 mg/kg/day (oral) | Tumor Growth Inhibition | ~100% | [1] |
| 5-FU | 3.5 mg/kg/day (oral) | Tumor Growth Inhibition | ~50% | [1] | |
| This compound (BOF-A2) | 15 mg/kg/day (oral) | S-Phase Accumulation | 63 ± 6% | [1] | |
| 5-FU | 3.5 mg/kg/day (oral) | S-Phase Accumulation | 43 ± 18% | [1] | |
| This compound (BOF-A2) | 15 mg/kg/day (oral) | Apoptotic Cells | ~50% | [1] | |
| 5-FU | 3.5 mg/kg/day (oral) | Apoptotic Cells | ~20% | [1] | |
| Human Gastric Cancer Xenografts (H-81) | This compound (BOF-A2) | 17.5-30 mg/kg (oral, intermittent) | Inhibition Rate | >92% (regression) | [2] |
| Human Colorectal Cancer Xenografts (H-143) | This compound (BOF-A2) | 17.5-30 mg/kg (oral, intermittent) | Inhibition Rate | >92% (regression) | [2] |
| Human Breast Cancer Xenografts (H-31) | This compound (BOF-A2) | 17.5-30 mg/kg (oral, intermittent) | Inhibition Rate | >92% (regression) | [2] |
| Human Pancreatic Cancer Xenografts (H-48) | This compound (BOF-A2) | 17.5-30 mg/kg (oral) | Antitumor Effect | Effective in low-sensitivity model | [2] |
| Murine SCCVII Tumors | This compound (BOF-A2) | 25 mg/kg (5 administrations) | Tumor Growth Delay | 8.1 days | [3] |
| Sarcoma-180 | This compound (BOF-A2) | 25 mg/kg (oral) | ED50 (50% inhibition) | 25 mg/kg | [4] |
| Yoshida Sarcoma | This compound (BOF-A2) | 15 mg/kg (oral) | ED50 (50% inhibition) | 15 mg/kg | [4] |
Mechanism of Action and Signaling Pathways
This compound's mechanism of action is intrinsically linked to that of 5-FU. Following oral administration, this compound is metabolized to release 5-FU. The co-administered DPD inhibitor prevents the rapid degradation of the released 5-FU, leading to its accumulation in the tumor.[4][5] The active metabolites of 5-FU then exert their cytotoxic effects through two primary mechanisms: inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis and repair, and misincorporation of its metabolites into DNA and RNA, leading to cell death.[6]
The induction of apoptosis by 5-FU involves complex signaling pathways. In colorectal cancer cells, 5-FU-induced apoptosis is dependent on caspase-9 and is mediated by the activation of protein kinase C-δ (PKCδ).[7] Furthermore, 5-FU can trigger p53 activation through a calcium-calmodulin-dependent pathway, which is essential for apoptosis in colon carcinoma cells.[8] The sustained high concentrations of 5-FU achieved with this compound are believed to amplify these pro-apoptotic signals.
Caption: Mechanism of this compound action and 5-FU release.
Experimental Protocols
The preclinical studies cited employed rigorous methodologies to evaluate and compare the efficacy of this compound and 5-FU.
In Vivo Tumor Xenograft Studies
-
Animal Models: Nude mice (nu/nu) were utilized for the transplantation of human cancer cells.[1] For murine tumor models, C3H/He mice were used.[9]
-
Tumor Cell Implantation: Human squamous cell carcinoma, gastric, colorectal, pancreatic, or breast cancer cells were subcutaneously injected into the flank of the mice.[1][2]
-
Drug Administration: this compound and 5-FU were administered orally.[1] The drugs were typically given daily or intermittently for a specified period (e.g., 4 weeks).[1][2]
-
Efficacy Evaluation: Tumor volume was measured regularly using calipers. The tumor growth inhibition rate was calculated at the end of the experiment. In some studies, the time for the tumor to double in volume (tumor growth delay) was the primary endpoint.[3]
-
Mechanism of Action Studies: At the end of the treatment period, tumors were excised for further analysis, including flow cytometry for cell cycle analysis and immunohistochemistry for apoptosis markers (e.g., nick-end labeling).[1]
Caption: General experimental workflow for in vivo efficacy studies.
Conclusion
The preclinical evidence strongly suggests that this compound's formulation, which ensures higher and more sustained levels of 5-FU in tumor tissues, translates to superior antitumor efficacy compared to conventional 5-FU. The enhanced inhibition of tumor growth, coupled with increased cell cycle arrest and apoptosis, positions this compound as a promising candidate for further clinical investigation in various solid tumors. These findings provide a solid rationale for the continued development of this compound as a next-generation oral fluoropyrimidine therapy.
References
- 1. The inhibitory action of BOF-A2, a 5-fluorouracil derivative, on squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Antitumor activity of BOF-A2, a new 5-fluorouracil derivative, against human cancers xenografted in nude mice by intermittent administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of BOF-A2, a new 5-fluorouracil derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of BOF‐A2, a New 5‐Fluorouracil Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 7. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Fluorouracil signaling through a calcium-calmodulin-dependent pathway is required for p53 activation and apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The combined antitumour effect of a new 5-fluorouracil derivative, BOF-A2, and radiation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Emitefur and Capecitabine for Drug Development Professionals
An objective review of two oral fluoropyrimidine prodrugs, examining their mechanisms, clinical efficacy, and safety profiles based on available experimental data.
This guide provides a detailed comparative analysis of Emitefur (BOF-A2) and capecitabine, two oral chemotherapeutic agents designed to deliver the cytotoxic drug 5-fluorouracil (5-FU) to tumor tissues. While capecitabine has become a widely adopted standard of care in the treatment of various solid tumors, this compound's clinical development has been more limited. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of both agents, supported by available clinical and preclinical data.
Mechanism of Action: A Tale of Two Prodrugs
Both this compound and capecitabine are prodrugs of 5-FU, designed to improve its therapeutic index by enabling oral administration and promoting tumor-selective activation. However, their activation pathways and formulation strategies differ significantly.
This compound (BOF-A2) is a combination drug consisting of two components: 1-ethoxymethyl-5-fluorouracil (EM-FU), a masked form of 5-FU, and 3-cyano-2,6-dihydroxypyridine (CNDP), a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism.[1][2][3] This dual-component system is designed to maintain prolonged systemic concentrations of 5-FU by preventing its rapid breakdown.[4][5] Preclinical studies have shown that after oral administration, this compound is hydrolyzed to EM-FU, CNDP, and 5-FU, with 5-FU levels persisting for a longer duration in tumor tissue compared to blood.[3][5]
Capecitabine is a fluoropyrimidine carbamate that undergoes a three-step enzymatic conversion to 5-FU. This multi-step activation is a key feature of its tumor-selective action. The final and critical step, the conversion of 5'-deoxy-5-fluorouridine (5'-DFUR) to 5-FU, is catalyzed by the enzyme thymidine phosphorylase (TP), which is found in higher concentrations in many tumor tissues compared to normal tissues. This targeted conversion is intended to maximize the cytotoxic effect within the tumor while minimizing systemic toxicity.
The ultimate active agent for both drugs is 5-FU, which exerts its cytotoxic effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The 5-FU metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable complex with TS, inhibiting the synthesis of thymidylate, an essential precursor for DNA replication. This leads to "thymineless death" in rapidly dividing cancer cells.
-
Incorporation into RNA and DNA: The 5-FU metabolite, 5-fluorouridine triphosphate (FUTP), is incorporated into RNA, disrupting RNA processing and function. Another metabolite, 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), can be incorporated into DNA, leading to DNA damage.
Below is a DOT script visualizing the distinct metabolic pathways of this compound and Capecitabine.
Figure 1: Comparative metabolic pathways of this compound and Capecitabine.
Clinical Efficacy: A Summary of Trial Data
Direct head-to-head clinical trials comparing this compound and capecitabine are not available in the published literature. Therefore, this comparison is based on data from separate clinical trials for each agent. It is important to note that the available data for this compound is significantly more limited and dated than the extensive body of evidence for capecitabine.
This compound (BOF-A2) Clinical Data
The clinical development of this compound appears to have been limited, with most published studies dating back to the late 1990s and early 2000s. The primary focus of these trials was on advanced gastric cancer and non-small cell lung cancer.
| Trial | Indication | Number of Patients | Dosage | Response Rate (CR+PR) | Median Survival (Responders) | Reference |
| Phase II | Advanced Gastric Cancer | 21 (evaluable) | 200 mg twice daily for 2 weeks, followed by a 2-week rest | 38.1% (1 CR, 7 PR) | 13 months | [6] |
| Phase II | Non-Small Cell Lung Cancer | 62 (evaluable) | 200 mg twice daily for 2 weeks, followed by a 2-week rest | 18% | Not Reported | [2] |
Capecitabine Clinical Data
Capecitabine has been extensively studied in numerous large-scale, randomized clinical trials across a wide range of solid tumors, including colorectal, breast, and gastric cancers. It has demonstrated efficacy both as a single agent and in combination with other chemotherapeutic agents. The data presented below is a small representation of the vast clinical trial data available for capecitabine.
| Trial | Indication | Treatment Arms | Number of Patients | Response Rate | Median Time to Progression | Median Overall Survival | Reference |
| Phase III | Metastatic Colorectal Cancer | Capecitabine vs. 5-FU/Leucovorin | 603 vs. 604 | 26% vs. 17% | 4.6 vs. 4.7 months | 12.9 vs. 12.8 months | Integrated analysis of two trials |
| Phase III | Metastatic Breast Cancer (anthracycline-pretreated) | Capecitabine + Docetaxel vs. Docetaxel alone | 255 vs. 256 | 42% vs. 30% | 6.1 vs. 4.2 months | 14.5 vs. 11.5 months | Not directly cited in provided snippets |
Safety and Tolerability Profile
The safety profiles of both this compound and capecitabine are primarily related to the toxic effects of 5-FU. However, the incidence and severity of specific adverse events may differ due to their distinct pharmacokinetic properties.
This compound (BOF-A2) Safety Data
In a Phase II trial in advanced gastric cancer, the major adverse events reported for this compound were gastrointestinal symptoms, myelosuppression, and skin symptoms.[6] Grade 3 or higher toxicities occurred in 26.1% of patients.[6] A Phase I study identified dose-limiting toxicities as grade 3 stomatitis, diarrhea, and leukopenia.[4]
Common Adverse Events Reported with this compound:
-
Gastrointestinal: Anorexia, nausea, vomiting, diarrhea, stomatitis[2][6]
-
Hematological: Leukopenia, thrombocytopenia, anemia[2]
-
Dermatological: Skin symptoms[6]
Capecitabine Safety Data
The safety profile of capecitabine is well-characterized from extensive clinical use. The most common dose-limiting toxicities are hand-foot syndrome (palmar-plantar erythrodysesthesia) and diarrhea.
Common Adverse Events Reported with Capecitabine:
-
Gastrointestinal: Diarrhea, nausea, vomiting, stomatitis, abdominal pain
-
Dermatological: Hand-foot syndrome
-
General: Fatigue, asthenia
-
Hematological: Anemia, neutropenia, thrombocytopenia
Experimental Protocols
Detailed experimental protocols for the clinical trials of this compound are not extensively published. However, the general design of the Phase II trial in advanced gastric cancer can be summarized.
This compound Phase II Trial in Advanced Gastric Cancer: Experimental Workflow
The following diagram illustrates the workflow of the Phase II clinical trial for this compound in patients with advanced gastric cancer, based on the available description.
Figure 2: Workflow for the this compound Phase II trial in advanced gastric cancer.
Conclusion
This compound and capecitabine both represent innovative approaches to oral 5-FU delivery. Capecitabine has achieved widespread clinical success due to a large body of evidence supporting its efficacy and manageable safety profile across multiple cancer types. Its tumor-selective activation mechanism is a key pharmacological advantage.
This compound, with its dual mechanism of a masked 5-FU form and a DPD inhibitor, showed promise in early-phase clinical trials, particularly in advanced gastric cancer.[6] The strategy of inhibiting 5-FU degradation to prolong its therapeutic window is a valid pharmacological concept. However, the limited and dated nature of the available clinical data for this compound makes a direct and comprehensive comparison with the extensively documented capecitabine challenging. Further clinical development and more recent data would be necessary to fully assess the comparative efficacy and safety of this compound in the current landscape of cancer therapeutics. For drug development professionals, the story of these two agents underscores the importance of not only innovative drug design but also robust and extensive clinical validation to establish a new standard of care.
References
- 1. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of a new 5-fluorouracil derivative, BOF-A2, in advanced non-small cell lung cancer. A multi-center phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of BOF-A2, a new 5-fluorouracil derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I assessment of the pharmacokinetics, metabolism, and safety of this compound in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Antitumor activity and metabolism of BOF-A2, a new 5-fluorouracil derivative, with human cancers xenografted in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase II trial of a new 5-fluorouracil derivative, BOF-A2 (this compound), for patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Emitefur and Other Oral 5-Fluorouracil Prodrugs
In the landscape of chemotherapeutic agents, 5-fluorouracil (5-FU) has long been a cornerstone in the treatment of various solid tumors.[1][2][3] However, its administration is associated with toxicities and the need for intravenous infusion has driven the development of oral 5-FU prodrugs.[1][2] These prodrugs aim to improve patient convenience, enhance antitumor activity, and reduce side effects. This guide provides a comparative analysis of Emitefur (BOF-A2) against other notable 5-FU prodrugs, namely Capecitabine and Tegafur (often combined with uracil as UFT or with other modulators as S-1), based on available preclinical and clinical data.
Metabolic Activation and Rationale for Prodrugs
The therapeutic action of 5-FU relies on its intracellular conversion to active metabolites that inhibit thymidylate synthase and incorporate into RNA and DNA, ultimately leading to cell death. The development of oral prodrugs is based on pharmacological principles to enhance the therapeutic index of 5-FU.[3] this compound, for instance, is a compound that includes a masked form of 5-FU and an inhibitor of 5-FU degradation, aiming for sustained 5-FU levels in tumor tissue.[4][5]
Comparative Efficacy
This compound (BOF-A2)
In a Phase II study involving patients with advanced gastric cancer, this compound demonstrated promising antitumor activity.[6][7] The overall response rate was 38.1% in evaluable patients.[6][7] Preclinical studies in mice with human squamous cell carcinoma xenografts showed that this compound almost completely inhibited tumor growth at a dose equimolar to a less effective dose of 5-FU.[4] Furthermore, this compound was found to be effective against human cancer xenografts with low sensitivity to 5-FU and its other derivatives.[8]
Capecitabine
Capecitabine has been extensively studied and is a standard treatment for metastatic colorectal cancer. In two large, randomized Phase III trials, Capecitabine demonstrated a superior overall response rate compared to intravenous 5-FU/leucovorin (26% vs. 17%).[9][10] However, time to progression and overall survival were equivalent between the two arms.[9][10]
Tegafur-Uracil (UFT)
UFT has also been compared to intravenous 5-FU. In a randomized controlled trial for advanced gastric cancer, UFT in combination with mitomycin C (MMC) resulted in a significantly higher response rate (25.3%) compared to tegafur plus MMC (7.8%).[11] A nationwide cohort study in stage II and III colon cancer patients found that UFT had similar disease-free and overall survival compared to 5-FU as postoperative adjuvant chemotherapy.[12]
| Drug | Cancer Type | Treatment Line | Overall Response Rate (ORR) | Median Overall Survival (OS) | Source |
| This compound | Advanced Gastric Cancer | Mixed (45.8% pre-treated) | 38.1% | 13 months (for responders) | [6][7] |
| Capecitabine | Metastatic Colorectal Cancer | First-line | 26% | 12.9 months | [9][10] |
| Tegafur-Uracil (UFT) + MMC | Advanced Gastric Cancer | First-line | 25.3% | Not Reported | [11] |
| IV 5-FU/LV (for comparison) | Metastatic Colorectal Cancer | First-line | 17% | 12.8 months | [9][10] |
Safety and Tolerability Profile
A key differentiator among 5-FU prodrugs is their safety profile. The goal of these agents is to reduce the toxicities associated with systemic 5-FU exposure.
This compound (BOF-A2)
In the Phase II trial for advanced gastric cancer, the major adverse events for this compound were gastrointestinal symptoms, myelosuppression, and skin symptoms.[6][7] Grade 3 or higher toxicities occurred in 26.1% of patients but were reversible upon discontinuation of the drug.[6][7]
Capecitabine
Compared to intravenous 5-FU/LV, Capecitabine was associated with a significantly lower incidence of diarrhea, stomatitis, nausea, and alopecia.[13] However, hand-foot syndrome was more frequently observed with Capecitabine.[13][14]
Tegafur-Uracil (UFT)
A meta-analysis of clinical trials showed that UFT was associated with a statistically significant reduction in leucopenia compared to 5-FU.[12] In a randomized trial for advanced gastric cancer, the side effects of UFT plus MMC were comparable to tegafur plus MMC.[11]
| Adverse Event (Grade 3/4) | This compound | Capecitabine | IV 5-FU/LV | Source |
| Neutropenia | Included in Myelosuppression (overall Grade 3+ toxicity 26.1%) | 2.3% | 22.8% | [6][14] |
| Stomatitis | Included in Gastrointestinal Symptoms | Significantly lower than 5-FU/LV | High incidence | [6][13] |
| Diarrhea | Included in Gastrointestinal Symptoms | Significantly lower than 5-FU/LV | High incidence | [6][13] |
| Hand-Foot Syndrome | Included in Skin Symptoms | 53.5% (any grade) | 6.2% (any grade) | [6][14] |
Experimental Protocols
This compound Phase II Trial in Advanced Gastric Cancer
-
Patient Population: Patients with advanced gastric cancer.
-
Dosing Regimen: this compound administered orally at a dose of 200 mg twice daily for 2 weeks, followed by a 2-week rest period, constituting one course.
-
Efficacy Assessment: Clinical response was evaluated in 21 of the 24 enrolled patients.
-
Toxicity Assessment: Toxicity was evaluated in 23 of the 24 enrolled patients, with adverse events graded.[6][7]
Capecitabine Phase III Trials in Metastatic Colorectal Cancer
-
Patient Population: Patients with previously untreated metastatic colorectal cancer.
-
Dosing Regimen: Oral capecitabine at 1250 mg/m² twice daily for 14 days, followed by a 7-day rest period (21-day cycle). The comparator arm received intravenous bolus 5-FU/leucovorin (Mayo Clinic regimen).
-
Efficacy Assessment: Tumor response was the primary endpoint, with time to disease progression and overall survival as secondary endpoints.
-
Toxicity Assessment: Adverse events were monitored and graded throughout the study.[9][10]
Conclusion
This compound has shown considerable promise in early-phase clinical trials, with a notable response rate in advanced gastric cancer. Its unique formulation, which includes an inhibitor of 5-FU degradation, may contribute to sustained therapeutic levels of 5-FU in tumor tissues.[4][5] While direct comparative data against other oral prodrugs like Capecitabine and Tegafur are lacking, indirect comparisons suggest that this compound's efficacy is within the range of these established agents. The safety profiles of all three oral prodrugs appear to offer advantages over traditional intravenous 5-FU, although each has a distinct spectrum of common side effects. Further head-to-head studies would be necessary to definitively establish the comparative efficacy and safety of this compound against other oral 5-FU prodrugs.
References
- 1. Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The prodrugs of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibitory action of BOF-A2, a 5-fluorouracil derivative, on squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of BOF-A2, a new 5-fluorouracil derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase II trial of a new 5-fluorouracil derivative, BOF-A2 (this compound), for patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Antitumor activity and metabolism of BOF-A2, a new 5-fluorouracil derivative, with human cancers xenografted in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Cooperative Randomized Study on Tegafur plus Mitomycin C versus Combined Tegafur and Uracil plus Mitomycin C in the Treatment of Advanced Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uracil-tegafur vs fluorouracil as postoperative adjuvant chemotherapy in Stage II and III colon cancer: A nationwide cohort study and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. mdpi.com [mdpi.com]
Emitefur: A Promising Strategy Against 5-Fluorouracil-Resistant Cancers
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The development of resistance to 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors, presents a significant clinical challenge. Emitefur (also known as BOF-A2), a novel oral fluoropyrimidine, has emerged as a potential therapeutic agent to overcome 5-FU resistance. This guide provides a comprehensive comparison of this compound's efficacy, supported by available preclinical and clinical data, and details the experimental protocols necessary to evaluate its performance against other fluoropyrimidines in 5-FU-resistant cancer models.
Mechanism of Action: A Key Advantage in Overcoming Resistance
This compound is a combination of a 5-FU prodrug, 1-ethoxymethyl-5-fluorouracil (EM-FU), and a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), 3-cyano-2,6-dihydroxypyridine (CNDP). DPD is the primary enzyme responsible for the catabolism and inactivation of 5-FU. By inhibiting DPD, this compound is designed to maintain higher and more sustained intratumoral concentrations of active 5-FU, a mechanism that is particularly advantageous in 5-FU-resistant tumors where increased 5-FU degradation is a common resistance mechanism.
Preclinical and Clinical Efficacy of this compound
While direct comparative studies of this compound in well-defined 5-FU-resistant versus sensitive cancer models are limited in publicly available literature, existing data suggests its potential to be effective in this setting.
A preclinical study in human squamous cell carcinoma xenografts demonstrated that oral administration of this compound at a dose of 15 mg/kg/day almost completely inhibited tumor growth. This was significantly more effective than 5-FU at an equimolar dose of 3.5 mg/kg/day, which only achieved approximately 50% tumor growth inhibition. Mechanistically, this compound treatment led to a more pronounced accumulation of cells in the S-phase of the cell cycle and a higher rate of apoptosis compared to 5-FU.
In a Phase II clinical trial involving patients with advanced gastric cancer, many of whom had received prior chemotherapy, this compound demonstrated promising antitumor activity. The overall response rate was 38.1% in evaluable patients, with a median survival of 13 months for responders.[1] These findings, in a patient population likely to have developed some level of chemoresistance, support the potential clinical benefit of this compound.
Another preclinical study investigating the combination of this compound with radiation in murine tumors showed a significant anti-tumor effect, with a mean tumor growth delay of 8.1 days with this compound alone.[2]
Comparative Data on Fluoropyrimidines
To provide a context for this compound's potential, the following tables summarize data on other oral fluoropyrimidines, capecitabine and tegafur-uracil, which are also designed to mimic continuous 5-FU infusion. It is important to note that these studies were not conducted in specifically defined 5-FU-resistant models, but they offer a benchmark for the efficacy of oral fluoropyrimidines.
Table 1: Comparison of Oral Fluoropyrimidines in Metastatic Colorectal Cancer (mCRC)
| Treatment | Overall Response Rate | Median Time to Progression (months) | Median Overall Survival (months) | Reference |
| Capecitabine | 26% | 4.6 | 12.9 | [3][4] |
| 5-FU/Leucovorin | 17% | 4.7 | 12.8 | [3][4] |
Table 2: Efficacy of Capecitabine and 5-FU in Elderly Patients with Advanced Gastric Cancer
| Treatment | Median Progression-Free Survival (months) | Median Overall Survival (months) | Reference |
| Capecitabine-containing regimens | 6.2 | 9.1 | [5] |
| 5-FU-containing regimens | 6.2 | 9.9 | [5] |
Experimental Protocols for Evaluating this compound in 5-FU-Resistant Models
To rigorously assess the efficacy of this compound in overcoming 5-FU resistance, the following experimental protocols are recommended.
Establishment of 5-FU-Resistant Cancer Cell Lines
Objective: To develop cancer cell lines with acquired resistance to 5-FU for in vitro and in vivo testing.
Protocol:
-
Cell Culture: Culture parental cancer cell lines (e.g., colorectal, gastric, breast) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Initial 5-FU Exposure: Determine the IC50 (half-maximal inhibitory concentration) of 5-FU for the parental cell line using a cell viability assay (e.g., MTT or CCK-8).
-
Stepwise Dose Escalation: Begin continuous exposure of the parental cells to a low concentration of 5-FU (e.g., IC10 or IC25).
-
Subculture and Monitoring: Subculture the cells as they reach confluence, gradually increasing the concentration of 5-FU in the culture medium over several months. Monitor the cell morphology and growth rate.
-
Resistance Confirmation: Periodically assess the IC50 of 5-FU in the treated cell population. A significant increase in the IC50 (typically >5-fold) compared to the parental line indicates the development of resistance.
-
Clonal Selection: Isolate single-cell clones from the resistant population to establish a homogenous 5-FU-resistant cell line.
-
Maintenance: Culture the established 5-FU-resistant cell line in a medium containing a maintenance dose of 5-FU to retain the resistant phenotype.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and other chemotherapeutic agents on 5-FU-sensitive and -resistant cancer cell lines.
Protocol:
-
Cell Seeding: Seed both parental (sensitive) and 5-FU-resistant cells into 96-well plates at an optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, 5-FU, and other comparator drugs (e.g., capecitabine's active metabolite, 5'-DFUR). Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each drug in both cell lines.
In Vivo Tumor Growth Inhibition Assay
Objective: To evaluate the anti-tumor efficacy of this compound in a 5-FU-resistant xenograft model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject the established 5-FU-resistant cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume (Volume = 0.5 x length x width²) regularly.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, 5-FU, other comparators).
-
Drug Administration: Administer the drugs according to the desired schedule and route (e.g., oral gavage for this compound).
-
Tumor and Body Weight Measurement: Continue to measure tumor volume and mouse body weight throughout the study to assess efficacy and toxicity.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups.
Signaling Pathways in 5-FU Resistance and Potential Modulation by this compound
Understanding the molecular mechanisms of 5-FU resistance is crucial for developing effective therapeutic strategies. Several signaling pathways are implicated in the development of chemoresistance. The following diagrams illustrate key pathways involved in 5-FU resistance. While the specific effects of this compound on these pathways in resistant models are yet to be fully elucidated, its ability to sustain high intracellular 5-FU levels suggests it could more effectively counteract resistance mechanisms driven by these pathways.
Workflow for in vitro comparison of this compound's efficacy.
Mechanism of this compound action and 5-FU metabolism.
Key signaling pathways contributing to 5-FU resistance.
Conclusion
This compound represents a rationally designed oral fluoropyrimidine with a mechanism of action that holds significant promise for overcoming 5-FU resistance. Its ability to inhibit DPD and maintain high, sustained levels of 5-FU in tumor tissues addresses a key mechanism of resistance. While direct comparative preclinical data in 5-FU-resistant models is needed to fully delineate its superiority, the available evidence suggests that this compound is a potent anti-cancer agent with the potential to improve outcomes for patients with tumors resistant to conventional 5-FU therapy. The experimental protocols provided in this guide offer a framework for researchers to generate the necessary data to further validate the efficacy of this compound in this challenging clinical setting.
References
- 1. A phase II trial of a new 5-fluorouracil derivative, BOF-A2 (this compound), for patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ejmi.org [ejmi.org]
Validating Emitefur's Mechanism of DPYD Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Emitefur's dihydropyrimidine dehydrogenase (DPYD) inhibition mechanism with other DPYD inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the underlying mechanisms and experimental workflows.
Introduction to this compound and DPYD Inhibition
This compound (also known as BOF-A2) is an orally available antimetabolite composed of a 1-ethoxymethyl derivative of 5-fluorouracil (5-FU) and the DPYD inhibitor 3-cyano-2,6-dihydroxypyridine (CNDP) in a 1:1 molar ratio.[1] Upon administration, the prodrug this compound is converted to 5-FU, while CNDP prevents the degradation of 5-FU by inhibiting DPYD, the rate-limiting enzyme in 5-FU catabolism.[1] This inhibition leads to a prolonged half-life and increased concentration of 5-FU, thereby enhancing its antitumor activity.[1] DPYD inhibitors are crucial in 5-FU-based chemotherapy to improve efficacy and reduce toxicity. This guide compares the DPYD inhibitory component of this compound (CNDP) with other known DPYD inhibitors, Gimeracil and Eniluracil.
Comparative Analysis of DPYD Inhibitors
The following table summarizes the quantitative data on the DPYD inhibitory activity of CNDP (from this compound), Gimeracil, and Eniluracil.
| Inhibitor | Active Component | Inhibition Mechanism | Potency (Ki or IC50) | Key Findings |
| This compound | 3-cyano-2,6-dihydroxypyridine (CNDP) | Mixed-type | Ki = 1.51 nM | Potent inhibitor of DPD, approximately 2000 times more so than uracil.[2] |
| Gimeracil | Gimeracil | Not specified | IC50 = 20.8 µM (in TE-5R cells) | Significantly reduced 5-FU resistance in 5-FU-resistant cells.[3] |
| Eniluracil | Eniluracil | Irreversible | Not applicable (complete inactivation) | Completely inactivates DPD activity in human solid tumors.[4][5] |
Experimental Protocols
This section details the methodologies for key experiments used to validate the DPYD inhibition mechanism of compounds like this compound.
In Vitro DPYD Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on DPYD enzyme activity.
Principle: The enzymatic activity of DPYD is measured by monitoring the conversion of a substrate (e.g., 5-FU or uracil) to its dihydro-metabolite in the presence of NADPH. The rate of NADPH consumption, which is proportional to DPYD activity, is measured spectrophotometrically.
Materials:
-
Recombinant human DPYD enzyme
-
NADPH
-
5-Fluorouracil (5-FU) or Uracil (substrate)
-
Test compound (e.g., CNDP)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the DPYD enzyme in each well of the microplate.
-
Add varying concentrations of the test compound or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (5-FU or uracil) to all wells.
-
Immediately measure the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a microplate spectrophotometer in kinetic mode.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. For mechanism of action studies (e.g., determining Ki and inhibition type), experiments are repeated with varying substrate concentrations.
Cell-Based DPYD Activity Assay
This assay evaluates the ability of a compound to inhibit DPYD activity within a cellular context.
Principle: Cancer cells with known DPYD expression are treated with the test compound, followed by incubation with a DPYD substrate. The formation of the substrate's metabolite is then quantified to determine the level of DPYD inhibition.
Materials:
-
Cancer cell line with known DPYD expression (e.g., colorectal cancer cell lines)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
DPYD substrate (e.g., [¹⁴C]-5-FU or uracil)
-
Lysis buffer
-
Scintillation counter or LC-MS/MS system
Procedure:
-
Seed the cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a predetermined duration.
-
Following treatment, incubate the cells with the DPYD substrate for a specific time.
-
Wash the cells to remove any remaining extracellular substrate.
-
Lyse the cells and collect the cell lysates.
-
Quantify the amount of the metabolized substrate in the cell lysates using a scintillation counter (for radiolabeled substrates) or an LC-MS/MS system.
-
Calculate the percentage of DPYD inhibition for each concentration of the test compound relative to the vehicle control.
In Vivo Pharmacodynamic Model for DPYD Inhibition
This model assesses the effect of a DPYD inhibitor on 5-FU pharmacokinetics and tumor growth in a living organism.
Principle: Tumor-bearing animals are treated with the DPYD inhibitor in combination with 5-FU. The plasma concentrations of 5-FU and its metabolites, as well as tumor growth, are monitored over time to evaluate the in vivo efficacy of the inhibitor.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cells for xenograft implantation
-
Test compound (e.g., this compound)
-
5-Fluorouracil (5-FU)
-
Equipment for blood collection and tumor volume measurement
Procedure:
-
Implant human cancer cells subcutaneously into the flanks of the mice to establish tumor xenografts.
-
Once the tumors reach a palpable size, randomize the mice into different treatment groups (e.g., vehicle control, 5-FU alone, this compound alone, this compound + 5-FU).
-
Administer the treatments according to the planned schedule and dosage.
-
At various time points after administration, collect blood samples to determine the plasma concentrations of 5-FU and its catabolite, dihydrofluorouracil (DHFU), using LC-MS/MS.
-
Measure tumor volumes regularly using calipers.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., measurement of intratumoral 5-FU and metabolite concentrations).
-
Compare the pharmacokinetic parameters of 5-FU and the tumor growth inhibition among the different treatment groups to assess the in vivo DPYD inhibitory effect of the test compound.
Visualizations
The following diagrams illustrate the key mechanisms and workflows discussed in this guide.
Mechanism of this compound and DPYD Inhibition.
Experimental Workflow for DPYD Inhibitor Validation.
Comparison of DPYD Inhibitor Characteristics.
References
- 1. [Antitumor activity of BOF-A2, a new 5-fluorouracil derivative, against human cancers xenografted in nude mice by intermittent administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Eniluracil treatment completely inactivates dihydropyrimidine dehydrogenase in colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Emitefur and UFT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of two oral fluoropyrimidine-based anticancer agents, Emitefur (BOF-A2) and UFT (Tegafur-Uracil). The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available experimental data.
Introduction
This compound and UFT are both oral chemotherapeutic agents designed to deliver the active anticancer metabolite, 5-fluorouracil (5-FU), to tumor tissues. While they share a common therapeutic goal, their distinct compositions and mechanisms of action result in different pharmacokinetic profiles, which can significantly impact their efficacy and safety. UFT is a combination of tegafur, a prodrug of 5-FU, and uracil in a 1:4 molar ratio. Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU, thereby increasing its bioavailability. This compound is a combination of 1-ethoxymethyl-5-fluorouracil (EMFU), another 5-FU prodrug, and 3-cyano-2,6-dihydroxypyridine (CNDP), a potent inhibitor of DPD.
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for the components of UFT and the resulting 5-FU. Due to limited publicly available data for this compound, a direct quantitative comparison of all parameters is not currently possible.
UFT (Tegafur-Uracil)
Table 1: Pharmacokinetic Parameters of UFT Components and 5-FU in Cancer Patients
| Parameter | Tegafur | Uracil | 5-Fluorouracil (from UFT) |
| Cmax (Maximum Concentration) | Variable | Variable | 0.1 - 3.0 µg/mL[1] |
| Tmax (Time to Maximum Concentration) | ~2-3 hours later than UFT alone[1] | - | 2 - 4 hours[1] |
| AUC (Area Under the Curve) | AUC(24) is 1.2-fold higher with twice-daily vs. three-times-daily dosing.[2] | AUC(24) is 2.0-fold higher with twice-daily vs. three-times-daily dosing.[2] | AUC(24) is 1.8-fold higher with twice-daily vs. three-times-daily dosing.[2] |
| t1/2 (Half-life) | Racemic: 8.3 h; S-isomer: 10.3 h; R-isomer: 2.4 h[3] | - | 3.4 h (formation rate-limited from R-tegafur)[3] |
This compound (BOF-A2)
Quantitative pharmacokinetic data for this compound and its components (1-ethoxymethyl-5-fluorouracil and 3-cyano-2,6-dihydroxypyridine) in humans are not extensively available in the public domain. However, a phase I clinical trial in patients with advanced solid tumors provided the following information regarding the resulting 5-FU concentrations:
-
Administration of this compound at a dose of 200 mg twice daily for 14 days resulted in prolonged systemic exposure to 5-FU.
-
The mean steady-state concentration of plasma 5-FU was ≥ 24 ng/mL.[4]
Further research is required to fully characterize the pharmacokinetic profile of this compound and its components.
Experimental Protocols
The determination of pharmacokinetic parameters for these drugs and their metabolites relies on robust analytical methodologies. A general workflow for such studies is outlined below.
General Experimental Workflow for Pharmacokinetic Analysis
Experimental workflow for pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) for 5-FU Quantification in Plasma
A common method for quantifying 5-FU concentrations in plasma involves reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
Sample Preparation: Plasma samples are typically deproteinized using an appropriate agent (e.g., perchloric acid, acetonitrile). This is often followed by a liquid-liquid extraction step with an organic solvent (e.g., ethyl acetate) to isolate the analyte of interest and remove interfering substances. The organic layer is then evaporated, and the residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used for separation.
-
Mobile Phase: An isocratic mobile phase, typically a mixture of a buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol or acetonitrile), is used to elute 5-FU.
-
Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.
-
Detection: A UV detector is used to monitor the column effluent at a wavelength where 5-FU exhibits maximum absorbance (typically around 266 nm).
-
-
Quantification: The concentration of 5-FU in the plasma sample is determined by comparing the peak area of the analyte to a standard curve generated from samples with known concentrations of 5-FU. An internal standard is often used to correct for variations in extraction efficiency and injection volume.
Metabolic Pathways
Both this compound and UFT are prodrugs that are ultimately converted to 5-FU, which then exerts its cytotoxic effects. However, the initial steps in their metabolic activation and the mechanisms by which they enhance 5-FU levels differ.
Metabolic Pathway of UFT
Metabolic pathway of UFT.
Tegafur, a component of UFT, is a prodrug that is metabolized to 5-FU, primarily by the cytochrome P450 enzyme CYP2A6 in the liver.[5] The co-administered uracil competitively inhibits DPD, the rate-limiting enzyme in the catabolism of 5-FU.[6] This inhibition leads to higher and more sustained plasma concentrations of the active drug, 5-FU. 5-FU is then anabolized to its active metabolites, fluorodeoxyuridine monophosphate (FdUMP) and fluorouridine triphosphate (FUTP), which inhibit thymidylate synthase and disrupt RNA synthesis, respectively.[7][8]
Proposed Metabolic Pathway of this compound
Proposed metabolic pathway of this compound.
This compound consists of 1-ethoxymethyl-5-fluorouracil (EMFU), a prodrug of 5-FU, and 3-cyano-2,6-dihydroxypyridine (CNDP). EMFU is metabolized to release 5-FU. CNDP is a potent inhibitor of DPD, the enzyme responsible for 5-FU degradation.[4][9] The potent inhibition of DPD by CNDP is expected to lead to significantly increased and sustained levels of 5-FU, similar to the role of uracil in UFT, but with potentially greater potency.
Bioavailability and Excretion
UFT
The oral bioavailability of tegafur is generally good. The co-administration of uracil is designed to increase the systemic exposure to 5-FU by inhibiting its first-pass metabolism.
Table 2: Bioavailability and Excretion of UFT Components
| Component | Bioavailability | Primary Route of Excretion |
| Tegafur | Well absorbed orally. | Metabolism, with metabolites excreted in urine. |
| Uracil | - | Primarily metabolized. |
| 5-Fluorouracil | Increased due to DPD inhibition by uracil. | Metabolites are primarily excreted in the urine. |
This compound
Specific data on the oral bioavailability and excretion of this compound and its components in humans are limited. The formulation is designed for oral administration, suggesting that the components are absorbed from the gastrointestinal tract. The potent DPD inhibition by CNDP is intended to maximize the bioavailability of the generated 5-FU. The metabolites of EMFU and CNDP are likely excreted via renal and/or fecal routes, but further studies are needed to confirm the exact pathways and extent of excretion.
Conclusion
Both this compound and UFT are oral fluoropyrimidine prodrugs that leverage the inhibition of DPD to enhance the systemic exposure of the active cytotoxic agent, 5-FU. UFT, with its combination of tegafur and uracil, has a well-documented pharmacokinetic profile. This compound, which combines 1-ethoxymethyl-5-fluorouracil with the potent DPD inhibitor 3-cyano-2,6-dihydroxypyridine, represents a potentially more potent approach to DPD inhibition. However, a comprehensive understanding of its clinical pharmacokinetics requires further investigation and the publication of more detailed clinical trial data. This guide highlights the current state of knowledge and underscores the need for additional research to fully elucidate the comparative pharmacokinetic profiles of these two agents.
References
- 1. Phase I and pharmacokinetic study of tegafur-uracil/leucovorin combined with 5-fluorouracil/leucovorin and irinotecan in patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A clinical pharmacokinetic analysis of tegafur-uracil (UFT) plus leucovorin given in a new twice-daily oral administration schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]
- 4. Efficacy of a new 5-fluorouracil derivative, BOF-A2, in advanced non-small cell lung cancer. A multi-center phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase II trial of a new 5-fluorouracil derivative, BOF-A2 (this compound), for patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]
- 7. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting one carbon metabolism with an antimetabolite disrupts pyrimidine homeostasis and induces nucleotide overflow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Cyano-2,6-dihydroxypyridine (CNDP), a new potent inhibitor of dihydrouracil dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Emitefur and Other Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance between Emitefur and other standard chemotherapies. Due to the limited direct experimental data on this compound, this document leverages findings from studies on its parent compound, 5-fluorouracil (5-FU), to infer potential cross-resistance patterns. This compound (BOF-A2) is a derivative of 5-FU, designed as a masked form of the drug combined with a potent inhibitor of 5-FU degradation, suggesting that its mechanisms of action and resistance are closely related to those of 5-FU.[1][2]
Quantitative Analysis of Cross-Resistance
The following table summarizes the quantitative data on cross-resistance observed in 5-FU resistant cancer cell lines when treated with other chemotherapeutic agents. This data is crucial for understanding the potential efficacy of sequential or combination therapies involving this compound.
| 5-FU Resistant Cell Line | Chemotherapy Agent | Fold Resistance / IC50 Value | Key Findings | Reference |
| Bel7402/5-FU (Hepatocellular Carcinoma) | Doxorubicin | 3-4 fold cross-resistance | The 5-FU resistant cell line exhibited moderate cross-resistance to Doxorubicin. | [3] |
| Bel7402/5-FU (Hepatocellular Carcinoma) | Cytarabine | 3-4 fold cross-resistance | Similar to Doxorubicin, moderate cross-resistance was observed with Cytarabine. | [3] |
| Bel7402/5-FU (Hepatocellular Carcinoma) | Vincristine | No cross-resistance | The resistant cells remained sensitive to Vincristine. | [3] |
| Bel7402/5-FU (Hepatocellular Carcinoma) | Taxol | No cross-resistance | No significant change in sensitivity to Taxol was observed. | [3] |
| Bel7402/5-FU (Hepatocellular Carcinoma) | Cisplatin | No cross-resistance | The resistant cells did not show cross-resistance to Cisplatin. | [3] |
| HCT-116 5FUR (Colon Cancer) | Oxaliplatin | Increased IC50 | 5-FU-treated cells showed increased resistance to Oxaliplatin, indicating a cross-resistance mechanism. | [4] |
| FU-resistant subclones of CCL227 (Colon Cancer) | SN-38 (active metabolite of Irinotecan) | Less effective in high-resistance subclones (factor of 10) | Resistance to 5-FU was accompanied by impaired activity of SN-38. | [5] |
| FU-resistant subclones of CCL227 (Colon Cancer) | Oxaliplatin | Entirely circumvented resistance | Acquired 5-FU resistance was overcome by Oxaliplatin. | [5] |
| Colorectal Cancer Specimens | Mitomycin C (MMC) | Positive correlation with 5-FU chemosensitivity | Tumors resistant to 5-FU were likely to be resistant to MMC. | [6] |
| Colorectal Cancer Specimens | Cisplatin | Positive correlation with 5-FU chemosensitivity | A similar pattern of cross-resistance was observed with Cisplatin. | [6] |
| Colorectal Cancer Specimens | Docetaxel | Positive correlation with 5-FU chemosensitivity | Cross-resistance was also noted with Docetaxel. | [6] |
| Colorectal Cancer Specimens | SN-38 (active metabolite of Irinotecan) | No correlation with 5-FU chemosensitivity | Irinotecan's activity appeared to be independent of 5-FU resistance, suggesting it could be an effective second-line therapy. | [6] |
Experimental Protocols
The methodologies described below are synthesized from various studies on 5-FU resistance and are representative of the general approach used in the field.
Establishment of 5-FU Resistant Cell Lines
-
Cell Culture and Drug Treatment: Parental cancer cell lines (e.g., HCT-8, Bel7402, HCT-116) are cultured in standard media. To induce resistance, cells are exposed to gradually increasing concentrations of 5-FU.[7] The initial concentration is often a fraction of the IC50 value, and it is incrementally increased as the cells adapt.[7] This process of intermittent or continuous exposure can take several months.[3]
-
Verification of Resistance: The resistance of the developed cell line is confirmed by comparing its IC50 value for 5-FU with that of the parental cell line using cell viability assays such as the MTT assay.[7]
Cross-Resistance Assessment
-
Cytotoxicity Assays: The sensitivity of both the 5-FU resistant and the parental cell lines to a panel of other chemotherapeutic agents is determined. This is typically done using a colorimetric assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
-
Data Analysis: Dose-response curves are generated, and the IC50 (the concentration of a drug that inhibits cell growth by 50%) is calculated for each drug in both cell lines. The fold resistance is then determined by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
The workflow for establishing and assessing cross-resistance in cancer cell lines is depicted in the following diagram.
References
- 1. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The combined antitumour effect of a new 5-fluorouracil derivative, BOF-A2, and radiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of 5-fluorouracil required resistance in human hepatocellular carcinoma cell line Bel7402 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proceedings.science [proceedings.science]
- 5. dustri.com [dustri.com]
- 6. In vitro detection of cross-resistant and non-cross-resistant agents with fluorouracil for patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
Predicting Response to Emitefur Treatment: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emitefur (also known as BOF-A2) is a fluoropyrimidine-based oral chemotherapeutic agent. As a derivative of 5-fluorouracil (5-FU), it is designed to overcome some of the limitations of traditional 5-FU administration. This compound is a combination of a masked form of 5-FU and a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism. This formulation aims to maintain prolonged and consistent systemic exposure to 5-FU, potentially enhancing its anti-tumor activity and reducing certain toxicities.
Predicting a patient's response to chemotherapy is a cornerstone of personalized medicine. For fluoropyrimidine-based treatments like this compound, several biomarkers have been identified that can help predict efficacy and toxicity. This guide provides a comprehensive comparison of key biomarkers relevant to predicting the response to this compound, based on the extensive data available for its parent compound, 5-FU. We will delve into the experimental data supporting these biomarkers, compare this compound with alternative treatment regimens, and provide detailed experimental protocols for biomarker assessment.
While direct clinical trial data correlating these specific biomarkers with this compound response is limited in publicly available literature, the intrinsic link between this compound and 5-FU provides a strong scientific rationale for the relevance of the following biomarkers.
Key Predictive Biomarkers for this compound (5-FU) Treatment
The predictive value of the following biomarkers for 5-FU-based therapy is well-established and, by extension, highly relevant to this compound.
Dihydropyrimidine Dehydrogenase (DPD)
Role: DPD is the rate-limiting enzyme in the catabolism of 5-FU. Genetic variations in the DPYD gene can lead to DPD deficiency, resulting in decreased clearance of 5-FU and a significantly increased risk of severe, life-threatening toxicity.
Predictive Value:
-
Toxicity: Patients with partial or complete DPD deficiency are at a high risk of severe adverse events when treated with standard doses of fluoropyrimidines. Pre-treatment testing for DPD deficiency is now recommended by the European Medicines Agency (EMA).[1]
-
Efficacy: While primarily a marker for toxicity, dose adjustments based on DPD status can allow for safer administration of the drug, thereby indirectly impacting the ability to deliver an effective therapeutic course.
Thymidylate Synthase (TS)
Role: Thymidylate synthase is the primary cellular target of the active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP). Inhibition of TS leads to depletion of thymidine, a crucial component of DNA synthesis, thereby inducing cell death in rapidly dividing cancer cells.
Predictive Value:
-
Efficacy: High intratumoral expression of TS has been associated with resistance to 5-FU-based chemotherapy in colorectal and gastric cancers.[2] Conversely, lower TS expression is often correlated with a better response to treatment.
Microsatellite Instability (MSI)
Role: Microsatellite instability is a condition of genetic hypermutability that results from a defective DNA mismatch repair (MMR) system. Tumors are classified as MSI-High (MSI-H), MSI-Low (MSI-L), or Microsatellite Stable (MSS).
Predictive Value:
-
Efficacy: In colorectal cancer, patients with MSI-H tumors generally do not benefit from 5-FU-based adjuvant chemotherapy.[3] This is a critical predictive biomarker for determining the appropriate post-surgical treatment strategy.
Comparative Performance Data
The following tables summarize the expected performance of this compound based on 5-FU data in relation to key biomarkers and compare it with alternative chemotherapy regimens for advanced gastric and colorectal cancer.
Table 1: Biomarker-Based Prediction of Response to this compound (based on 5-FU data)
| Biomarker | Biomarker Status | Predicted Response to this compound (5-FU) | Predicted Toxicity Profile |
| DPD | Normal/Proficient | Standard response expected. | Standard risk of toxicity. |
| Partial Deficiency | Potentially increased efficacy with dose reduction. | High risk of severe toxicity at standard doses. Dose reduction is recommended. | |
| Complete Deficiency | Contraindicated. | Very high risk of life-threatening toxicity. | |
| TS | Low Expression | Higher likelihood of response. | Not directly correlated with toxicity. |
| High Expression | Lower likelihood of response (potential resistance). | Not directly correlated with toxicity. | |
| MSI | MSI-High (Colorectal Cancer) | Poor response to adjuvant monotherapy. | Not directly correlated with toxicity. |
| MSS/MSI-Low (Colorectal Cancer) | Expected benefit from adjuvant therapy. | Not directly correlated with toxicity. |
Table 2: Comparison of this compound with Alternative Regimens for Advanced Gastric Cancer
| Treatment Regimen | Typical Response Rate (Overall) | Key Considerations |
| This compound (BOF-A2) | 38.1% in a Phase II study[4] | Oral administration, potentially better tolerability profile compared to infused 5-FU. |
| FOLFOX (5-FU, Leucovorin, Oxaliplatin) | 40-50% | Combination therapy, neurotoxicity is a common side effect of oxaliplatin. |
| FOLFIRI (5-FU, Leucovorin, Irinotecan) | 40-50% | Combination therapy, diarrhea and neutropenia are common side effects of irinotecan. |
| Capecitabine + Cisplatin | 35-45% | Capecitabine is an oral fluoropyrimidine, cisplatin can cause nephrotoxicity and neurotoxicity. |
Table 3: Comparison of this compound with Alternative Regimens for Advanced Colorectal Cancer
| Treatment Regimen | Typical Response Rate (Overall) | Key Considerations |
| This compound (BOF-A2) | Data from xenograft models suggest efficacy | Oral administration. Clinical trial data in colorectal cancer is limited. |
| FOLFOX (5-FU, Leucovorin, Oxaliplatin) | 40-50% | Standard first-line option. |
| FOLFIRI (5-FU, Leucovorin, Irinotecan) | 40-50% | Standard first- and second-line option. |
| CAPOX (Capecitabine, Oxaliplatin) | 40-50% | Oral capecitabine offers convenience. |
Signaling Pathways and Experimental Workflows
5-FU Mechanism of Action and Biomarker Interaction
The following diagram illustrates the metabolic pathway of 5-FU and highlights the roles of DPD and TS.
Caption: 5-FU metabolic pathway and sites of action for key biomarkers.
Experimental Workflow for Biomarker-Guided Treatment
The following diagram outlines a typical workflow for utilizing biomarkers to guide fluoropyrimidine therapy.
Caption: Workflow for biomarker-informed treatment decisions.
Experimental Protocols
Dihydropyrimidine Dehydrogenase (DPD) Deficiency Testing
Objective: To identify patients with DPD deficiency to mitigate the risk of severe toxicity from fluoropyrimidine-based chemotherapy.
Methodology: A combination of genotyping and phenotyping is often employed.
1. Genotyping (Detection of DPYD variants):
-
Specimen: Whole blood (EDTA tube) or saliva.
-
Procedure:
-
DNA is extracted from the patient's blood or saliva sample.
-
Polymerase Chain Reaction (PCR) is used to amplify specific regions of the DPYD gene known to harbor common functional variants (e.g., DPYD2A, DPYD13, c.2846A>T).
-
Allelic discrimination analysis or DNA sequencing is performed to identify the presence of these variants.
-
The results are interpreted to classify the patient as a normal metabolizer, intermediate metabolizer, or poor metabolizer.
-
2. Phenotyping (Measurement of Uracil and Dihydrouracil):
-
Specimen: Plasma.
-
Procedure:
-
A blood sample is collected from the patient.
-
Plasma is separated by centrifugation.
-
High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to measure the concentrations of uracil (U) and dihydrouracil (DHU).
-
The U/DHU ratio is calculated to assess DPD enzyme activity. Elevated uracil levels and an increased U/DHU ratio are indicative of DPD deficiency.
-
Thymidylate Synthase (TS) Expression Analysis
Objective: To determine the level of TS protein expression in tumor tissue as a predictor of response to fluoropyrimidine-based chemotherapy.
Methodology: Immunohistochemistry (IHC) is the most common method.
-
Specimen: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Procedure:
-
FFPE tumor tissue sections (4-5 µm) are mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by incubating the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) at high temperature.
-
Peroxidase Block: Endogenous peroxidase activity is blocked using a hydrogen peroxide solution.
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific for human TS (e.g., clone TS106).
-
Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is applied, followed by a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstaining: The sections are counterstained with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: The slides are dehydrated, cleared, and coverslipped.
-
Scoring: A pathologist evaluates the staining intensity and the percentage of positive tumor cells to generate a score (e.g., H-score), which is then categorized as low or high expression.
-
Microsatellite Instability (MSI) Analysis
Objective: To determine the MSI status of a tumor, particularly in colorectal cancer, to predict the benefit of 5-FU-based adjuvant chemotherapy.
Methodology: Polymerase Chain Reaction (PCR)-based analysis of microsatellite markers.
-
Specimen: Paired FFPE tumor tissue and normal tissue (or blood) from the same patient.
-
Procedure:
-
DNA is extracted from both the tumor and normal samples.
-
A multiplex PCR is performed to amplify a panel of microsatellite markers. The standard panel recommended by the National Cancer Institute (NCI) includes five markers: BAT25, BAT26, D5S346, D2S123, and D17S250.
-
The fluorescently labeled PCR products are separated by size using capillary electrophoresis.
-
The resulting electropherograms from the tumor and normal DNA are compared.
-
Interpretation:
-
MSI-High (MSI-H): Instability (novel alleles) is observed in two or more of the five markers.
-
MSI-Low (MSI-L): Instability is observed in one of the five markers.
-
Microsatellite Stable (MSS): No instability is observed in any of the markers.
-
-
Conclusion
The selection of appropriate chemotherapy is critical for maximizing efficacy and minimizing toxicity. While direct evidence for this compound is still emerging, the established roles of DPD, TS, and MSI as predictive biomarkers for 5-FU provide a robust framework for personalizing this compound treatment. For researchers and drug development professionals, the integration of these biomarker analyses into clinical trials for this compound and other novel fluoropyrimidines will be essential for validating their predictive power and ultimately improving patient outcomes. The detailed protocols provided in this guide offer a standardized approach to the assessment of these crucial biomarkers.
References
- 1. EMA recommendations on DPD testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Thymidylate synthase gene and protein expression correlate and are associated with response to 5-fluorouracil in human colorectal and gastric tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase II trial of a new 5-fluorouracil derivative, BOF-A2 (this compound), for patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Antitumor activity of BOF-A2, a new 5-fluorouracil derivative, against human cancers xenografted in nude mice by intermittent administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Thymidylate Synthase as a Target for Emitefur: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Emitefur's performance as a thymidylate synthase (TS) inhibitor with alternative drugs. Experimental data is presented to support the validation of TS as a primary target of this compound's active metabolite.
This compound (also known as BOF-A2) is an oral fluoropyrimidine derivative designed for sustained release of 5-fluorouracil (5-FU).[1][2][3] Its therapeutic effect is mediated through the intracellular conversion of 5-FU to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which acts as a potent inhibitor of thymidylate synthase.[4] This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[5] Inhibition of TS leads to a depletion of dTMP, resulting in "thymineless death" in rapidly proliferating cancer cells.[4]
Comparative Analysis of Thymidylate Synthase Inhibitors
To objectively evaluate the efficacy of this compound's active metabolite, FdUMP, we compare its inhibitory activity against thymidylate synthase with that of other well-established TS inhibitors. The following table summarizes key quantitative data for these compounds. It is important to note that as a prodrug, direct inhibitory data for this compound on purified TS is not applicable; the data presented is for its active metabolite, FdUMP.
| Inhibitor (Active Form) | Originating Drug | Inhibition Constant (Ki) | IC50 (Cell Growth) | Mechanism of Inhibition |
| FdUMP | This compound / 5-Fluorouracil | Km = 2.5 µM (for human TS with dUMP)[6][7] | 0.022-3 nM (FdUMP[8] in FM3A cells)[9] | Covalent ternary complex formation with TS and 5,10-methylenetetrahydrofolate[4][10] |
| Raltitrexed | Raltitrexed | 62 nM[10] | 9 nM (L1210 cells)[11] | Direct, potent, and competitive inhibition with respect to the folate co-substrate[10][11] |
| Pemetrexed | Pemetrexed | Not explicitly found | IC50 varies significantly with cell line (e.g., r = 0.624 correlation with TS gene expression in NSCLC cells)[12] | Multi-target antifolate, primarily inhibiting TS[12][13] |
| Nolatrexed | Nolatrexed | 11 nM (for human TS)[11] | Not explicitly found | Non-competitive, lipophilic inhibitor interacting at the folate cofactor binding site[11] |
Experimental Protocols for Target Validation
Accurate validation of thymidylate synthase as a drug target relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to determine the inhibitory potential of compounds against TS.
Spectrophotometric Assay for Thymidylate Synthase Activity
This assay continuously monitors the enzymatic activity of TS by measuring the increase in absorbance at 340 nm, which corresponds to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF) during the conversion of dUMP to dTMP.[10][14][15]
Principle: The conversion of dUMP to dTMP is stoichiometrically linked to the oxidation of CH2THF to DHF. This oxidation event leads to an increase in absorbance at 340 nm, which can be measured over time to determine the reaction rate.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing dithiothreitol (DTT), EDTA, and the purified thymidylate synthase enzyme or cell lysate.
-
Substrate and Cofactor Addition: Add dUMP and 5,10-methylenetetrahydrofolate to the reaction mixture to initiate the reaction.
-
Spectrophotometric Monitoring: Immediately place the reaction mixture in a spectrophotometer and record the change in absorbance at 340 nm over a defined period.
-
Calculation of Activity: The rate of increase in absorbance is directly proportional to the thymidylate synthase activity. The molar extinction coefficient of DHF at 340 nm is used to calculate the specific activity of the enzyme. To determine the inhibitory effect of a compound, the assay is performed with and without the inhibitor, and the percentage of inhibition is calculated.
Tritium Release Assay for Thymidylate Synthase Activity
This highly sensitive radiochemical assay measures the release of tritium ([³H]) from [5-³H]dUMP as it is converted to dTMP by thymidylate synthase.[10][16][17][18][19]
Principle: The enzymatic methylation of the 5-position of the uracil ring in dUMP results in the displacement of the tritium atom, which is released into the aqueous environment as tritiated water ([³H]H₂O). The amount of radioactivity in the aqueous fraction is directly proportional to the enzyme's activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.4), 2-mercaptoethanol, and the enzyme source (cell or tissue lysate).
-
Initiation of Reaction: Start the reaction by adding the radiolabeled substrate, [5-³H]dUMP, and the cofactor, 5,10-methylenetetrahydrofolate.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding activated charcoal, which adsorbs the unreacted [5-³H]dUMP.
-
Separation: Centrifuge the mixture to pellet the charcoal.
-
Quantification: Transfer the supernatant containing the tritiated water to a scintillation vial and measure the radioactivity using a liquid scintillation counter.
-
Blank Correction: A blank reaction without the cofactor should be run in parallel to account for any non-enzymatic tritium release.
In Situ Thymidylate Synthase Activity Assay
This assay provides a more physiologically relevant measurement of TS inhibition by assessing the enzyme's activity within intact cells.[10][16]
Principle: Living cells are incubated with a radiolabeled precursor, such as [5-³H]deoxyuridine, which is taken up by the cells and intracellularly converted to [5-³H]dUMP. The subsequent action of thymidylate synthase releases tritium, which diffuses out of the cells as tritiated water and can be quantified.
Protocol:
-
Cell Culture: Culture the cancer cell line of interest to the desired confluency.
-
Incubation with Precursor: Incubate the cells with a medium containing [5-³H]deoxyuridine for a specified period.
-
Treatment with Inhibitor: To assess the inhibitory effect of a compound, cells are pre-incubated with the drug before the addition of the radiolabeled precursor.
-
Sample Collection: At various time points, aliquots of the culture medium are collected.
-
Quantification of Tritiated Water: The amount of tritiated water in the collected medium is determined using a liquid scintillation counter after separating it from the radiolabeled precursor.
Visualizing the Mechanism of Action
To further elucidate the role of thymidylate synthase as the target of this compound, the following diagrams illustrate the metabolic activation pathway of this compound and the subsequent inhibition of the dTMP synthesis pathway.
References
- 1. Antitumor Activity of BOF‐A2, a New 5‐Fluorouracil Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 6. dUMP/F-dUMP Binding to Thymidylate Synthase: Human Versus Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. benchchem.com [benchchem.com]
- 11. Thymidylate Synthase | BioChemPartner [biochempartner.com]
- 12. Significance of thymidylate synthase for resistance to pemetrexed in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thymidylate synthase as a determinant of pemetrexed sensitivity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Emitefur: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Emitefur, an orally available antimetabolite, requires stringent disposal procedures due to its classification as an antineoplastic agent.[1][2] This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and the environment.
This compound is a prodrug that is converted into the active cytotoxic agent 5-fluorouracil (5-FU) and 3-cyano-2,6-dihydroxypyridine (CNDP).[1][3] Given its hazardous nature and its conversion to 5-FU, the disposal of this compound must be managed in accordance with regulations for cytotoxic and hazardous chemical waste.[4][5]
Hazard and Safety Summary
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and its active metabolite, 5-FU. 5-FU is classified as toxic if swallowed and is suspected of causing cancer.[4][6] Therefore, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.
Table 1: Personal Protective Equipment (PPE) and Waste Container Specifications
| Item | Specification | Rationale |
| Gloves | Double chemotherapy-grade gloves | Provides maximum protection against dermal exposure to this cytotoxic agent.[5] |
| Lab Coat | Disposable, fluid-resistant gown | Prevents contamination of personal clothing. |
| Eye Protection | Safety goggles or face shield | Protects eyes from potential splashes or aerosols.[4] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling powders or when there is a risk of aerosol generation. |
| Solid Waste Container | Black, specially designated RCRA hazardous waste container | For the disposal of bulk quantities of this compound and materials heavily contaminated with the drug.[5] |
| Trace Waste Container | Yellow, trace chemotherapy waste container | For items with residual contamination, such as empty vials, syringes, and contaminated PPE.[5] |
| Sharps Container | Red, puncture-resistant sharps container | For the disposal of needles and syringes that have been completely emptied of the drug.[5] |
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is mandatory for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Bulk Waste: All unused or expired this compound, as well as grossly contaminated items (e.g., spill cleanup materials), must be collected in a designated black RCRA hazardous waste container.[5] Do not mix this waste with other chemical waste streams.
-
Trace Waste: Items with trace amounts of this compound, such as empty vials, packaging, and contaminated PPE (gloves, gowns), should be disposed of in a yellow trace chemotherapy waste container.[5]
-
Sharps Waste: Syringes that are completely empty with no visible residual drug can be placed in a red sharps container.[5] If the syringe contains any remaining this compound, it must be disposed of as bulk hazardous waste in the black container.[5] Do not recap needles.[5]
2. Container Management:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents ("this compound Waste").
-
Keep containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
3. Handling Spills:
-
In the event of a spill, immediately restrict access to the area.
-
Wearing the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and any contaminated debris, and place it in the black hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.[7]
4. Final Disposal:
-
Arrange for the collection and disposal of all this compound waste through a licensed hazardous waste management company.
-
Do not dispose of this compound down the drain or in the regular trash.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
References
Essential Safety and Handling Protocols for Emitefur
Disclaimer: This document provides essential guidance on the safe handling of Emitefur based on its classification as a potent antineoplastic agent and its composition, which includes a derivative of 5-fluorouracil (5-FU). As of the date of this document, a specific Safety Data Sheet (SDS) for this compound was not publicly available. Therefore, these recommendations are derived from established safety protocols for handling potent cytotoxic and antiproliferative compounds, as well as the SDS for 5-FU.[1][2][3][4] It is imperative to obtain and review the substance-specific SDS for this compound from the supplier before handling the material.
This compound is an orally active, potent 5-fluorouracil derivative with anticancer activity.[5] As an antineoplastic agent, it is presumed to be cytotoxic and may be carcinogenic, mutagenic, or teratogenic. Occupational exposure can occur through inhalation of aerosols or dust, skin contact, or accidental ingestion. Strict adherence to safety protocols is mandatory to protect laboratory personnel.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the correct and consistent use of appropriate Personal Protective Equipment (PPE). All personnel handling this agent must be trained in the proper donning and doffing of PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves that are compliant with ASTM D6978-05 standard. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. | Provides a robust barrier against chemical permeation. Double-gloving offers additional protection in case of a breach in the outer glove and prevents skin exposure at the wrist.[1] |
| Gown | Disposable, impermeable gown with a closed front, long sleeves, and knit cuffs. Polypropylene with a polyethylene coating is a common and effective material. | Protects against splashes and contamination of personal clothing.[1] |
| Eye/Face Protection | Full-face shield or safety goggles used in conjunction with a fluid-resistant mask. | Protects the eyes and face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling powders outside of a containment device or when there is a risk of aerosolization. | Prevents inhalation of airborne particles. |
| Additional PPE | Disposable shoe covers and head/hair covers. | Prevents the tracking of contaminants out of the laboratory and protects the head from contamination. |
Experimental Protocols: Safe Handling and Disposal of this compound
1. Preparation and Compounding:
-
All handling of open powders or concentrated solutions of this compound must be conducted in a designated containment device, such as a Class II Biological Safety Cabinet (BSC) or a glove box isolator.
-
The work surface within the containment device should be covered with a disposable, plastic-backed absorbent pad. This pad should be replaced after each procedure or in the event of a spill.
-
Ensure a cytotoxic spill kit is readily available before beginning any work.[1]
2. Step-by-Step Handling Procedure:
-
Donning PPE: Before entering the designated handling area, don all required PPE in the correct order (e.g., shoe covers, inner gloves, gown, face mask, goggles/face shield, outer gloves).
-
Preparation of Work Area: Decontaminate the work surface of the BSC or isolator. Place a new disposable absorbent pad on the work surface.
-
Handling this compound:
-
Carefully unpack the this compound container within the containment device.
-
If working with a powder, use a dedicated spatula and weighing paper. Avoid creating dust.
-
When preparing solutions, use Luer-lock syringes and fittings to prevent leakage.
-
-
Post-Handling:
-
Wipe down the exterior of all containers with a deactivating agent before removing them from the containment device.
-
Segregate all contaminated disposable items into clearly labeled, puncture-resistant, and leak-proof cytotoxic waste containers.
-
3. Spill Management:
-
In the event of a spill, immediately cordon off the area to prevent exposure to others.[1]
-
Use a designated cytotoxic spill kit, following the manufacturer's instructions.
-
Personnel cleaning the spill must wear the full complement of recommended PPE, including respiratory protection.
-
All materials used for cleanup must be disposed of as cytotoxic waste.
4. Disposal Plan:
-
Contaminated PPE and Materials: All disposable items that have come into contact with this compound (e.g., gloves, gowns, bench paper, pipette tips) are considered cytotoxic waste. Dispose of these materials in clearly labeled, puncture-resistant, and leak-proof cytotoxic waste containers.[1]
-
Liquid and Solid Waste: Liquid waste should be collected in designated, sealed containers. Solid waste, including empty vials, should also be disposed of in cytotoxic waste containers.[1]
-
Waste Segregation: Cytotoxic waste must be segregated from other laboratory waste streams. Follow your institution's and local regulations for the disposal of cytotoxic waste.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
